molecular formula C9H7ClN2O2S B1592498 Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate CAS No. 319442-18-7

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Cat. No.: B1592498
CAS No.: 319442-18-7
M. Wt: 242.68 g/mol
InChI Key: YBFVHUWXKQPWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C9H7ClN2O2S and its molecular weight is 242.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-15-6(5)7(10)12-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFVHUWXKQPWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=N1)Cl)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627514
Record name Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319442-18-7
Record name Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Alchemist's Keystone: A Technical Guide to Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals on a Pivotal Scaffold in Modern Medicinal Chemistry

Introduction: The Thienopyrimidine Core and the Strategic Importance of a Chloro Handle

In the intricate tapestry of medicinal chemistry, the thienopyrimidine scaffold stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly kinases, making it a cornerstone in the development of targeted therapies.[2] Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate (CAS 319442-18-7) represents a highly strategic derivative of this core. The presence of a chloro group at the 4-position transforms the stable thienopyrimidine ring into a versatile reactive intermediate. This chlorine atom acts as an efficient leaving group, paving the way for nucleophilic substitution and cross-coupling reactions, thereby enabling the systematic and rapid generation of diverse compound libraries for drug discovery programs.[3][4] This guide provides a comprehensive technical overview of its synthesis, reactivity, and critical role as a building block in the quest for novel therapeutics.

Physicochemical Properties and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 319442-18-7[5]
Molecular Formula C₉H₇ClN₂O₂S[5]
Molecular Weight 242.68 g/mol [5]
Appearance Typically a white to off-white solidGeneral Knowledge
Purity Commercially available with ≥97% purity[5]
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solventsGeneral Knowledge
Storage Store in an inert atmosphere at 2-8°C[6]

Synthesis Pathway: A Two-Step Protocol

The synthesis of this compound is most efficiently achieved through a two-step process starting from commercially available precursors. The methodology involves the initial construction of the thieno[3,2-d]pyrimidin-4-one ring system, followed by a chlorination reaction.

Caption: Two-step synthesis of the title compound.

Step 1: Synthesis of Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

The foundational step is the condensation and cyclization of an aminothiophene derivative to form the pyrimidinone ring. This reaction builds the core heterocyclic scaffold.

Protocol:

  • Dissolve Methyl 3-amino-2-thiophenecarboxylate (1.0 eq, 19 mmol) in acetic acid (approx. 8 mL/g).[7]

  • Sequentially add concentrated hydrochloric acid (approx. 0.8 mL/g) followed by ethyl cyanoformate (2.0 eq, 38 mmol).[7]

  • Heat the inhomogeneous mixture to 70°C and stir for 3 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature. A solid will precipitate.

  • Collect the solid by filtration and wash thoroughly with deionized water.[7]

  • Adjust the pH of the filtrate to approximately 5 using a 1N NaOH solution. This will induce further precipitation.[7]

  • Collect this second batch of precipitate by filtration and wash with deionized water.

  • Combine both collected solids and dry under vacuum to yield Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate.[7]

Causality and Self-Validation: The acidic conditions (acetic acid and HCl) are crucial for protonating the reactants and catalyzing the condensation reaction. The heating provides the necessary activation energy for the cyclization to occur. The workup procedure, involving initial precipitation followed by pH adjustment of the filtrate, ensures maximum recovery of the product, which has limited solubility under these conditions. The purity can be checked by melting point and spectroscopic methods against a reference standard.

Step 2: Chlorination of the Pyrimidinone Ring

This key transformation introduces the reactive chloro-handle at the 4-position. The hydroxyl group of the pyrimidinone tautomer is converted into a chlorosulfate intermediate by phosphorus oxychloride (POCl₃), which is then displaced by a chloride ion.

Protocol:

  • Suspend the Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (1.0 eq) in a suitable high-boiling solvent such as toluene or use neat POCl₃ as both reagent and solvent.[1][8]

  • Add phosphorus oxychloride (POCl₃) (a common excess is 3-10 equivalents). Optionally, an organic base like N,N-dimethylaniline or pyridine can be added to scavenge the HCl byproduct.[8][9]

  • Heat the mixture to reflux (typically 100-120°C) and maintain for several hours (e.g., 3-18 hours), monitoring the reaction by TLC or LC-MS until the starting material is consumed.[8]

  • Cool the reaction mixture carefully to room temperature.

  • Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring. (CAUTION: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment).

  • The product will typically precipitate as a solid. If it oils out, extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Collect the solid by filtration or separate the organic layer. Wash the solid/organic layer with water and brine.

  • Dry the solid or the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain pure this compound.

Causality and Self-Validation: POCl₃ is the standard and most effective reagent for this type of Deoxy-chlorination of hydroxypyrimidines and related heterocycles.[9] The reaction is driven to completion by heating. The quench step is critical for both safety and isolation; it neutralizes the acidic environment and hydrolyzes the remaining POCl₃. The purity of the final product is validated by its sharp melting point and spectroscopic data (NMR, MS) confirming the replacement of the hydroxyl/oxo group with a chlorine atom.

Key Reactions and Mechanistic Insight

The synthetic utility of this compound stems from the reactivity of the C4-chloro substituent, which readily participates in nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Caption: Major reaction pathways for the title compound.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyrimidine ring and the adjacent ester group activates the C4 position towards nucleophilic attack. This allows the chlorine to be readily displaced by a variety of nucleophiles, including:

    • Amines: Reaction with primary or secondary amines, often in the presence of a base (like triethylamine or potassium carbonate) in a polar solvent, yields 4-amino-thieno[3,2-d]pyrimidine derivatives. This is one of the most common transformations used to build libraries of kinase inhibitors.

    • Alkoxides/Phenoxides: Reaction with sodium or potassium alkoxides or phenoxides leads to the formation of 4-ether derivatives.

    • Thiolates: Similarly, reaction with thiolates provides 4-thioether compounds.

  • Suzuki Cross-Coupling: The C4-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions. The Suzuki coupling with various aryl or heteroaryl boronic acids is a powerful method for introducing carbon-carbon bonds, generating 4-aryl-thieno[3,2-d]pyrimidines. This reaction significantly expands the accessible chemical space for structure-activity relationship (SAR) studies.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The derivatives synthesized from this compound have shown significant promise in drug discovery, particularly in the development of kinase inhibitors. The thienopyrimidine core acts as a scaffold that can be oriented within the ATP-binding pocket of a kinase, while the substituents introduced at the C4 position can be tailored to achieve potency and selectivity by forming key interactions with specific amino acid residues in the target protein.

For example, various substituted thienopyrimidines have been investigated as potent inhibitors for targets such as:

  • Protein Kinase CK2: Derivatives have demonstrated inhibitory activity in the low micromolar to nanomolar range against this kinase, which is implicated in cancer.[5]

  • Phosphoinositide 3-kinases (PI3Ks): The thienopyrimidine scaffold is a key feature of several classes of PI3K inhibitors, which are under investigation for cancer therapy.

  • Other Kinases: The versatility of the scaffold allows for its adaptation to target a wide range of other kinases involved in oncology, inflammation, and other disease areas.

Analytical Characterization: A Predictive Overview

Full analytical characterization is essential for confirming the identity and purity of the synthesized compound. While a publicly available, peer-reviewed spectrum for this specific molecule is elusive, we can predict the key features based on its structure and data from closely related analogues.

Expected ¹H NMR (Proton NMR) Spectrum:

  • Ethyl Group: A triplet integrating to 3 protons (CH₃) between δ 1.3-1.5 ppm and a quartet integrating to 2 protons (CH₂) between δ 4.3-4.6 ppm.

  • Thiophene Protons: Two doublets, each integrating to 1 proton, in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the thiophene ring. Their exact chemical shifts and coupling constant (J) would be characteristic of the [3,2-d] fusion.

  • Pyrimidine Proton: A singlet integrating to 1 proton in the downfield aromatic region (typically δ > 8.5 ppm), corresponding to the proton at the C7 position.

Expected ¹³C NMR (Carbon NMR) Spectrum:

  • Ethyl Group: Two signals in the aliphatic region, one around δ 14 ppm (CH₃) and another around δ 62 ppm (CH₂).

  • Ester Carbonyl: A signal in the downfield region, typically δ 160-165 ppm.

  • Aromatic/Heteroaromatic Carbons: Multiple signals in the range of δ 110-170 ppm, corresponding to the carbons of the fused thienopyrimidine ring system. The carbons attached to nitrogen and chlorine (C2, C4) would be significantly deshielded.

Mass Spectrometry (MS):

  • The Electrospray Ionization (ESI) mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 243, exhibiting a characteristic isotopic pattern (approx. 3:1 ratio for [M+H]⁺ to [M+2+H]⁺) due to the presence of the chlorine-35 and chlorine-37 isotopes.

Conclusion

This compound is more than just a chemical compound; it is a pivotal tool in the arsenal of the medicinal chemist. Its straightforward two-step synthesis and, most importantly, the strategic placement of the C4-chloro group, provide an accessible and highly versatile platform for molecular exploration. The ability to readily functionalize this position through robust and well-understood chemical reactions like SₙAr and Suzuki coupling allows for the efficient generation of novel chemical entities. As the demand for targeted and selective therapeutics continues to grow, the role of such well-designed, reactive intermediates will only become more critical in accelerating the journey from a chemical scaffold to a life-saving medicine.

References

  • Baran, P. et al. (2013). Suzuki-Miyaura Cross-Coupling. In Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. Available at: [Link]

  • Cozza, G. et al. (2006). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Journal of Medicinal Chemistry, 49(8), 2363-2366. Available at: [Link]

  • El-Subbagh, H. I. et al. (1995). Synthesis, antimicrobial and antiviral evaluation of certain thienopyrimidine derivatives. European Journal of Medicinal Chemistry, 30(12), 945-953.
  • Gomma, A. M. et al. (2020). N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. Journal of Biomolecular Structure & Dynamics, 39(12), 4435-4446. Available at: [Link]

  • Lead Sciences. (n.d.). Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. Available at: [Link]

  • Mladenova, R. et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6344. Available at: [Link]

  • Patel, R. V. et al. (2019). Thienopyrimidine: A promising scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 27(9), 1159-1194. Available at: [Link]

  • Penchala, S. C. et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 841. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C9H7ClN2O2S). Available at: [Link]

  • Temple, D. L. et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505-510. Available at: [Link]

  • Vaskevich, R. I. et al. (2010). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Bioorganic & Medicinal Chemistry, 18(3), 1108-1115. Available at: [Link]

  • Wang, X. et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(3), 2970-2978. Available at: [Link]

  • Wodicka, L. M. et al. (2010). Activation of the ERK pathway is required for the anti-proliferative effects of thienopyrimidine GDC-0941. Cancer Research, 70(8 Supplement), 2253.

Sources

An In-Depth Technical Guide to the Structural Analysis of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential, particularly in oncology. Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is a key intermediate in the synthesis of a multitude of bioactive molecules. An exacting understanding of its three-dimensional structure and physicochemical properties is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive, in-depth analysis of the structural characterization of this pivotal molecule, moving beyond a mere listing of data to explain the causality behind the experimental choices and the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers in the field, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine heterocyclic system is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows molecules based on this scaffold to interact with a wide array of biological targets, often with high specificity and affinity. Numerous studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer and other diseases. The chloro-substituent at the 4-position of this compound serves as a versatile synthetic handle, enabling the introduction of diverse functionalities to explore the chemical space around this privileged scaffold and optimize biological activity. A thorough structural elucidation of this starting material is, therefore, not merely a quality control step but a foundational element of a successful drug discovery campaign.

Fundamental Physicochemical Properties

A precise knowledge of the fundamental properties of a compound is the bedrock of its reliable application in synthesis and biological assays.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O₂S[1]
Molecular Weight 242.68 g/mol [1]
CAS Number 319442-18-7[1]
Appearance Expected to be a crystalline solidInferred
Purity Typically >97% for commercial samples[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Experience: The "Why" Behind the Experiment

For a molecule like this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR will reveal the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their hybridization and electronic environment. Deuterated chloroform (CDCl₃) is a common initial choice of solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signals. However, if solubility is an issue, or if hydrogen bonding interactions are of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

Predicted Spectral Data

While a definitive experimental spectrum for this specific molecule is not publicly available, we can predict the expected chemical shifts and coupling patterns based on the analysis of closely related thieno[3,2-d]pyrimidine derivatives.[2][3]

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4d1HH-6
~7.6d1HH-7
~4.5q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃

The aromatic protons H-6 and H-7 on the thiophene ring are expected to appear as doublets due to coupling with each other. The ethyl ester will present as a quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~160C=O (ester)
~155-165C4, C2, C7a, C3a
~120-135C6, C7
~62-OCH₂CH₃
~14-OCH₂CH₃

The exact assignment of the quaternary carbons in the pyrimidine and thiophene rings can be confirmed using 2D NMR techniques such as HMBC and HSQC.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in CDCl3) H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition SamplePrep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR Data_Processing Data Processing & Referencing H1_NMR->Data_Processing C13_NMR->TwoD_NMR C13_NMR->Data_Processing Structure_Elucidation Structure Elucidation & Assignment TwoD_NMR->Structure_Elucidation Data_Processing->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Expertise & Experience: Choosing the Right Ionization Technique

For a molecule of this nature, Electrospray Ionization (ESI) is an ideal technique. It is a soft ionization method that typically results in a prominent protonated molecule [M+H]⁺, allowing for the unambiguous determination of the molecular weight. The presence of chlorine will also result in a characteristic isotopic pattern for the molecular ion peak ([M+H]⁺ and [M+H+2]⁺ in an approximate 3:1 ratio), which serves as a powerful confirmation of the elemental composition.

Predicted Fragmentation Pattern

Upon collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion of this compound is expected to undergo characteristic fragmentations.[4][5]

  • Loss of ethylene (-28 Da): A common fragmentation for ethyl esters is the loss of an ethylene molecule via a McLafferty rearrangement, if a gamma-hydrogen is available.

  • Loss of ethoxy radical (-45 Da): Cleavage of the ester C-O bond can lead to the loss of an ethoxy radical.

  • Loss of the entire ester group (-73 Da): Fragmentation may involve the loss of the entire ethyl carboxylate group.

  • Decarbonylation (-28 Da): Loss of a carbon monoxide molecule from the pyrimidine ring is also a possibility.

G cluster_fragmentation Predicted MS Fragmentation M_H [M+H]⁺ (m/z 243/245) Loss_C2H4 Loss of Ethylene (m/z 215/217) M_H->Loss_C2H4 - C₂H₄ Loss_OC2H5 Loss of Ethoxy Radical (m/z 198/200) M_H->Loss_OC2H5 - •OC₂H₅ Loss_COOC2H5 Loss of Ethyl Carboxylate (m/z 170/172) M_H->Loss_COOC2H5 - •COOC₂H₅

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and its characteristic isotopic pattern.

  • MS/MS Analysis: Select the [M+H]⁺ ion for fragmentation and acquire a product ion scan (MS/MS) to observe the fragmentation pattern. Vary the collision energy to optimize the fragmentation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Expertise & Experience: Interpreting the Vibrational Fingerprint

For this compound, the key functional groups that will give rise to characteristic absorption bands are the ester carbonyl (C=O), the C-O stretch of the ester, the C-Cl bond, and the aromatic C=C and C-H bonds of the heterocyclic system.

Predicted Characteristic Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretching
~2980-2850MediumAliphatic C-H stretching (ethyl group)
~1720StrongC=O stretching (ester)
~1600-1450MediumC=C and C=N stretching (aromatic rings)
~1250StrongC-O stretching (ester)
~800-700StrongC-Cl stretching
Experimental Protocol: A Self-Validating System
  • Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expertise & Experience: The Art and Science of Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent is critical.[6][7] A solvent in which the compound has moderate solubility is ideal. Slow evaporation of the solvent is a common and effective method for growing high-quality crystals.[6]

General Protocol for Crystal Growth
  • Purification: Ensure the sample is of the highest possible purity, as impurities can inhibit crystallization.

  • Solvent Selection: Screen a range of solvents to find one in which the compound is sparingly soluble at room temperature but more soluble upon heating. A mixture of solvents can also be effective.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively volatile solvent in a small, open vial.

    • Place this small vial inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is insoluble.

    • The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting crystal growth.

G cluster_cryst Crystal Growth by Slow Evaporation Dissolve Dissolve Compound in Suitable Solvent Cover Cover Vial with Punctured Lid Dissolve->Cover Incubate Incubate in a Vibration-Free Environment Cover->Incubate Crystals Formation of Single Crystals Incubate->Crystals

Caption: A simplified workflow for crystal growth.

Expected Molecular Geometry

Based on the crystal structures of related thieno[3,2-d]pyrimidine derivatives, the fused heterocyclic ring system is expected to be essentially planar.[8] The ethyl carboxylate group may exhibit some rotational freedom around the C-C single bond connecting it to the pyrimidine ring.

Conclusion: A Unified Structural Perspective

The comprehensive structural analysis of this compound, integrating data from NMR, MS, IR, and X-ray crystallography, provides a complete and self-validating picture of this important synthetic intermediate. Each technique offers a unique and complementary piece of the structural puzzle. NMR elucidates the connectivity and solution-state conformation, MS confirms the molecular formula and provides fragmentation clues, IR identifies the key functional groups, and X-ray crystallography reveals the definitive solid-state structure. This in-depth understanding is not merely an academic exercise; it is a critical prerequisite for the successful application of this molecule in the synthesis of novel therapeutic agents, enabling chemists to rationally design and execute synthetic strategies and medicinal chemists to build accurate structure-activity relationships.

References

  • MDPI. (2022, July 1). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PubMed Central. [Link]

  • National Institutes of Health. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]

  • PubMed. (2020, September 11). N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. [Link]

  • PubMed. (1979, May). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. [Link]

  • University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • ResearchGate. (2025, August 5). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. [Link]

  • Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. [Link]

  • Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. [Link]

  • PubMed Central. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed Central. (2015, July 29). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. [Link]

  • The Main Fragmentation Reactions of Organic Compounds. [Link]

  • cdifx. Some Tricks for the Single Crystal Growth of Small Molecules. [Link]

  • Google Patents. Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. (2025, August 6). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. [Link]

  • Royal Society of Chemistry. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]

  • National Institutes of Health. Ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • DR-NTU. Single-crystal growth of organic semiconductors. [Link]

  • YouTube. (2014, September 28). Mod-01 Lec-14 Crystal growth-Single crystals. [Link]

  • PubMed Central. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]

Sources

physical and chemical properties of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

This compound is a heterocyclic compound of significant interest to researchers and drug development professionals. Its fused ring system, combining a thiophene and a pyrimidine, forms the thieno[3,2-d]pyrimidine core—a scaffold present in numerous biologically active molecules. The true value of this molecule, however, lies in its chemical architecture: the presence of an electron-withdrawing ester group and, most critically, a highly reactive chlorine atom at the C4-position. This chlorine acts as an excellent leaving group, making the compound a pivotal intermediate for constructing diverse libraries of novel chemical entities through nucleophilic substitution.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction conditions.

Core Physical and Chemical Data

The key physicochemical properties of this compound are summarized below for quick reference. Purity levels for commercially available batches are typically around 95-97%.[3][4]

PropertyValueSource(s)
CAS Number 319442-18-7[3][5]
Molecular Formula C₉H₇ClN₂O₂S[3][6]
Molecular Weight 242.68 g/mol [4]
Appearance White to off-white powder (Typical)General chemical catalogs
Purity ≥95%[3]
Storage Inert atmosphere, 2-8°C[7]
Structural and Spectroscopic Identifiers

Structural verification and purity assessment are paramount. The following identifiers are crucial for characterizing this compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4]

  • SMILES: CCOC(=O)C1=NC2=C(C(=N1)Cl)SC=C2[6]

  • InChI: InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-15-6(5)7(10)12-8/h3-4H,2H2,1H3[6]

  • InChIKey: YBFVHUWXKQPWSX-UHFFFAOYSA-N[6]

Chemical Reactivity: The Lability of the C4-Chloride

The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the 4-position. The pyrimidine ring is electron-deficient, a characteristic further amplified by the fused thiophene ring and the ester group. This electronic nature makes the C4-position highly susceptible to nucleophilic aromatic substitution (SₙAr) .[8]

The chlorine atom serves as an excellent leaving group, readily displaced by a wide array of nucleophiles. This predictable reactivity allows for the systematic and efficient diversification of the thienopyrimidine core, a cornerstone of modern structure-activity relationship (SAR) studies in drug discovery.[1][2]

Common nucleophilic substitution reactions include:

  • Amination: Reaction with primary or secondary amines, ammonia, or hydrazines to yield 4-amino-thieno[3,2-d]pyrimidine derivatives.[1][9]

  • Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to produce 4-ether analogs.[2]

  • Thiolation: Reaction with thiols to form 4-thioether compounds.[9]

The causality behind this high reactivity is the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance delocalization across the heterocyclic ring system.[10]

SNAr_Reaction cluster_reactants Reactants cluster_products Products Thienopyrimidine Ethyl 4-chlorothieno[3,2-d] pyrimidine-2-carboxylate Product 4-Substituted Product Thienopyrimidine->Product SₙAr Reaction Nucleophile Nucleophile (Nu-H) (e.g., R₂NH, ArOH, RSH) Nucleophile->Product Byproduct HCl Product->Byproduct

Caption: Generalized Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position.

Experimental Protocols: Synthesis and Derivatization

The following protocols are presented as self-validating systems, incorporating in-process controls (e.g., TLC monitoring) to ensure reaction completion and product purity.

Protocol 1: Synthesis of this compound

The synthesis of the title compound is typically achieved via chlorination of its 4-hydroxy (keto) precursor, thieno[3,2-d]pyrimidin-4(3H)-one. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy in converting cyclic amides and hydroxylated heterocycles to their chloro-derivatives.[1][11][12]

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the precursor, ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate (1.0 eq).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 3-24 hours. The progress of the reaction must be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[11]

  • Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic reaction.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.[1]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.[1]

Protocol 2: Nucleophilic Substitution with an Amine (General Procedure)

This protocol details a representative SₙAr reaction to demonstrate the derivatization of the title compound.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol (EtOH) or DMF in a round-bottom flask.[9]

  • Reagent Addition: Add the desired amine nucleophile (1.1-3.0 eq.) and a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 eq.), to the solution.[2][9] The base acts as a scavenger for the HCl generated during the reaction.

  • Heating: Heat the reaction mixture (35°C to reflux) and monitor its progress by TLC.[9]

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in EtOAc and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 4-amino-thieno[3,2-d]pyrimidine derivative.

Synthesis_Workflow Start Ethyl 4-hydroxythieno[3,2-d] pyrimidine-2-carboxylate Chlorination Chlorination Protocol (POCl₃, Reflux) Start->Chlorination QC1 TLC / HPLC Analysis Chlorination->QC1 In-process Control Intermediate Ethyl 4-chlorothieno[3,2-d] pyrimidine-2-carboxylate Substitution Nucleophilic Substitution (e.g., Amine, Base, Heat) Intermediate->Substitution QC2 TLC / HPLC Analysis Substitution->QC2 In-process Control Final_Product Diverse Library of 4-Substituted Derivatives QC1->Intermediate QC2->Final_Product

Sources

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its core physicochemical properties, outlines a validated synthetic pathway, discusses its chemical reactivity, and explores the therapeutic potential of the thieno[3,2-d]pyrimidine scaffold. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Core Compound Profile

This compound is a key intermediate used in the synthesis of a variety of biologically active molecules.[1] Its structure features a fused thienopyrimidine core, which is a bioisostere of purine, making it a privileged scaffold in the design of targeted therapeutics.[2]

Physicochemical Properties

A summary of the key quantitative data for the title compound is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₇ClN₂O₂S[3][4][5]
Molecular Weight 242.68 g/mol [4]
CAS Number 319442-18-7[3][4]
Canonical SMILES CCOC(=O)C1=NC2=C(C(=N1)Cl)SC=C2[5]
InChIKey YBFVHUWXKQPWSX-UHFFFAOYSA-N[5]
Appearance Typically a powderN/A
Purity Commercially available up to 97%[4]
Structural Diagram

Caption: 2D Structure of the title compound.

Synthesis and Mechanism

The synthesis of this compound typically follows a well-established route for this class of compounds, beginning with an appropriately substituted aminothiophene. The general strategy involves the construction of the pyrimidine ring onto the thiophene core, followed by chlorination.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process from a key intermediate, Ethyl 3-aminothiophene-2-carboxylate.

workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination A Ethyl 3-aminothiophene-2-carboxylate B Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate A->B Urea, High Temp. C This compound B->C POCl₃, DMF (cat.)

Caption: Synthetic workflow diagram.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate

This step involves the condensation of an aminothiophene with urea to form the pyrimidinone ring system. This is a common and robust method for constructing fused pyrimidines.

  • Combine Ethyl 3-aminothiophene-2-carboxylate and urea in a reaction vessel.

  • Heat the mixture, typically at temperatures around 180-190 °C, with mechanical stirring for several hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • Triturate the solid residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, followed by washing with water and an appropriate organic solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials.

  • The resulting solid, Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate, is typically carried forward to the next step without extensive purification.

  • Expert Insight: The high temperature is necessary to drive the cyclization and dehydration process. The use of urea is a cost-effective and efficient way to introduce the N-C=O-N unit of the pyrimidine ring.

Step 2: Synthesis of this compound

This is a classic chlorination reaction to convert the hydroxyl group of the pyrimidinone into a reactive chloro group.

  • Suspend the crude Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate from the previous step in phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[6]

  • Heat the mixture to reflux (around 110-120 °C) and maintain for 2-4 hours.[6] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The 4-chloro product will precipitate as a solid.

  • Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.[6]

  • Expert Insight: POCl₃ is a powerful dehydrating and chlorinating agent. The mechanism involves the initial formation of a phosphate ester intermediate with the hydroxyl group, which is then displaced by a chloride ion. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more potent electrophile.

Chemical Reactivity and Applications in Drug Discovery

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7]

Reactivity of the 4-Chloro Position

The chlorine atom at the C4 position of this compound is the molecule's primary reactive handle. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is crucial as it allows for the facile introduction of various functional groups, enabling the synthesis of large compound libraries for structure-activity relationship (SAR) studies.

G cluster_nuc Nucleophiles (Nu-H) start This compound C4-Cl amine Amines (R-NH₂) start:f0->amine SₙAr alcohol Alcohols (R-OH) start:f0->alcohol thiol Thiols (R-SH) start:f0->thiol hydrazine Hydrazines (R-NHNH₂) start:f0->hydrazine end Substituted Derivatives C4-Nu amine->end alcohol->end thiol->end hydrazine->end

Caption: Reactivity at the C4 position.

This strategic functionalization allows chemists to modulate the compound's properties, such as solubility, polarity, and ability to interact with biological targets.

Biological Significance and Therapeutic Potential

The thieno[3,2-d]pyrimidine core is present in numerous compounds with demonstrated therapeutic potential. The introduction of a chlorine atom at the C4 position has been shown to be critical for the cytostatic (antiproliferative) activity in several series of thieno[3,2-d]pyrimidine derivatives.[2]

  • Anticancer Activity: Derivatives have shown potent activity against various cancer cell lines, including human colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45).[7] The mechanism often involves the inhibition of protein kinases, as the thienopyrimidine scaffold can mimic the purine core of ATP.[2]

  • Antimalarial Activity: 4-Substituted thieno[3,2-d]pyrimidines have been identified as dual-stage antiplasmodial agents, showing activity against both the erythrocytic and hepatic stages of the Plasmodium parasite.[8]

  • Antiallergy Agents: Related thieno[2,3-d]pyrimidine carboxylates have been developed as orally active antiallergy agents that inhibit histamine release.[9]

The title compound, this compound, serves as a crucial starting material for accessing these and other novel therapeutic agents.

Analytical Characterization (Predicted)

While specific experimental spectra for the title compound are not publicly available in the cited literature, the expected NMR and Mass Spectrometry data can be reliably predicted based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Thiophene Protons: Two doublets are expected in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the two protons on the thiophene ring.

    • Ethyl Ester Protons: A quartet (approx. 4.4-4.6 ppm) for the -OCH₂- group and a triplet (approx. 1.4-1.5 ppm) for the -CH₃ group. The coupling between them will result in the characteristic quartet and triplet pattern.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the downfield region (approx. 160-165 ppm) for the ester carbonyl.

    • Aromatic/Heterocyclic Carbons: Multiple signals in the range of 115-170 ppm corresponding to the carbons of the fused ring system.

    • Ethyl Ester Carbons: Signals around 62 ppm (-OCH₂-) and 14 ppm (-CH₃).

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): The compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 243. The characteristic isotopic pattern for one chlorine atom (a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks) would be a key diagnostic feature.

Conclusion

This compound is a molecule of high strategic value for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the versatile reactivity of its 4-chloro substituent provide a robust platform for the development of novel therapeutics. The established importance of the thieno[3,2-d]pyrimidine scaffold in targeting a range of diseases underscores the continued relevance of this key chemical intermediate.

References

  • This compound . PubChem. Available at: [Link]

  • This compound . Protheragen. Available at: [Link]

  • This compound . Autech Industry Co.,Limited. Available at: [Link]

  • Grocker, A. et al. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate . MySkinRecipes. Available at: [Link]

  • Al-Ghorbani, M. et al. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study . Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Temple, D. L. et al. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents . Journal of Medicinal Chemistry. Available at: [Link]

  • Françoise, G. et al. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives . Molecules. Available at: [Link]

Sources

The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Bioisostere of Life's Building Blocks

The thieno[3,2-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry due to its profound biological significance.[1] Its structural analogy to purines, the fundamental components of nucleic acids, provides a strategic advantage, allowing derivatives to interact with a wide array of biological targets, particularly the ATP-binding sites of enzymes.[1][2] This inherent bioisosterism has propelled the thieno[3,2-d]pyrimidine core into the forefront of drug discovery, leading to the development of novel therapeutic agents with diverse pharmacological activities. This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of this remarkable scaffold.

Synthetic Strategies: Building the Core

The construction of the thieno[3,2-d]pyrimidine skeleton is a well-established area of organic synthesis, with several versatile methods available to researchers. A predominant strategy involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source, such as formic acid or triethyl orthoformate.[3] A common and efficient route begins with the Gewald reaction to assemble the initial thiophene ring, followed by cyclization to form the pyrimidine ring.[4] Subsequent functionalization, often at the 2- and 4-positions of the pyrimidine ring, allows for the introduction of various substituents to fine-tune the pharmacological profile of the resulting compounds.[4]

A key intermediate in many synthetic pathways is 4-chlorothieno[3,2-d]pyrimidine, which serves as a versatile precursor for introducing a wide range of nucleophiles at the C4 position through nucleophilic aromatic substitution.[4][5] This approach has enabled the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies.

A Spectrum of Biological Activities: From Cancer to Inflammation and Beyond

The thieno[3,2-d]pyrimidine core is a versatile pharmacophore, with its derivatives exhibiting a broad range of biological activities. The primary therapeutic areas where this scaffold has shown significant promise include oncology, inflammation, and infectious diseases.

Anticancer Prowess: A Multi-pronged Attack

The most extensively studied application of thieno[3,2-d]pyrimidines is in the realm of oncology.[6] These compounds have demonstrated potent antiproliferative activity against a variety of cancer cell lines, including cervical (HeLa), colon (HT-29), and breast (MCF-7) cancer cells.[3][7] Their anticancer effects are often mediated through the inhibition of key signaling pathways involved in cancer cell growth, survival, and proliferation.

Kinase Inhibition: A Primary Mechanism of Action

A significant number of thieno[3,2-d]pyrimidine derivatives function as potent kinase inhibitors.[2] Their structural resemblance to adenine allows them to competitively bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity.[4]

Key kinase targets for thieno[3,2-d]pyrimidine-based inhibitors include:

  • Cyclin-Dependent Kinases (CDKs): These enzymes are crucial regulators of the cell cycle. Thieno[3,2-d]pyrimidine derivatives have been shown to target CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[3][8] Molecular docking studies have further elucidated the binding interactions of these compounds within the CDK active site.[3]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Thieno[3,2-d]pyrimidines have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[6]

  • Receptor-Interacting Protein Kinase 2 (RIPK2): RIPK2 is a key mediator of inflammatory signaling pathways. Thieno[3,2-d]pyrimidine-based inhibitors of RIPK2 have demonstrated significant anti-inflammatory and hepatoprotective effects in preclinical models.[9][10]

  • Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): Dual inhibitors targeting both FAK and FLT3 have been developed from the thieno[3,2-d]pyrimidine scaffold, showing promise in overcoming drug resistance in certain cancers.[11]

The following diagram illustrates the general mechanism of kinase inhibition by thieno[3,2-d]pyrimidine derivatives:

G ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Inhibition Inhibition Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phospho_Substrate->Downstream_Signaling Thieno_pyrimidine Thieno[3,2-d]pyrimidine Inhibitor Thieno_pyrimidine->Kinase Competitively Binds

Figure 1: General mechanism of competitive ATP inhibition by thieno[3,2-d]pyrimidine derivatives.

Tubulin Polymerization Inhibition

Beyond kinase inhibition, certain thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization.[12] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[12]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected thieno[3,2-d]pyrimidine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 6e HeLa (Cervical)Not specified, but 86% inhibition at 5.0 µM[3]
Compound 6e HT-29 (Colon)Not specified, but 81% inhibition at 5.0 µM[3]
Compound 4a MCF-7 (Breast)0.00204[7]
Compound 1 L1210 (Leukemia)2.5[2]
Compound 2 L1210 (Leukemia)3.0[2]
Compound 13 SKOV3 (Ovarian)~0.001[12]
Compound 25d SKOV3 (Ovarian)~0.001[12]
Anti-inflammatory Effects

The thieno[3,2-d]pyrimidine scaffold has also yielded potent anti-inflammatory agents. As mentioned, inhibitors of RIPK2, a key kinase in inflammatory signaling, have been developed.[9] One such compound, HY3, exhibited an IC₅₀ of 11 nM against RIPK2 and demonstrated significant anti-inflammatory and hepatoprotective effects in a mouse model of acute liver injury.[9][10] The mechanism of action involves the suppression of pro-inflammatory cytokine production.

Antimicrobial and Antiviral Potential

The structural similarity of thieno[3,2-d]pyrimidines to purines also makes them attractive candidates for the development of anti-infective agents.[13]

  • Antibacterial and Antifungal Activity: Several thieno[3,2-d]pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[14][15] Some compounds have also shown promising antifungal activity, with one derivative exhibiting higher potency against certain fungal strains than the standard drug ketoconazole.[14]

  • Antiviral Activity: The thienopyrimidine scaffold, in general, has been investigated for its antiviral properties.[13]

Experimental Protocols: A Guide to Evaluation

To assess the biological activity of novel thieno[3,2-d]pyrimidine derivatives, a battery of in vitro and in vivo assays are employed.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HT-29) in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-d]pyrimidine derivatives for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[3]

Kinase Inhibition Assay

Various assay formats can be used to determine the inhibitory activity of compounds against specific kinases. A common method is a luminescence-based assay.

Methodology (Example: ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, ATP, and the thieno[3,2-d]pyrimidine inhibitor at various concentrations.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

The following diagram outlines the workflow for a typical kinase inhibition assay:

G Start Start: Kinase Reaction Setup Incubate Incubate (Allow Phosphorylation) Start->Incubate Kinase + Substrate + ATP + Inhibitor Terminate Terminate Reaction & Deplete ATP Incubate->Terminate Convert Convert ADP to ATP Terminate->Convert Measure Measure Luminescence Convert->Measure End End: Determine IC50 Measure->End

Figure 2: Workflow for a luminescence-based kinase inhibition assay.

Future Perspectives and Challenges

The thieno[3,2-d]pyrimidine core continues to be a highly attractive scaffold for the development of novel therapeutics. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant mutations that confer resistance to existing therapies.

  • Exploring New Therapeutic Areas: Investigating the potential of thieno[3,2-d]pyrimidine derivatives for the treatment of other diseases, such as neurodegenerative and metabolic disorders.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to improve their oral bioavailability, metabolic stability, and overall drug-like characteristics.[8]

Despite the immense potential, challenges remain in translating promising preclinical candidates into clinically successful drugs. These include ensuring long-term safety, managing potential toxicities, and navigating the complex landscape of clinical trials.

Conclusion

The thieno[3,2-d]pyrimidine core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of potent and selective modulators of various biological targets. Its proven success in oncology, coupled with its emerging potential in inflammatory and infectious diseases, ensures that this remarkable heterocyclic system will remain a focal point of drug discovery efforts for the foreseeable future. The continued exploration of the chemical space around this core, guided by a deeper understanding of its interactions with biological targets, holds the promise of delivering novel and effective therapies for a range of human diseases.

References

  • Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • Ghattas, M. A., et al. (n.d.). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH.
  • Fan, M., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed.
  • BenchChem. (2025). Biological activity of thieno[3,2-d]pyrimidine core structure. BenchChem.
  • Abdel-Wahab, B. F., et al. (2016). Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities. Acta Pharmaceutica.
  • Zhao, H., et al. (2025).
  • BenchChem. (2025).
  • Poirier, D., et al. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central.
  • Rolland, L., et al. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
  • El-Sayed, N. F., et al. (2013). Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. PubMed.
  • BenchChem. (2025).
  • Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)
  • Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed.
  • Kassab, A. E. (2016).
  • Abdel-Wahab, B. F., et al. (2025). Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities.
  • Al-Ostath, A., et al. (n.d.). Synthetic route structures of thieno[3,2-d]pyrimidinones 5a–o.
  • Sim, T., et al. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry.
  • Iqbal, J., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed.
  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
  • BenchChem. (2025). The Rise of Thieno[2,3-d]pyrimidines: A Technical Guide to their Mechanism of Action as Kinase Inhibitors. BenchChem.
  • Zhao, H., et al. (2025). Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors with Prominent In Vitro and In Vivo Anti-Inflammatory Efficacy.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for its reactive sites that allow for diverse molecular elaboration. However, its utility in the laboratory is matched by the need for a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide, grounded in the principles of chemical safety and informed by data on structurally related compounds, provides a comprehensive overview of the safe handling, storage, and use of this important research chemical.

Understanding the Compound: A Profile of Reactivity and Potential Hazards

This compound is a solid, crystalline substance. Its core thienopyrimidine scaffold is a recurring motif in pharmacologically active molecules. The key to both its synthetic utility and its potential hazards lies in its chemical structure: a chloro-substituent at the 4-position of the pyrimidine ring and an ethyl ester at the 2-position. The chloro group is an effective leaving group, making this position susceptible to nucleophilic substitution, a common strategy in the synthesis of compound libraries for drug screening.

Table 1: Inferred Hazard Identification for this compound

Hazard ClassGHS Classification (Inferred)Key Considerations
Acute Toxicity May be harmful if swallowed.Based on data for analogous compounds. Ingestion should be strictly avoided.
Skin Corrosion/Irritation Causes skin irritation.Halogenated organic compounds can be irritating to the skin upon contact.
Eye Damage/Irritation Causes serious eye irritation.As with many chemical powders, direct contact with the eyes can cause significant irritation.
Respiratory Sensitization May cause respiratory irritation.Inhalation of the dust can irritate the respiratory tract.

Prudent Practices for Safe Handling: A Risk-Based Approach

A foundational principle of laboratory safety is to minimize exposure to all chemicals, regardless of their known toxicity.[1] The following protocols are designed to create a self-validating system of safety when working with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable. The selection of appropriate PPE should be based on a thorough risk assessment of the planned experimental procedure.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. For extended operations or when handling larger quantities, wearing two pairs of gloves can provide additional protection.[1]

  • Body Protection: A laboratory coat, fully buttoned, is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to control exposure to dust. If there is a potential for generating significant amounts of dust, a properly fitted N95 or higher-rated respirator may be necessary.

Engineering Controls: Containing the Hazard

The primary engineering control for handling this and other potentially hazardous chemicals is a properly functioning chemical fume hood. All weighing and transfer operations involving the solid material should be performed within the fume hood to prevent the release of dust into the laboratory environment.

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Post-Handling Phase Risk_Assessment Conduct Risk Assessment Gather_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Hood Prepare Chemical Fume Hood Gather_PPE->Prepare_Hood Weigh_Solid Weigh Compound Prepare_Hood->Weigh_Solid Transfer_Solid Transfer to Reaction Vessel Weigh_Solid->Transfer_Solid Add_Solvent Add Solvents and Reagents Transfer_Solid->Add_Solvent Seal_Container Securely Seal Primary Container Add_Solvent->Seal_Container Clean_Area Decontaminate Work Area Seal_Container->Clean_Area Dispose_Waste Dispose of Waste Properly Clean_Area->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Safe Handling Workflow for this compound.

Storage and Stability: Maintaining Compound Integrity

Proper storage is crucial for both safety and maintaining the chemical integrity of this compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The storage area should be away from incompatible materials.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases. Due to the reactivity of the chloro-substituent, it should be stored away from strong nucleophiles.

  • Hygroscopic Nature: While specific data is unavailable for this compound, related compounds can be hygroscopic. Therefore, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is critical.

Table 2: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
Large Spill Evacuate the area and contact the institution's emergency response team.

Disposal Considerations: Environmental Responsibility

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect in a clearly labeled, sealed container.

  • Disposal Route: Dispose of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

In the Lab: A Practical Application

The primary use of this compound is as an intermediate in nucleophilic aromatic substitution (SNAr) reactions. The chloro-group at the 4-position is readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols.

Experimental Protocol: Nucleophilic Substitution with a Primary Amine

This protocol provides a general framework for a common synthetic application. A thorough, reaction-specific risk assessment must be conducted before proceeding.

  • Reaction Setup:

    • In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Purge the apparatus with an inert gas (argon or nitrogen).

  • Reagent Addition:

    • To the flask, add this compound (1.0 equivalent).

    • Add a suitable aprotic solvent (e.g., DMF, acetonitrile).

    • Add the primary amine (1.1-1.5 equivalents).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to scavenge the HCl generated during the reaction.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to a temperature appropriate for the specific substrates, as determined by preliminary experiments or literature precedent.

    • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Causality in Protocol Design: The use of an inert atmosphere is crucial to prevent the introduction of moisture, which could lead to hydrolysis of the starting material or product. The addition of a base is necessary to neutralize the acidic byproduct, which could otherwise protonate the nucleophile and halt the reaction.

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. By approaching its use with a comprehensive understanding of its potential hazards, grounded in the principles of prudent laboratory practice, researchers can safely unlock its synthetic potential. This guide serves as a foundation for building a culture of safety and scientific excellence in the laboratory.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

Sources

A Comprehensive Technical Guide to the Key Reactive Sites of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[3,2-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The thieno[3,2-d]pyrimidine core is a significant bicyclic heterocycle that continues to capture the attention of the medicinal chemistry community. Its structural resemblance to purine, a fundamental building block of nucleic acids, renders it a valuable scaffold for the design of a diverse array of biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antifungal, and anti-inflammatory properties. Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate, with its strategically placed functional groups, serves as a versatile intermediate in the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its key reactive sites, offering insights into the underlying chemical principles and providing actionable experimental protocols for its derivatization.

The reactivity of this compound is primarily dictated by three key structural features: the electrophilic C4-position bearing a labile chloro group, the C2-position functionalized with an ethyl carboxylate moiety, and the thiophene ring itself. Understanding the distinct reactivity of each of these sites is paramount for the rational design and synthesis of new chemical entities.

Primary Reactive Site: The Highly Electrophilic C4-Position

The most prominent reactive center on the this compound molecule is the carbon atom at the C4-position. The chloro substituent at this position is exceptionally labile and susceptible to displacement by a wide range of nucleophiles. This heightened reactivity is a consequence of the electron-deficient nature of the pyrimidine ring, which is further accentuated by the fused thiophene ring. The nitrogen atoms within the pyrimidine ring act as strong electron-withdrawing groups, effectively stabilizing the negative charge that develops in the transition state of nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is the most prevalent transformation at the C4-position. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing pyrimidine ring plays a crucial role in stabilizing this intermediate, thereby facilitating the reaction.

A diverse array of nucleophiles can be employed to displace the C4-chloro group, leading to the synthesis of a wide variety of derivatives. These include:

  • Amines (N-nucleophiles): Primary and secondary amines readily react to form 4-amino-thieno[3,2-d]pyrimidine derivatives.

  • Alkoxides and Phenoxides (O-nucleophiles): Alcohols and phenols, in the presence of a base, yield the corresponding 4-alkoxy or 4-aryloxy ethers.

  • Thiolates (S-nucleophiles): Thiols react under basic conditions to afford 4-thioether derivatives.

The SNAr mechanism at the C4-position can be visualized as follows:

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 4-Substituted Product Intermediate->Product Elimination LeavingGroup Chloride Ion (Cl⁻) Intermediate->LeavingGroup

Figure 1: Generalized workflow for the SNAr reaction at the C4-position.

This protocol provides a representative example of an SNAr reaction using an amine nucleophile.

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Triethylamine (Et₃N)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add aniline (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

ReactantNucleophileSolventBaseConditionsProductYield
This compoundAnilineEthanolEt₃NRefluxEthyl 4-(phenylamino)thieno[3,2-d]pyrimidine-2-carboxylateHigh
This compoundSodium methoxideMethanol-Room TempEthyl 4-methoxythieno[3,2-d]pyrimidine-2-carboxylateGood
This compoundThiophenolDMFK₂CO₃80 °CEthyl 4-(phenylthio)thieno[3,2-d]pyrimidine-2-carboxylateGood

Table 1: Representative SNAr Reactions at the C4-Position.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These transformations are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C4-position.

The Suzuki-Miyaura coupling involves the reaction of the 4-chloro derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerant of a broad range of functional groups.

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

  • Schlenk flask or similar inert atmosphere reaction vessel

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield Ethyl 4-phenylthieno[3,2-d]pyrimidine-2-carboxylate.

Suzuki_Coupling Substrate This compound Product Ethyl 4-R-thieno[3,2-d]pyrimidine-2-carboxylate Substrate->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd(0) Catalyst Base Catalyst->Product

Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Secondary Reactive Site: The C2-Ethyl Carboxylate Group

The ethyl carboxylate group at the C2-position represents a second key site for chemical modification. While less reactive than the C4-chloro position, this ester functionality can undergo typical ester transformations, providing a handle for further diversification of the scaffold.

Hydrolysis to the Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide or lithium hydroxide, is generally preferred to avoid potential degradation of the heterocyclic core. The resulting carboxylic acid is a versatile intermediate that can be used in a variety of subsequent reactions.

Materials:

  • Ethyl 4-substituted-thieno[3,2-d]pyrimidine-2-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water or Methanol/Water solvent mixture

  • Hydrochloric acid (HCl) for acidification

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add an aqueous solution of NaOH or LiOH (2.0-3.0 eq).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Remove the organic solvent (THF) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the carboxylic acid.

Amidation via the Carboxylic Acid

Direct amidation of the ethyl ester is often inefficient. A more reliable and widely applicable method involves a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a standard peptide coupling reagent. This approach allows for the introduction of a wide range of amine-containing fragments.

Materials:

  • 4-Substituted-thieno[3,2-d]pyrimidine-2-carboxylic acid

  • Amine (R-NH₂)

  • Peptide coupling agent (e.g., HATU, HOBt/EDC, or 1,1'-Carbonyldiimidazole (CDI))

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine)

  • Standard work-up and purification equipment

Procedure (using CDI):

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add CDI (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylimidazolide intermediate.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Ester_Modification Ester Ethyl Ester (C2-Position) CarboxylicAcid Carboxylic Acid Ester->CarboxylicAcid Step 1 Acylimidazolide Activated Intermediate (e.g., Acylimidazolide) CarboxylicAcid->Acylimidazolide Activation Amide Amide Product Acylimidazolide->Amide Amidation Hydrolysis 1. Hydrolysis (e.g., NaOH, H₂O) Hydrolysis->CarboxylicAcid Coupling 2. Amine (R-NH₂) Coupling Agent (e.g., CDI) Coupling->Amide

Figure 3: Two-step workflow for the conversion of the C2-ethyl ester to an amide.

Tertiary Reactive Sites: The Thiophene Ring (C6 and C7 Positions)

The thiophene ring of the thieno[3,2-d]pyrimidine core represents a third, albeit less reactive, set of sites for functionalization. The electron-withdrawing nature of the fused pyrimidine ring deactivates the thiophene ring towards classical electrophilic aromatic substitution reactions. Therefore, forcing conditions are often required for such transformations, and issues with regioselectivity may arise.

Electrophilic Aromatic Substitution

Reactions such as halogenation (e.g., with N-bromosuccinimide) or nitration may be possible, but would likely require harsh conditions and could lead to a mixture of products. The directing effects of the existing substituents would need to be carefully considered.

Metalation and Subsequent Functionalization

A more controlled approach to functionalizing the thiophene ring involves directed ortho-metalation (DoM) or halogen-metal exchange. The use of strong organolithium bases (e.g., n-butyllithium or LDA) at low temperatures could potentially lead to deprotonation at one of the thiophene positions, creating a nucleophilic center that can then be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides). The regioselectivity of such a deprotonation would be influenced by the directing ability of the sulfur atom and the other substituents on the ring system. However, specific protocols for this compound are not well-documented, and such approaches would require careful optimization.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactivity is dominated by the electrophilic C4-position, which readily undergoes nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The C2-ethyl carboxylate provides a secondary site for modification, primarily through a hydrolysis-amidation sequence. While the thiophene ring is comparatively less reactive, it presents opportunities for further functionalization under more forcing conditions. A thorough understanding of these reactive sites and the methodologies to exploit them will continue to empower researchers in the development of novel thieno[3,2-d]pyrimidine-based therapeutics with improved efficacy and tailored pharmacological profiles.

References

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. National Institutes of Health. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. [Link]

  • Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. PubMed. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

solubility profile of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

This compound is a heterocyclic compound whose thienopyrimidine core is of significant interest in medicinal chemistry. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical properties is paramount for successful process development, formulation, and ultimately, therapeutic efficacy. Among these properties, solubility is a cornerstone.

The solubility profile of a compound dictates critical downstream decisions, including:

  • Crystallization and Purification: Selecting an appropriate solvent system is essential for achieving desired purity, crystal form (polymorph), and yield.

  • Formulation: Solubility in various excipients and solvent systems governs the feasibility of different dosage forms, from oral solids to parenteral solutions.

  • Process Chemistry: Solvent choice impacts reaction kinetics, impurity profiles, and the ease of product isolation during synthesis.

This guide provides a comprehensive framework for determining and understanding the solubility profile of this compound. While specific solubility data for this compound is not extensively published, this document outlines the authoritative methodologies and theoretical considerations required for any research team to establish this critical dataset in-house.

Molecular Structure and Predicted Solubility Behavior

To intelligently select a panel of organic solvents for screening, we must first analyze the molecular structure of this compound.

Structure:

  • Core: A fused thieno[3,2-d]pyrimidine ring system. This bicyclic heteroaromatic core is largely rigid and possesses moderate polarity due to the presence of nitrogen and sulfur atoms.

  • Substituents:

    • 4-chloro group: An electron-withdrawing group that adds to the molecule's overall electrophilic character and contributes to its moderate polarity.

    • 2-carboxylate ethyl ester group: This group introduces a polar carbonyl (C=O) function and an ester linkage, which can act as a hydrogen bond acceptor. The ethyl group adds some nonpolar character.

Predicted Interactions:

  • The molecule lacks traditional hydrogen bond donors (like -OH or -NH). Its primary interactions will be dipole-dipole forces and London dispersion forces. The nitrogen atoms in the pyrimidine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors.

  • Therefore, solubility is expected to be favorable in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. Solubility in highly polar protic solvents (like methanol) may be enhanced by hydrogen bonding with the molecule's acceptor sites. Conversely, solubility in nonpolar aliphatic solvents (like heptane) is expected to be very low.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining thermodynamic solubility is the isothermal shake-flask method . This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound at a controlled temperature. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing P1 Weigh excess solid (e.g., 20-30 mg) P2 Add known volume of solvent (e.g., 1-2 mL) to vial P1->P2 Combine E1 Seal vials securely P2->E1 E2 Agitate at constant T (e.g., 25°C, 48-72h) E1->E2 E3 Check for solid excess E2->E3 Visual Check S1 Allow solids to settle E3->S1 Equilibrium Reached D2 Analyze residual solid (PXRD, DSC) for polymorphism E3->D2 Post-Experiment S2 Filter supernatant (0.22 µm PTFE filter) S1->S2 S3 Dilute aliquot with mobile phase S2->S3 S4 Quantify by validated HPLC-UV method S3->S4 D1 Calculate concentration (mg/mL or g/L) S4->D1

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Accurately weigh approximately 20-30 mg of this compound into a series of 4 mL glass vials. The key is to ensure an excess of solid will remain after equilibrium is reached.

    • Prepare a panel of organic solvents of interest (e.g., HPLC grade). Suggested solvents based on polarity include: Heptane (nonpolar), Toluene (aromatic), Dichloromethane (DCM, chlorinated), Ethyl Acetate (ester), Acetone (ketone), Acetonitrile (ACN, polar aprotic), Isopropanol (IPA, polar protic), Methanol (MeOH, polar protic), Dimethyl Sulfoxide (DMSO, polar aprotic).

    • Develop and validate a quantitative analytical method, typically reverse-phase HPLC-UV, capable of accurately measuring the concentration of the compound. This includes establishing a calibration curve with known standards.

  • Equilibration:

    • To each vial containing the solid, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the slurries for a predetermined period, typically 48 to 72 hours, to ensure thermodynamic equilibrium is achieved. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Sampling and Analysis:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

    • Carefully draw an aliquot of the supernatant using a glass syringe. Immediately attach a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) and dispense the clear, saturated solution into a clean HPLC vial. This filtration step is critical to remove all undissolved particulates.

    • Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of the analytical method's calibration curve.

    • Analyze the diluted sample by the validated HPLC-UV method to determine the concentration.

  • Data Calculation and Solid Phase Analysis:

    • Calculate the solubility (S) using the measured concentration (C), the dilution factor (DF), and the following formula: S (mg/mL) = C (mg/mL) * DF

    • After removing the supernatant, recover the remaining solid from the vials. Gently dry the solid under vacuum.

    • It is crucial to analyze this residual solid using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). This step verifies that the compound has not undergone a polymorphic transformation or solvate formation during the experiment, which would invalidate the solubility measurement for the original solid form.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison across different solvents.

Table 1: Template for Solubility Data of this compound at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Observations
NonpolarHeptane1.9e.g., Insoluble
AromaticToluene2.4
ChlorinatedDichloromethane9.1
EsterEthyl Acetate6.0
KetoneAcetone21e.g., Highly Soluble
Polar AproticAcetonitrile37.5
Polar AproticDMSO47e.g., Very Highly Soluble
Polar ProticIsopropanol18
Polar ProticMethanol33e.g., Moderately Soluble

Interpretation: By correlating the measured solubility with solvent properties like the dielectric constant, polarity index, or hydrogen bonding capability, a clear structure-solubility relationship can be established. This understanding is invaluable for rationally designing crystallization processes or selecting solvent systems for formulation. For instance, high solubility in a solvent like acetone but lower solubility in heptane would confirm the polar nature of the solute and guide the selection of an antisolvent for crystallization.

Conclusion

Determining the solubility profile of this compound is not merely a data collection exercise; it is a fundamental step in de-risking and accelerating its development pathway. The robust shake-flask method detailed herein provides a reliable framework for generating this critical data. The resulting solubility profile serves as an essential roadmap for process chemists and formulation scientists, enabling the rational design of efficient, scalable, and robust manufacturing and delivery systems.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Avdeef, A. (2012). Solubility of sparingly-soluble drugs. In Drug Bioavailability (pp. 1-45). John Wiley & Sons, Ltd. [Link]

  • GlaxoSmithKline. (2016). Polymorphism. GSK Published Papers and Presentations. [Link] (Note: This links to the general policy page as deep links to specific scientific presentations can be unstable. The principle of checking for polymorphism is a standard industry practice documented in such resources.)

The Synthesis of Thieno[3,2-d]pyrimidines: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to purine has made it a valuable target in the development of kinase inhibitors, anticancer agents, and other bioactive molecules.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to the thieno[3,2-d]pyrimidine core, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of the Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine nucleus is a bioisostere of purine, where a thiophene ring is fused to a pyrimidine ring. This structural feature allows it to mimic endogenous ligands and interact with the active sites of various enzymes, particularly kinases.[2] Consequently, this scaffold has been extensively explored in the design of inhibitors for cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and other key players in cellular signaling pathways implicated in cancer and inflammatory diseases.[2][3] The versatility of its synthesis allows for the introduction of diverse substituents, enabling fine-tuning of a compound's pharmacological profile.

Core Synthetic Strategy: From Aminothiophene to Fused Pyrimidine

The most prevalent and versatile approach to the synthesis of thieno[3,2-d]pyrimidines commences with a polysubstituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring.[3][4][5] This strategy offers a high degree of control over the substitution pattern of the final molecule.

The Gateway Reaction: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful and efficient one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[6][7][8] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7] This reaction is fundamental to the construction of the thieno[3,2-d]pyrimidine core as it provides the key 2-aminothiophene-3-carboxylate or carboxamide precursors.[5]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • To a mixture of 2-butanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq). The choice of ketone and α-cyanoester determines the substitution pattern on the thiophene ring.

  • To this suspension, add a catalytic amount of a suitable base, such as morpholine or triethylamine, dropwise at room temperature. The base facilitates the initial Knoevenagel condensation.

  • Stir the reaction mixture at 50-60 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the desired 2-aminothiophene product.

Gewald_Reaction ketone Ketone/Aldehyde intermediate Knoevenagel Adduct ketone->intermediate + cyanoester α-Cyanoester cyanoester->intermediate sulfur Sulfur (S8) product 2-Aminothiophene sulfur->product base Base base->intermediate intermediate->product + Sulfur, Base

Caption: The Gewald reaction workflow.

Cyclization to the Thieno[3,2-d]pyrimidin-4-one Core

With the 2-aminothiophene-3-carboxylate in hand, the subsequent step is the annulation of the pyrimidine ring. This is typically achieved by reacting the aminothiophene with a one-carbon synthon.[3][4] Common reagents for this transformation include formic acid, formamide, and triethyl orthoformate.[3][4][9]

ReagentConditionsAdvantagesDisadvantages
Formic Acid RefluxReadily available, simple procedure.Can require harsh conditions and long reaction times.
Formamide High temperature (e.g., 180-200 °C)Can serve as both reactant and solvent.High temperatures can lead to side products.
Triethyl Orthoformate Reflux, often with an acid catalystMilder conditions, good yields.Reagent is more expensive.
DMF-DMA Microwave irradiation or conventional heatingShorter reaction times, often higher yields.[5][9]Reagent cost, potential for side reactions.

Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidin-4-one

  • To a solution of the 2-aminothiophene-3-carboxylate (1.0 eq) in formamide (5-10 vol), heat the mixture to 180-200 °C. The reaction can also be performed using formic acid with a catalytic amount of sulfuric acid under reflux.[9]

  • Maintain the temperature for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the thieno[3,2-d]pyrimidin-4-one.

Cyclization_Workflow aminothiophene 2-Aminothiophene-3-carboxylate cyclization Cyclization aminothiophene->cyclization one_carbon One-Carbon Synthon (e.g., Formamide) one_carbon->cyclization product Thieno[3,2-d]pyrimidin-4-one cyclization->product

Caption: General workflow for pyrimidine ring formation.

Functionalization of the Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidin-4-one is a versatile intermediate that allows for the introduction of a wide array of functional groups, particularly at the 4-position. This is crucial for modulating the biological activity of the final compounds.

Chlorination and Subsequent Nucleophilic Aromatic Substitution (SNAr)

A common and highly effective strategy for functionalizing the 4-position is to first convert the thieno[3,2-d]pyrimidin-4-one to the corresponding 4-chloro derivative.[5][10] This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 4-chlorothieno[3,2-d]pyrimidine is an excellent electrophile and readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, alcohols, and thiols.[10][11]

Experimental Protocol: 4-Chlorination and Amination

  • Suspend the thieno[3,2-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (5-10 vol).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) and reflux the mixture for 4-8 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chlorothieno[3,2-d]pyrimidine.

  • Dissolve the 4-chloro intermediate in a suitable solvent (e.g., isopropanol or DMF) and add the desired amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to 80-100 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction, and purify the product by column chromatography or recrystallization to yield the 4-amino-thieno[3,2-d]pyrimidine derivative.

Functionalization pyrimidinone Thieno[3,2-d]pyrimidin-4-one chlorination Chlorination (POCl₃) pyrimidinone->chlorination chloro_derivative 4-Chlorothieno[3,2-d]pyrimidine chlorination->chloro_derivative snar SNAr with Nucleophile chloro_derivative->snar final_product 4-Substituted Thieno[3,2-d]pyrimidine snar->final_product

Caption: Key functionalization pathway for the thieno[3,2-d]pyrimidine core.

Advanced Synthetic Strategies

While the construction from aminothiophenes is the workhorse of thieno[3,2-d]pyrimidine synthesis, other modern methods have emerged, offering alternative routes to novel derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of aryl- or heteroaryl-substituted thieno[3,2-d]pyrimidines, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are invaluable.[11] Starting from a halogenated thieno[3,2-d]pyrimidine, these methods allow for the efficient formation of carbon-carbon bonds.[11]

Conclusion and Future Outlook

The synthesis of the thieno[3,2-d]pyrimidine core is a well-established yet continually evolving field. The foundational strategies, centered around the Gewald reaction and subsequent cyclization, provide a robust platform for accessing a diverse range of derivatives. The ability to functionalize the core, particularly at the 4-position, is a key driver in the discovery of new therapeutic agents. As our understanding of the chemical biology of this scaffold deepens, the development of more sophisticated and efficient synthetic methodologies will undoubtedly continue, paving the way for the next generation of thieno[3,2-d]pyrimidine-based drugs.

References

  • Al-Ostoot, F. H., Al-Mugren, K. S., Al-Mousawi, S. M., El-Metwaly, N. M., & Al-Wahaibi, L. H. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(16), 4991. [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1713-1724. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry, 64(15), 11456–11475. [Link]

  • Abdel-Rahman, A. A.-H. (2015). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Saudi Chemical Society, 19(5), 509-523. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]

  • Al-Ostoot, F. H., Al-Mugren, K. S., Al-Mousawi, S. M., El-Metwaly, N. M., & Al-Wahaibi, L. H. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(16), 4991. [Link]

  • Wachter, A., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(11), 13586-13612. [Link]

  • Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]

  • Le Borgne, M., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3169. [Link]

  • Kumar, A., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(2), 584-587. [Link]

  • Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 278, 116649. [Link]

  • Desai, N. C., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(3), 874-883. [Link]

  • Hesse, S., et al. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Tetrahedron, 63(35), 8547-8553. [Link]

  • Tumkevicius, S., & Kaminskas, A. (2017). Newest Developments in the Preparation of Thieno [2,3-d]pyrimidines. Synthesis, 49(14), 3045-3063. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • El-Sayed, M. A.-A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2216-2231. [Link]

  • Li, X., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(5), 486-496. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules, 26(24), 7578. [Link]

Sources

Methodological & Application

synthesis of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate from methyl 3-aminothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a compelling framework for the design of molecules that can interact with a wide array of biological targets. Notably, derivatives of this scaffold have demonstrated significant potential as kinase inhibitors, antiproliferative agents, and antiplasmodial compounds, marking them as crucial intermediates in the development of novel therapeutics.[1] The title compound, Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate, is a key building block that allows for further chemical elaboration, particularly at the C4 position, to generate diverse libraries of bioactive molecules.

This application note provides a comprehensive and technically detailed guide for the synthesis of this compound, starting from the readily accessible methyl 3-aminothiophene-2-carboxylate. The protocol is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is efficiently achieved through a two-step reaction sequence starting from ethyl 3-aminothiophene-2-carboxylate. The initial starting material specified in the topic, methyl 3-aminothiophene-2-carboxylate, can be readily converted to its ethyl ester counterpart or, more directly, ethyl 3-aminothiophene-2-carboxylate can be synthesized. This guide will proceed with the more direct route utilizing the ethyl ester.

The overall synthetic pathway is as follows:

  • Cyclization: The first step involves the construction of the pyrimidine ring. This is accomplished by reacting ethyl 3-aminothiophene-2-carboxylate with a suitable formylating and cyclizing agent to yield the intermediate, ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate.

  • Chlorination: The second and final step is the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom. This is a crucial transformation that introduces a versatile handle for subsequent nucleophilic substitution reactions.

Visualizing the Synthetic Pathway

Synthesis of this compound start Ethyl 3-aminothiophene-2-carboxylate intermediate Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate start->intermediate 1. Formamide, Heat product This compound intermediate->product 2. POCl3, N,N-Dimethylaniline, Heat

Sources

Application Notes and Protocols: Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, bearing a structural resemblance to purines.[1] This core is present in a variety of compounds with a broad spectrum of biological activities, including kinase inhibition and antiproliferative properties.[1] The strategic functionalization of the thieno[3,2-d]pyrimidine core is crucial for modulating its pharmacological profile. A key transformation in the synthesis of diverse libraries of thieno[3,2-d]pyrimidine derivatives is the chlorination of the thieno[3,2-d]pyrimidin-4(3H)-one, which converts the lactam functionality into a reactive 4-chloro group. This chlorinated intermediate serves as a versatile precursor for a range of nucleophilic substitution reactions, enabling the introduction of various functionalities at the C4 position.[2][3][4]

This technical guide provides a detailed examination of the reaction mechanisms and step-by-step protocols for the chlorination of thieno[3,2-d]pyrimidin-4(3H)-one. We will explore two primary and effective methodologies: the use of phosphorus oxychloride (POCl₃) and a Vilsmeier-Haack type approach. The causality behind experimental choices, safety considerations, and characterization of the final product will be discussed to provide researchers with a comprehensive and reliable resource.

Mechanistic Insights into the Chlorination Reaction

The conversion of the amide in the pyrimidinone ring to a chloro-substituent is a deoxychlorination reaction.[5] The underlying principle for the chlorination of thieno[3,2-d]pyrimidin-4(3H)-one involves the activation of the carbonyl oxygen of the lactam, converting it into a better leaving group, followed by nucleophilic attack of a chloride ion. The two common methods, employing phosphorus oxychloride and Vilsmeier-Haack reagents, achieve this activation through different pathways.

Mechanism with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a widely used and effective reagent for the chlorination of heteroaromatic ketones and lactams.[1][6][7] The reaction mechanism proceeds through the formation of a highly electrophilic phosphonium intermediate.

The key steps are as follows:

  • Activation of the Carbonyl: The lone pair of electrons on the carbonyl oxygen of thieno[3,2-d]pyrimidin-4(3H)-one attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Chloro-phosphate Intermediate: This initial attack leads to the formation of an unstable intermediate and the displacement of a chloride ion.

  • Intramolecular Rearrangement and Elimination: The intermediate rearranges, leading to the elimination of a dichlorophosphate group and the formation of a highly reactive chloroiminium-like species.

  • Nucleophilic Attack by Chloride: A chloride ion then attacks the electrophilic carbon at the C4 position, leading to the formation of the 4-chlorothieno[3,2-d]pyrimidine product.

The overall transformation is driven by the formation of the stable phosphate byproducts.

G cluster_0 Chlorination with POCl₃ Thienopyrimidinone Thieno[3,2-d]pyrimidin-4(3H)-one Intermediate1 Activated Complex Thienopyrimidinone->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 Intermediate2 Chloro-phosphate Intermediate Intermediate1->Intermediate2 Chloride Displacement Product 4-Chlorothieno[3,2-d]pyrimidine Intermediate2->Product Elimination & Nucleophilic Attack by Cl⁻

Caption: Mechanism of Chlorination using POCl₃.

Mechanism with Vilsmeier-Haack Reagent (Oxalyl Chloride/DMF)

The Vilsmeier-Haack reaction traditionally involves the formylation of electron-rich aromatic compounds.[8][9][10] However, the in-situ generated Vilsmeier reagent is also a potent agent for the chlorination of amides and lactams.[11][12] In this context, a common combination is oxalyl chloride and N,N-dimethylformamide (DMF).

The mechanism involves the following stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with oxalyl chloride to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[8]

  • Activation of the Lactam: The carbonyl oxygen of the thieno[3,2-d]pyrimidin-4(3H)-one attacks the electrophilic carbon of the Vilsmeier reagent.

  • Formation of an O-alkylated Intermediate: This results in the formation of an O-alkylated intermediate, which is highly activated towards nucleophilic attack.

  • Nucleophilic Attack and Elimination: A chloride ion attacks the C4 position, leading to the elimination of the amide-derived portion and the formation of 4-chlorothieno[3,2-d]pyrimidine.

This method is often milder than using neat POCl₃ and can proceed at lower temperatures.[13]

G cluster_1 Vilsmeier-Haack Chlorination DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent OxalylChloride Oxalyl Chloride OxalylChloride->VilsmeierReagent ActivatedComplex Activated O-alkylated Intermediate VilsmeierReagent->ActivatedComplex Nucleophilic Attack Thienopyrimidinone Thieno[3,2-d]pyrimidin-4(3H)-one Thienopyrimidinone->ActivatedComplex Product 4-Chlorothieno[3,2-d]pyrimidine ActivatedComplex->Product Nucleophilic Attack by Cl⁻ & Elimination

Caption: Vilsmeier-Haack Chlorination Mechanism.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 4-chlorothieno[3,2-d]pyrimidine. It is imperative to perform these reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Chlorination using Phosphorus Oxychloride

This protocol is adapted from procedures used for the chlorination of similar heterocyclic systems.[1][2]

Materials:

  • Thieno[3,2-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a base)

  • Acetonitrile (CH₃CN)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in acetonitrile, add N,N-dimethylaniline (0.7 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (5.5 equivalents) to the cooled solution over a period of 2 hours.

  • After the addition is complete, heat the reaction mixture to 80-85 °C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 40 °C and carefully quench it by pouring it into ice water.

  • Stir the aqueous mixture for 2 hours to allow for the precipitation of the product.

  • Collect the precipitate by filtration and wash it with water.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Protocol 2: Chlorination using Vilsmeier-Haack Conditions (Oxalyl Chloride/DMF)

This protocol is based on a reported synthesis of 4-chlorothieno[3,2-d]pyrimidine.[13]

Materials:

  • Thieno[3,2-d]pyrimidin-4(3H)-one

  • N,N-Dimethylformamide (DMF)

  • Oxalyl chloride

  • Dichloroethane

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • To a flask containing dichloroethane, add N,N-dimethylformamide (2 equivalents) and cool the mixture to 0 °C.

  • Slowly add oxalyl chloride (3 equivalents) dropwise to the cooled solution. The formation of a white gel-like substance (the Vilsmeier reagent) should be observed.

  • Add thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) to the reaction mixture.

  • Stir the reaction at 0 °C for 2.5 hours.

  • Gradually warm the mixture to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with dichloromethane (3 times).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Grind the residue with hexane to afford the solid product.

Data Summary and Comparison

ParameterProtocol 1 (POCl₃)Protocol 2 (Vilsmeier-Haack)
Chlorinating Agent Phosphorus oxychlorideIn-situ generated Vilsmeier reagent
Solvent AcetonitrileDichloroethane
Temperature 80-85 °C0 °C to Room Temperature
Reaction Time 18 hours~3-4 hours
Work-up Quenching with ice water, filtrationAqueous work-up, extraction
Reported Yield -99%[13]
Advantages Robust and widely applicableMilder conditions, shorter reaction time
Disadvantages Harsher conditions, longer reaction timeStoichiometry of reagents is crucial

Characterization of 4-Chlorothieno[3,2-d]pyrimidine

The successful synthesis of 4-chlorothieno[3,2-d]pyrimidine can be confirmed by various analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the thienopyrimidine core. For instance, in DMSO-d₆, the expected signals are around δ 9.06 (s, 1H), 8.61 (d, J = 5.2 Hz, 1H), and 7.78 (d, J = 5.2 Hz, 1H).[13]

  • Mass Spectrometry: LC-MS analysis should show the expected molecular ion peak. For 4-chlorothieno[3,2-d]pyrimidine, the [M+H]⁺ peak would be observed at m/z 171.[13]

  • Melting Point: The purified product should have a sharp melting point, which can be compared with literature values.

Experimental Workflow Overview

G Start Start: Thieno[3,2-d]pyrimidin-4(3H)-one Protocol1 Protocol 1: Chlorination with POCl₃ Start->Protocol1 Protocol2 Protocol 2: Vilsmeier-Haack Chlorination Start->Protocol2 Workup1 Quenching, Filtration, Recrystallization Protocol1->Workup1 Workup2 Aqueous Work-up, Extraction, Purification Protocol2->Workup2 Product Product: 4-Chlorothieno[3,2-d]pyrimidine Workup1->Product Workup2->Product Characterization Characterization: ¹H NMR, Mass Spectrometry, Melting Point Product->Characterization

Caption: General Experimental Workflow.

Conclusion

The chlorination of thieno[3,2-d]pyrimidin-4(3H)-one is a fundamental transformation that opens avenues for the synthesis of a wide array of derivatives with potential therapeutic applications. Both the phosphorus oxychloride and Vilsmeier-Haack methodologies are effective, with the choice of method often depending on the desired reaction conditions and scale. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform this key synthetic step, fostering further exploration of the chemical space around the thieno[3,2-d]pyrimidine scaffold.

References

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. Available from: [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. Available from: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. Available from: [Link]

  • C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... ResearchGate. Available from: [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC. Available from: [Link]

  • 2-(chloromethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one. PubChem. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • Vilsmeier-Haack Reaction. YouTube. Available from: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

  • 4-Chlorothieno[3,2-d]pyrimidine. Lead Sciences. Available from: [Link]

  • Phosphoryl chloride. Wikipedia. Available from: [Link]

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. NIH. Available from: [Link]

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. Available from: [Link]

  • Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. Available from: [Link]

  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. Available from: [Link]

  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Oreate AI. Available from: [Link]

  • Deoxychlorination. Wordpress. Available from: [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. PubMed. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate for Next-Generation Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain high-value therapeutic targets. The dysregulation of kinase signaling pathways is a foundational element of numerous diseases. The thieno[3,2-d]pyrimidine core has emerged as a "privileged scaffold" in the design of kinase inhibitors. Its structural architecture, comprising a thiophene ring fused to a pyrimidine, mimics the natural purine structure of adenosine triphosphate (ATP), the universal phosphate donor for all kinases.[1][2] This inherent bioisosterism allows thienopyrimidine derivatives to effectively compete with ATP for binding within the kinase catalytic site, thereby inhibiting downstream signaling.

This guide focuses on a particularly versatile starting material: Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate . The strategic placement of a reactive chlorine atom at the C4 position and a modifiable ester group at the C2 position makes this compound an ideal launchpad for constructing diverse libraries of potent and selective kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic and biological testing protocols, and discuss the principles of developing a structure-activity relationship (SAR).

Section 1: The Chemistry of Opportunity - Why this compound?

The power of this specific reagent lies in its chemical handles, which allow for systematic and divergent synthesis of novel chemical entities.

  • The C4-Chloro Group: This is the primary site for diversification. The chlorine atom is an excellent leaving group, making the C4 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of amines, alcohols, and thiols, which can probe different regions of the kinase ATP-binding pocket to enhance potency and selectivity. The choice of the nucleophile is a critical step in tuning the inhibitor's properties.[3]

  • The C2-Ester Group: The ethyl carboxylate at the C2 position offers a secondary point for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These modifications can establish additional hydrogen bonds or other interactions within the active site, further refining the inhibitor's binding affinity and pharmacokinetic profile.

The overall workflow for utilizing this building block in a kinase inhibitor discovery program is outlined below.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Optimization A Start: Ethyl 4-chlorothieno [3,2-d]pyrimidine-2-carboxylate B S N Ar Reaction at C4 (Library Generation) A->B Introduce diverse nucleophiles (R-NH2) C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Kinase Assay (e.g., ADP-Glo) C->D Screen compounds E Determine IC50 Values D->E F Cell-Based Proliferation Assay (e.g., MTT) E->F Test potent hits G Determine GI50/EC50 Values F->G H Structure-Activity Relationship (SAR) Analysis G->H Analyze data I Lead Optimization (ADME/Tox Profiling) H->I

Caption: High-level workflow for kinase inhibitor discovery.

Section 2: Core Protocols for Inhibitor Synthesis and Evaluation

The following protocols provide a self-validating framework for synthesizing a library of inhibitors from this compound and assessing their biological activity.

Protocol 2.1: Synthesis of a 4-Anilino-thieno[3,2-d]pyrimidine Library

This protocol details a representative SNAr reaction. The rationale for choosing specific reagents is to ensure efficient reaction completion and straightforward purification. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the HCl byproduct without competing in the primary reaction.

Materials:

  • This compound

  • A diverse panel of substituted anilines (or other primary/secondary amines)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol

  • Ethyl acetate (EtOAc), Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vials, magnetic stir bars, heating block

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL reaction vial, add this compound (1.0 eq., e.g., 100 mg).

  • Add the desired aniline derivative (1.1 eq.).

  • Dissolve the solids in 3 mL of anhydrous DMF or n-butanol.

  • Add DIPEA (2.0 eq.) to the mixture.

  • Seal the vial and heat the reaction to 80-100 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with 20 mL of EtOAc and wash with saturated NaHCO₃ solution (2 x 15 mL) followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) using a luminescence-based assay like ADP-Glo™, which quantifies kinase activity by measuring the amount of ADP produced.[4][5]

Materials:

  • Recombinant kinase of interest (e.g., JAK1, CDK7, EGFR)[2][6][7]

  • Kinase-specific peptide substrate

  • ATP at a concentration near its Kₘ for the specific kinase

  • Synthesized thienopyrimidine inhibitors dissolved in 100% DMSO

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette and a plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is effective. Transfer a small volume (e.g., 50 nL) of each dilution to a 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and reaction buffer. Add this mix to the wells containing the compounds.

  • Initiate Reaction: Prepare a second master mix containing ATP. Add this mix to the wells to start the kinase reaction. The final volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The optimal time depends on the specific kinase's turnover rate.

  • Stop Reaction & ADP Detection: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which convert the newly generated ADP into ATP, fueling a luminescent reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the "no inhibition" controls (set to 100%).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 3: Structure-Activity Relationship (SAR) and Target Identification

The initial screening of the synthesized library will yield IC₅₀ values that form the basis of an SAR study. The goal is to understand how different chemical groups at the C4 position influence inhibitory potency against the target kinase.

G cluster_0 Core Scaffold cluster_1 Potential R Groups at C4 cluster_2 Desired Outcomes Core Ethyl 4-R-thieno[3,2-d]pyrimidine-2-carboxylate R = ? Aniline Substituted Anilines Core:f1->Aniline Alkylamine Alkyl Amines Core:f1->Alkylamine Phenol Substituted Phenols Core:f1->Phenol Potency Increased Potency (Lower IC50) Aniline->Potency Alkylamine->Potency Phenol->Potency Selectivity Improved Selectivity (vs. other kinases) Potency->Selectivity PK Favorable PK Properties Selectivity->PK

Caption: Logical flow of SAR development from the core scaffold.

Illustrative SAR Table: The data below is hypothetical but reflects common trends observed in kinase inhibitor development where small changes to a substituent dramatically alter potency.[8][9][10]

Compound IDR-Group at C4 PositionTarget KinaseIC₅₀ (nM)
1a 4-fluoro-anilineCDK7550
1b 3-chloro-anilineCDK7120
1c 3-methoxy-anilineCDK725
1d 4-(morpholino)-anilineCDK7>10,000
1e 3-amino-anilineCDK78

From this hypothetical data, a researcher would conclude that electron-donating groups (like methoxy and amino) at the meta-position of the aniline ring are highly favorable for CDK7 inhibition, while bulky or electron-withdrawing groups are detrimental.

Common Kinase Targets for Thieno[3,2-d]pyrimidines: This scaffold has shown remarkable versatility, with derivatives reported to inhibit a wide range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Such as CDK7, which plays a dual role in cell cycle control and transcription.[6]

  • Janus Kinases (JAKs): Specifically JAK1 and JAK3, which are key nodes in cytokine signaling pathways relevant to inflammation and hematological malignancies.[7][11]

  • Epidermal Growth Factor Receptor (EGFR): A well-known oncogenic driver in various solid tumors.[1][2]

  • PIM Kinases: A family of serine/threonine kinases overexpressed in many cancers.[12]

The specific kinase inhibited is largely determined by the nature of the substituent introduced at the C4 position, which interacts with the unique features of each kinase's ATP binding site.

Section 4: Visualizing the Mechanism - Inhibition of a Signaling Pathway

To be effective, a kinase inhibitor must not only bind its target in a test tube but also disrupt its function within the complex network of cellular signaling. For example, a potent JAK1 inhibitor developed from our thienopyrimidine scaffold would block the JAK-STAT pathway, which is crucial for the proliferation of certain cancer cells.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription 5. Regulation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->JAK1 BLOCKS

Sources

Protocol for Nucleophilic Substitution on Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate: An Application Note for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere of purine.[1] This structural similarity allows it to interact with a wide range of biological targets, leading to its incorporation into numerous compounds with significant therapeutic potential.[1] Derivatives of this scaffold have demonstrated broad biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

The functionalization of the thieno[3,2-d]pyrimidine ring system is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. The C4 position, in particular, is a prime site for modification through nucleophilic aromatic substitution (SNAr). Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is an ideal starting material for such modifications, as the chlorine atom at the C4 position is readily displaced by a variety of nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the adjacent pyrimidine nitrogens and the carboxylate group at the C2 position.

This application note provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on this versatile substrate. It includes a detailed protocol, an exploration of the reaction mechanism, and practical advice for troubleshooting.

The SNAr Mechanism on the Thieno[3,2-d]pyrimidine Core

The nucleophilic aromatic substitution reaction on this compound proceeds via a two-step addition-elimination mechanism, a common pathway for nucleophilic substitutions on electron-deficient aromatic rings.[2]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the pyrimidine ring. This step is typically the rate-determining step of the reaction.[3]

  • Formation of a Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the electron-withdrawing ester group, which stabilizes the intermediate.

  • Leaving Group Expulsion: Aromaticity is restored through the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the C4-substituted thieno[3,2-d]pyrimidine product.

The efficiency of this transformation is influenced by several factors, including the nucleophilicity of the attacking species, the solvent polarity, the reaction temperature, and the presence and nature of a base.

Experimental Workflow and Protocol

The following diagram illustrates the standard workflow for the nucleophilic substitution on this compound.

Caption: A typical experimental workflow for the synthesis of 4-substituted thieno[3,2-d]pyrimidines.

Detailed Protocol: Synthesis of Ethyl 4-(morpholino)thieno[3,2-d]pyrimidine-2-carboxylate

This protocol provides a representative example using morpholine as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add morpholine (1.2 eq) followed by the base (DIPEA or K₂CO₃, 1.5 eq). The base is crucial for scavenging the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine to remove the DMF and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Scope of Nucleophiles and Reaction Conditions

The described protocol can be adapted for a wide array of nucleophiles. The following table summarizes typical reaction conditions for various classes of nucleophiles.[4][5][6]

Nucleophile ClassExampleBaseSolventTemperature (°C)
Amines Anilines, secondary aminesDIPEA, K₂CO₃DMF, Dioxane, Isopropanol80-120
Alcohols/Phenols Methanol, PhenolNaH, K₂CO₃THF, DMF25-80
Thiols ThiophenolNaH, Cs₂CO₃DMF, DMSO25-60

Note: The choice of base is critical. For neutral nucleophiles like amines, a non-nucleophilic organic base such as DIPEA or an inorganic base like K₂CO₃ is suitable. For nucleophiles requiring deprotonation, such as alcohols and thiols, a stronger base like sodium hydride (NaH) is often necessary, and the reaction must be conducted under strictly anhydrous conditions.

Troubleshooting Common Issues

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a more polar aprotic solvent like DMSO, or employing a stronger base. Microwave irradiation can also be an effective method to drive the reaction to completion.

  • Formation of Side Products: The presence of side products may indicate that the reaction temperature is too high, leading to decomposition or undesired side reactions. Lowering the temperature or using a milder base may resolve this issue.

  • Purification Challenges: If the product is difficult to separate from impurities, optimizing the eluent system for column chromatography is the first step. If co-elution remains an issue, alternative purification techniques such as preparative HPLC or crystallization may be necessary.

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Solvents like DMF are toxic and should be handled with care.

  • Strong bases such as NaH are highly reactive and moisture-sensitive. Handle them under an inert atmosphere and quench any excess reagent carefully.

Conclusion

The nucleophilic aromatic substitution on this compound is a powerful and versatile tool for the synthesis of diverse libraries of substituted thieno[3,2-d]pyrimidines.[7] A thorough understanding of the reaction mechanism and careful optimization of reaction conditions are key to achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully utilize this important transformation in their drug discovery efforts.

References

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PMC - PubMed Central. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (n.d.). [Link]

  • Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. (1979). PubMed. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO. [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

Sources

Application Notes and Protocols for the Characterization of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Imperative of a Privileged Scaffold

The thieno[3,2-d]pyrimidine core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active agents. Its structural resemblance to purines allows for interaction with a variety of enzymatic targets. Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is a key intermediate in the synthesis of these derivatives, where the 4-chloro position serves as a versatile handle for nucleophilic substitution, and the ethyl ester at the 2-position can be further modified.[1]

The precise and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredients. This guide provides a comprehensive suite of analytical techniques and detailed protocols for the robust characterization of this compound, ensuring a foundation of quality and reliability in your research and development endeavors.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in its characterization.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O₂S[2][3]
Molecular Weight 242.68 g/mol [4]
CAS Number 319442-18-7[3][4]
Appearance Expected to be a solidGeneral knowledge
Purity Typically >95%[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms and the overall structure.

Causality Behind Experimental Choices:
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[5]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[6]

  • Spectrometer Frequency: A higher field strength (e.g., 400 or 500 MHz for ¹H) provides better signal dispersion, which is crucial for resolving complex spin systems and subtle couplings in aromatic regions.[6]

Expected ¹H and ¹³C NMR Spectral Data
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃1.4 - 1.5 (triplet)~14
Ethyl -CH₂4.4 - 4.6 (quartet)~62
Thiophene H-67.4 - 7.6 (doublet)~125
Thiophene H-78.2 - 8.4 (doublet)~135
Pyrimidine C-2-~158
Pyrimidine C-4-~155
Thiophene C-5-~120
Thiophene C-8-~150
Thiophene C-9-~130
Ester C=O-~162
Protocol for ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of TMS as an internal standard.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.

Causality Behind Experimental Choices:
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules, typically yielding the protonated molecular ion [M+H]⁺. Electron impact (EI) is a higher-energy technique that results in more extensive fragmentation, which can be useful for structural elucidation.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, is crucial for determining the accurate mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition.[8]

Expected Mass Spectrum Data
  • Molecular Ion: The molecular weight is 242.68 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, you will observe a peak for [M]⁺ at m/z ≈ 242 and another peak for [M+2]⁺ at m/z ≈ 244, with a relative intensity ratio of approximately 3:1.

  • Major Fragments: Under EI conditions, common fragmentation pathways for similar structures involve the loss of the ethoxy group (-OCH₂CH₃), followed by the loss of carbon monoxide (CO).[8][9]

Protocol for LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Liquid Chromatography (LC) - Optional but Recommended for Purity:

    • Use a C18 reversed-phase column.

    • A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

    • This step ensures that a pure compound is introduced into the mass spectrometer.

  • Mass Spectrometry (ESI-TOF):

    • Set the ionization mode to positive ESI.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the analyte.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Calculate the theoretical mass of the protonated molecule (C₉H₈ClN₂O₂S⁺) and compare it to the experimentally determined accurate mass. The difference should be within 5 ppm.

    • If fragmentation data is available (from in-source fragmentation or MS/MS), propose fragmentation pathways consistent with the observed product ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Expected IR Absorption Bands

Based on the structure of this compound, the following characteristic absorption bands are expected:[5][10]

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch (ethyl)2980 - 2850
Ester C=O stretch1740 - 1720
Aromatic C=C and C=N stretches1600 - 1450
C-O stretch (ester)1250 - 1100
C-Cl stretch800 - 600
Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and chlorine in the compound, which is a fundamental confirmation of its empirical and molecular formula.

Causality Behind Experimental Choices:
  • Combustion Analysis: This is the standard method for determining C, H, N, and S content. The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.[11][12]

  • Oxygen Flask Combustion or Coulometric Titration: These methods are commonly used for the determination of halogens like chlorine.[13]

Expected Elemental Composition for C₉H₇ClN₂O₂S
Element Theoretical %
Carbon (C)44.54
Hydrogen (H)2.91
Chlorine (Cl)14.61
Nitrogen (N)11.54
Oxygen (O)13.18
Sulfur (S)13.21
Protocol for Elemental Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove any residual solvent.

    • Accurately weigh a few milligrams of the sample into a tin or silver capsule.

  • Instrumentation (Automated Elemental Analyzer):

    • Calibrate the instrument using certified standards.

    • Introduce the sample into the combustion chamber.

    • The instrument will automatically perform the combustion, separation of gases, and detection.

  • Data Analysis:

    • The instrument software will calculate the percentage of each element.

    • The experimental values should be within ±0.4% of the theoretical values to be considered acceptable for publication in most chemistry journals.

Experimental Workflows

Workflow for Structural Confirmation

Caption: Workflow for the primary structural confirmation of the target compound.

Workflow for Purity and Identity Verification

Caption: Comprehensive workflow for verifying the purity and identity of the synthesized compound.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure an unambiguous determination of its structure, purity, and elemental composition. The protocols and expected data outlined in this guide provide a robust framework for researchers in the field of drug discovery and development. By adhering to these methodologies, scientists can proceed with confidence in the quality of their synthetic intermediates, which is a critical step in the journey towards novel therapeutics.

References

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). PMC. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org). (n.d.). Preprints.org. [Link]

  • This compound (C9H7ClN2O2S). (n.d.). PubChemLite. [Link]

  • Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.). Institute of Chemical Technology. [Link]

  • This compound. (n.d.). Chemical company website. [Link]

  • N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]

  • Elemental analysis and chemical composition. (n.d.). INFINITIA Industrial Consulting. [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (n.d.). Longdom Publishing. [Link]

  • Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. (n.d.). Lead Sciences. [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. [Link]

  • C/N/S/Cl Elemental Analyzers. (n.d.). Analytik Jena. [Link]

  • N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. (2020). PubMed. [Link]

  • An International Study Evaluating Elemental Analysis. (2018). PMC. [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. (2024). MDPI. [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2016). Asian Journal of Chemistry. [Link]

  • Ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. (2010). NIH. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). PMC. [Link]

  • An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][5][6][10]triazin-6(2H)-ones and Their Antibacterial Activity. (2022). MDPI. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • 2 - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). PMC. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org). (n.d.). Preprints.org. [Link]

  • Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (n.d.). Institute of Chemical Technology. [Link]

  • N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed. [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The thieno[3,2-d]pyrimidine core is a heterocyclic ring system of considerable interest in the field of drug discovery. Its structural resemblance to purine, a fundamental building block of nucleic acids, allows derivatives of this scaffold to act as bioisosteres, interacting with a wide array of biological targets, particularly the ATP-binding sites of kinases.[1] This has led to the development of numerous thieno[3,2-d]pyrimidine derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Structure-Activity Relationship (SAR) studies are crucial in optimizing the therapeutic potential of these compounds by systematically modifying their chemical structure and evaluating the effects on their biological activity.

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate serves as a versatile starting material for generating a library of derivatives for SAR studies. The chlorine atom at the C4-position is particularly susceptible to nucleophilic aromatic substitution, providing a key handle for introducing chemical diversity.[3][4] Furthermore, the ester group at the C2-position offers another site for modification, allowing for a thorough exploration of the chemical space around the thieno[3,2-d]pyrimidine core. This guide provides a detailed overview of the strategic derivatization of this starting material, with a focus on established protocols and the rationale behind experimental choices.

Part 1: Strategic Approaches to Derivatization for SAR Studies

The primary goal of derivatizing this compound is to systematically probe the structure-activity relationships that govern its biological effects. The two most accessible points for introducing chemical diversity are the C4 and C2 positions.

The C4-Position: A Hub for Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring, further activated by the fused thiophene ring, makes the chlorine atom at the C4-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5][6] This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, leading to the formation of new C-N, C-O, and C-S bonds, respectively.

Causality Behind Experimental Choices:

  • Choice of Nucleophile: The selection of nucleophiles is dictated by the desired chemical space to be explored in the SAR study. A diverse library of amines (aliphatic, aromatic, and heterocyclic), alcohols, and thiols should be employed to probe the effects of varying steric bulk, electronics, and hydrogen bonding potential at the C4-position.

  • Reaction Conditions: The reactivity of the nucleophile and the stability of the product will influence the choice of solvent, temperature, and the potential need for a base or catalyst. For instance, less reactive aromatic amines may require higher temperatures or the use of a palladium catalyst, while more reactive aliphatic amines can often proceed under milder conditions.[7]

The C2-Ester: A Gateway to Amides and Beyond

The ethyl ester at the C2-position provides a secondary site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This introduces another layer of structural diversity and allows for the exploration of interactions at this position.

Causality Behind Experimental Choices:

  • Hydrolysis: Saponification using a base like lithium hydroxide or sodium hydroxide is a standard method for converting the ester to a carboxylic acid. The choice of base and reaction temperature should be optimized to avoid potential side reactions.

  • Amide Coupling: A variety of peptide coupling reagents, such as HATU, HBTU, or EDC/HOBt, can be used to facilitate the formation of the amide bond. The choice of coupling reagent and base (e.g., DIPEA) will depend on the specific amine being used and the need to minimize racemization if chiral amines are employed.

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key derivatization reactions.

Protocol 2.1: General Procedure for Nucleophilic Aromatic Substitution at the C4-Position (Amination)

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Solvent (e.g., Dioxane, DMF, or Isopropanol)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 2.0 equivalents) (Optional)

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine (1.2 equivalents).

  • If the amine hydrochloride salt is used, or if the amine is not a strong enough base on its own, add a non-nucleophilic base like triethylamine or diisopropylethylamine (2.0 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a suitable solvent (e.g., diethyl ether or cold ethanol).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-thieno[3,2-d]pyrimidine derivative.

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC or LC-MS. The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Suzuki-Miyaura Cross-Coupling at the C4-Position

For the introduction of aryl or heteroaryl substituents at the C4-position, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[8][9]

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3 or Na2CO3, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol mixture or Dioxane/Water mixture)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid (1.5 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at reflux (typically 80-110°C). Monitor the reaction progress by TLC or LC-MS.[10]

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-thieno[3,2-d]pyrimidine derivative.

Trustworthiness: The success of this reaction is dependent on the quality of the catalyst and the exclusion of oxygen. The reaction progress should be carefully monitored. The final product must be characterized by spectroscopic methods (NMR, MS) to confirm its structure and purity.

Protocol 2.3: Hydrolysis of the C2-Ester

This protocol details the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 4-substituted-thieno[3,2-d]pyrimidine-2-carboxylate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 equivalents)

  • Solvent (e.g., Tetrahydrofuran (THF)/Water mixture)

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the starting ester (1.0 equivalent) in a mixture of THF and water.

  • Add the base (LiOH or NaOH, 2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1N HCl.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Trustworthiness: The completion of the hydrolysis can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a more polar product spot. The structure of the carboxylic acid should be verified by NMR and MS, paying attention to the disappearance of the ethyl ester signals.

Protocol 2.4: Amide Coupling at the C2-Position

This protocol describes the formation of an amide bond from the C2-carboxylic acid.

Materials:

  • 4-substituted-thieno[3,2-d]pyrimidine-2-carboxylic acid

  • Amine (1.2 equivalents)

  • Coupling Reagent (e.g., HATU, 1.2 equivalents)

  • Base (e.g., Diisopropylethylamine (DIPEA), 3.0 equivalents)

  • Solvent (e.g., Dimethylformamide (DMF))

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in DMF.

  • Add the amine (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Trustworthiness: The formation of the amide can be followed by LC-MS. The final product should be thoroughly characterized by NMR and HRMS to confirm its structure and purity.

Part 3: Visualization of Derivatization Strategies

The following diagrams illustrate the key derivatization workflows.

Derivatization_Workflow Start This compound C4_Sub Nucleophilic Aromatic Substitution (S N Ar) at C4 (Amination, Etherification, etc.) Start->C4_Sub C4_Suzuki Suzuki-Miyaura Coupling at C4 Start->C4_Suzuki C4_Derivs 4-Substituted Derivatives C4_Sub->C4_Derivs C4_Suzuki->C4_Derivs Hydrolysis Ester Hydrolysis at C2 C4_Derivs->Hydrolysis Carboxylic_Acid 4-Substituted Carboxylic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling at C2 Carboxylic_Acid->Amide_Coupling Final_Derivs Diverse Library of Derivatives for SAR Amide_Coupling->Final_Derivs

Sources

Experimental Setup for Synthesizing Novel Thienopyrimidine Compounds: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thienopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its structural resemblance to endogenous purines allows it to effectively interact with various biological targets.[3][4] This guide provides a comprehensive, experience-driven protocol for the synthesis, functionalization, purification, and characterization of novel thienopyrimidine derivatives. We will focus on a robust and versatile synthetic route commencing with the Gewald aminothiophene synthesis, followed by pyrimidine ring annulation and subsequent functionalization, enabling the creation of diverse compound libraries for drug discovery pipelines.

Introduction: The Strategic Importance of Thienopyrimidines

Thienopyrimidine derivatives are fused heterocyclic compounds that exist in several isomeric forms, with thieno[2,3-d]pyrimidine being the most extensively studied due to its significant therapeutic potential.[1][4] The development of novel derivatives is a major focus in drug discovery.[5] Synthetic strategies generally fall into two categories: building a pyrimidine ring onto a pre-existing thiophene core or constructing a thiophene ring onto a pyrimidine scaffold.[2][5][6] This guide will detail the former approach, which offers high flexibility and access to a wide range of precursors. Our core strategy involves a three-stage process:

  • Synthesis of a 2-Aminothiophene Precursor: Utilizing the highly reliable Gewald reaction.[7][8]

  • Pyrimidine Ring Annulation: Cyclization of the aminothiophene to form the core thienopyrimidine scaffold.

  • Scaffold Functionalization: Strategic modification of the core to generate novel analogues.

This methodology provides a logical and efficient pathway from simple starting materials to complex, novel chemical entities ready for biological screening.

The Core Synthetic Workflow

The power of this synthetic approach lies in its modularity. By varying the components in each step, a diverse library of compounds can be generated from a common workflow.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Scaffold Formation cluster_2 Stage 3: Novel Analog Generation A Ketone/Aldehyde + Activated Nitrile + Sulfur B Gewald Reaction A->B C 2-Aminothiophene Precursor B->C E Pyrimidine Ring Annulation C->E D Cyclization Reagent (e.g., Formamide, Isothiocyanate) D->E F Thienopyrimidine Core Scaffold H S N Ar / Suzuki Coupling F->H G Functionalization (POCl₃, Amines, Boronic Acids) G->H I Novel Thienopyrimidine Derivatives H->I G A Crude Synthesized Product B Purification A->B C Recrystallization (High Polarity Difference) B->C If applicable D Column Chromatography (Similar Polarity) B->D If necessary E Purified Compound C->E D->E F Structural & Purity Analysis E->F G NMR (¹H, ¹³C) (Structure Confirmation) F->G H Mass Spectrometry (Molecular Weight) F->H I HPLC/UPLC (Purity >95%) F->I J Final Validated Compound G->J H->J I->J

Sources

application of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Fragment-Based Drug Discovery Using Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Thienopyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The thienopyrimidine core is a premier example of such a scaffold. As a bioisostere of purine, the fundamental building block of DNA and RNA, thienopyrimidines are adept at mimicking interactions with ATP-binding sites, particularly within kinases, making them a cornerstone of modern inhibitor design[1][2][3]. This fused heterocyclic system has given rise to a multitude of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities[1][2].

Fragment-Based Drug Discovery (FBDD) is a powerful methodology that identifies low-molecular-weight ligands (fragments) that bind weakly but efficiently to a biological target. These initial hits are then optimized into potent leads through structure-guided growth[4][5]. This approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening[5][6].

This guide focuses on This compound (CAS: 319442-18-7) as an exemplary fragment for initiating an FBDD campaign. While direct literature on this specific molecule's FBDD applications is nascent, its structural features make it an ideal starting point. Its thieno[3,2-d]pyrimidine core provides the foundational binding motif, while the reactive 4-chloro group serves as a versatile synthetic handle for rapid fragment elaboration and optimization[7][8]. With a molecular weight of 242.68 g/mol , it perfectly adheres to the 'Rule of Three' for fragment design[9][10].

This document provides a comprehensive overview of its potential applications, detailed experimental protocols for its use in a typical FBDD workflow, and the scientific rationale behind each step, tailored for researchers and drug development professionals.

Application Notes: Targeting Key Disease Pathways

The thienopyrimidine scaffold is a validated inhibitor of several critical enzyme families, particularly protein kinases. The structural features of this compound make it a high-potential starting fragment for targeting the following:

  • Protein Kinases: The ATP-binding pocket of kinases is a well-established target for thienopyrimidine derivatives. This fragment can be effectively screened against kinases implicated in cancer and inflammatory diseases, such as:

    • PI3K (Phosphoinositide 3-kinase): The thienopyrimidine core is central to potent PI3K inhibitors like GDC-0941[11]. The fragment can serve as a starting point for developing inhibitors of the PI3K/Akt/mTOR signaling pathway.

    • EGFR (Epidermal Growth Factor Receptor): Halogenated anilino-thienopyrimidines have shown significant inhibitory effects against both wild-type and mutant EGFR[12]. The 4-chloro position allows for the introduction of various aniline moieties to explore this interaction space.

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Novel thienopyrimidines have been identified as potent inhibitors of VEGFR-2 kinase, a key regulator of angiogenesis[13].

    • CDKs (Cyclin-Dependent Kinases): Given their role in cell cycle regulation, CDKs are major oncology targets. Pyrimidine-based molecules are known CDK inhibitors, and the thieno[3,2-d]pyrimidine scaffold offers a promising alternative[14][15].

  • Other Therapeutic Targets:

    • DHFR (Dihydrofolate Reductase): Thieno[2,3-d]pyrimidines can selectively target folate receptors, which are often overexpressed in cancer cells, making them effective DHFR inhibitors[16].

    • Atypical Protein Kinase C (aPKC): Thieno[2,3-d]pyrimidines have been developed as inhibitors of aPKC isoforms to control vascular permeability in eye diseases[8][17].

The strategic value of this fragment lies in its 4-chloro group, which enables chemists to rapidly generate a library of analogs through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[7]. This allows for a systematic exploration of the chemical space around the core scaffold, a process central to evolving a low-affinity fragment into a high-potency lead compound.

FBDD Workflow and Protocols

A typical FBDD campaign is a multi-stage process. The following protocols are designed as a comprehensive guide for utilizing this compound within this framework.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead FragLib Fragment Library (incl. Target Fragment) SPR Primary Screen (Surface Plasmon Resonance) FragLib->SPR Hits Initial Hits (Weak Binders) SPR->Hits TSA Orthogonal Screen (Thermal Shift Assay) Hits->TSA Validate Binding Xray Structural Biology (X-ray Crystallography) Hits->Xray Determine Binding Mode ValidatedHits Validated, Tractable Hits TSA->ValidatedHits Xray->ValidatedHits ChemSynth Fragment Elaboration (Structure-Guided Synthesis) ValidatedHits->ChemSynth Guide Chemistry SAR SAR by NMR/SPR (Binding & Ligand Efficiency) ChemSynth->SAR SAR->ChemSynth Iterative Optimization Lead Lead Compound (Potent & Selective) SAR->Lead

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to the target protein and to quantify their binding kinetics (KD, kon, koff).

Causality: SPR is a highly sensitive, label-free technique that measures changes in mass on a sensor surface in real-time. It is ideal for detecting the weak, transient interactions typical of fragments and provides rich kinetic data that is invaluable for ranking initial hits.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Target protein (≥95% purity)

  • This compound and fragment library, dissolved in 100% DMSO (e.g., 100 mM stocks)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve a target density of 8,000-12,000 Response Units (RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein injection.

  • Fragment Screening:

    • Dilute fragment stocks from the library (including the title compound) into running buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is consistent and low (≤1%).

    • Inject each fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a solvent correction by injecting a series of buffer samples with slightly varying DMSO concentrations.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Perform solvent correction on the resulting sensorgrams.

    • Identify positive hits based on a binding response significantly above background noise.

    • For positive hits, perform a full kinetics titration by injecting a series of fragment concentrations (e.g., 5-500 µM).

    • Fit the data to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (KD), association rate (kon), and dissociation rate (koff).

Data Interpretation: Fragments with a measurable KD in the high micromolar to low millimolar range are considered hits. Ligand efficiency (LE) is a critical metric for prioritizing fragments.

  • Ligand Efficiency (LE) = -ΔG / NHA = (RT * lnKD) / NHA

    • Where NHA is the number of non-hydrogen atoms. A higher LE (typically >0.3) indicates a more efficient binder[18].

FragmentMW ( g/mol )NHAKD (µM)Ligand Efficiency (LE)
This compound 242.68152500.31
Fragment B180.21138000.26
Fragment C210.55141500.35
Table 1: Representative SPR screening and ligand efficiency data for initial hits.
Protocol 2: Hit Validation using Thermal Shift Assay (TSA)

Objective: To provide orthogonal validation of fragment binding by measuring changes in protein thermal stability.

Causality: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). TSA is a rapid and cost-effective method to confirm a direct physical interaction between the fragment and the target, helping to eliminate artifacts from the primary screen.

Materials:

  • qPCR instrument with fluorescence detection

  • Fluorescent dye (e.g., SYPRO Orange)

  • Target protein (0.1-0.2 mg/mL)

  • Fragment hits from SPR screen

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

Methodology:

  • Assay Preparation:

    • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

    • Dispense the master mix into a 96-well PCR plate.

    • Add the fragment hits to the wells to a final concentration of 200 µM. Include a DMSO-only control.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the qPCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, while monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) for each fragment relative to the DMSO control (ΔTm = Tm,fragment - Tm,DMSO).

    • A significant positive ΔTm (typically > 2 °C) confirms that the fragment binds to and stabilizes the protein.

FragmentSPR KD (µM)ΔTm (°C)Confirmation Status
This compound 250+3.5Confirmed Hit
Fragment B800+0.8False Positive
Fragment C150+4.1Confirmed Hit
Table 2: Example hit validation data combining SPR and TSA results.
Protocol 3: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the binding site, orientation, and specific molecular interactions.

Causality: A high-resolution crystal structure is the most valuable output in FBDD. It provides a detailed atomic map of how the fragment binds, which is essential for guiding the rational, structure-based design of more potent analogs[19][20].

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials (e.g., sitting-drop vapor diffusion) with the target protein pre-incubated with a 5-10 fold molar excess of the fragment.

    • Soaking: Grow apo-protein crystals first. Prepare a solution of the fragment (1-10 mM) in a cryo-protectant solution and soak the apo-crystals in this solution for a period ranging from minutes to hours[18].

  • Data Collection and Structure Determination:

    • Harvest and flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully examine the electron density maps to confirm the presence and orientation of the bound fragment.

    • Refine the structure to produce a high-quality model of the protein-fragment complex.

Structure-Guided Elaboration: The crystal structure will reveal which vectors on the fragment are pointing out of the binding pocket and into the solvent. For this compound, the 4-chloro position is an ideal vector for synthetic elaboration.

Fragment_Elaboration cluster_0 Structure-Guided Fragment Growth cluster_1 Target Protein Pocket Initial Initial Fragment Hit (this compound) KD = 250 µM Reaction Suzuki Coupling (R-B(OH)2, Pd catalyst) @ C4-position Initial->Reaction Hbond H-bond Donor/Acceptor Initial->Hbond Core Interaction Analog Elaborated Analog (e.g., 4-phenyl derivative) KD = 15 µM Reaction->Analog Pocket Hydrophobic Pocket Analog->Pocket New Interaction

Caption: Logic of structure-guided fragment elaboration via Suzuki coupling at the C4-position.

Protocol 4: Synthetic Elaboration and SAR

Objective: To synthesize analogs of the initial fragment hit to improve binding affinity and develop a structure-activity relationship (SAR).

Causality: Based on structural data, new chemical groups are added to the fragment to make additional favorable interactions with the target protein. A systematic exploration of these modifications allows for the optimization of potency and other drug-like properties.

Example Synthetic Route (Suzuki Coupling):

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water), add the desired arylboronic acid (1.5 equivalents).

  • Add a base (e.g., K2CO3, 3 equivalents) and a palladium catalyst (e.g., Pd(PPh3)4, 0.1 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., N2) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

  • Characterize the synthesized analogs by NMR and mass spectrometry.

SAR Development: Each new analog should be tested using the primary (SPR) and secondary (TSA) assays to determine its binding affinity and stabilizing effect. This data is used to build an SAR table.

CompoundR-Group at C4KD (µM)ΔTm (°C)Ligand Efficiency (LE)
Parent Fragment -Cl250+3.50.31
Analog 4a-Phenyl15+5.80.34
Analog 4b-3-pyridyl8+6.50.38
Analog 4c-4-methoxyphenyl22+5.50.32
Table 3: Example Structure-Activity Relationship (SAR) data for analogs grown from the C4 position.

This iterative cycle of design, synthesis, and testing is the engine of FBDD, driving the evolution of a millimolar fragment into a nanomolar lead compound.

Conclusion

This compound represents a strategically sound entry point for fragment-based drug discovery campaigns, particularly against protein kinase targets. Its privileged thienopyrimidine core provides a validated binding motif, while its chemical functionality allows for straightforward, structure-guided evolution. By employing a systematic workflow of biophysical screening, orthogonal validation, structural biology, and iterative medicinal chemistry, researchers can leverage this and similar fragments to efficiently discover novel and potent therapeutic leads.

References

  • ACG Publications. Design, synthesis and antimicrobial screening of some new thienopyrimidines. [Link]

  • MySkinRecipes. Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate. [Link]

  • PubMed. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. [Link]

  • PubMed. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]

  • ResearchGate. Design of new thieno[2,3-d]pyrimidine analogues as DHFR inhibitors. [Link]

  • PubMed. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. [Link]

  • PMC. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. [Link]

  • ResearchGate. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. [Link]

  • YouTube. Introduction into Fragment Based Drug Discovery. [Link]

  • PubMed. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. [Link]

  • MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]

  • PMC. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. [Link]

  • Oxford Academic. Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • PMC. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]

  • PMC. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. [Link]

  • ACS Publications. Recent Developments in Fragment-Based Drug Discovery. [Link]

  • ResearchGate. Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • bioRxiv. Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic agents against Mycobacterium ulcerans. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. [Link]

  • PMC. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. [Link]

  • PMC. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]

  • ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. [Link]

  • Lead Sciences. Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate. [Link]

  • PubMed. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. [Link]

  • Google Patents. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.
  • PubMed. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. [Link]

  • PubMed. Synthesis and Evaluation of Biological and Antitumor Activities of Tetrahydrobenzothieno[2,3-d]Pyrimidine Derivatives as Novel Inhibitors of FGFR1. [Link]

Sources

Application Notes and Protocols for the Development of Antiproliferative Agents from Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Oncology

The thieno[3,2-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows molecules based on this scaffold to interact with a wide array of biological targets, particularly those involved in cell proliferation and survival.[1] Consequently, the thieno[3,2-d]pyrimidine framework has emerged as a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting potent antiproliferative activity against a range of cancer cell lines.[1][2] The starting material, Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate, is a versatile precursor for the synthesis of a diverse library of potential anticancer agents. The presence of a reactive chlorine atom at the C4-position is crucial for its utility, as it allows for facile nucleophilic substitution, enabling the introduction of various pharmacophores to modulate biological activity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic investigation of novel antiproliferative agents derived from this promising starting material.

Part 1: Synthesis of Novel Thieno[3,2-d]pyrimidine Derivatives

The primary synthetic strategy for derivatizing this compound involves the nucleophilic aromatic substitution (SNAr) of the C4-chloro group. This reaction is amenable to a wide range of nucleophiles, allowing for the generation of a diverse library of compounds.

Rationale for Synthetic Design

The design of novel derivatives should be guided by structure-activity relationship (SAR) studies of existing thieno[3,2-d]pyrimidine-based anticancer agents. Many potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), feature a substituted amine at the C4-position.[2][3] The ethyl ester at the C2-position can also be modified, for instance, through hydrolysis followed by amide coupling, to further explore the chemical space and optimize biological activity.

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of 4-substituted-thieno[3,2-d]pyrimidine derivatives from this compound.

Materials:

  • This compound

  • Desired amine nucleophile (e.g., aniline, benzylamine, piperidine derivatives)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine nucleophile (1.1-1.5 eq) and the base (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-120 °C) under an inert atmosphere. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted derivative.

  • Characterize the final product by spectroscopic methods (1H NMR, 13C NMR, and Mass Spectrometry).

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Prevents unwanted side reactions with water.

  • Base: Scavenges the HCl generated during the reaction, driving the equilibrium towards the product.

  • Inert Atmosphere: Protects sensitive reagents and intermediates from oxidation.

  • TLC Monitoring: Allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.

Experimental Workflow for Synthesis

G A Start: this compound B Add Amine Nucleophile & Base in Anhydrous Solvent A->B C Reaction under Inert Atmosphere (Heat if necessary) B->C D Monitor by TLC C->D D->C Incomplete E Work-up: Solvent Removal & Extraction D->E Complete F Purification: Column Chromatography E->F G Characterization (NMR, MS) F->G H Final Product G->H

Caption: Synthetic workflow for derivatization.

Part 2: In Vitro Antiproliferative Activity Evaluation

The primary assessment of the synthesized compounds' anticancer potential is through in vitro antiproliferative assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[4][5][6]

Selection of Cancer Cell Lines

The choice of cell lines should be rational and based on the potential molecular target of the synthesized compounds. Given that many thieno[3,2-d]pyrimidines target EGFR, cell lines with varying EGFR expression levels are recommended.[2][3]

  • MCF-7 (Breast Adenocarcinoma): Estrogen receptor-positive, often used as a standard for breast cancer studies.[7][8]

  • MDA-MB-231 (Breast Adenocarcinoma): Triple-negative breast cancer, known for its aggressive phenotype.[7]

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer, which often overexpresses EGFR.[2]

  • HT-29 (Colon Adenocarcinoma): A well-characterized colon cancer cell line.[9]

  • Normal Cell Line (e.g., WI-38 or MCF-10A): To assess the selectivity of the compounds for cancer cells over non-cancerous cells.[2][7]

Detailed Protocol for MTT Assay

This protocol provides a step-by-step guide for performing the MTT assay to determine the IC50 (half-maximal inhibitory concentration) of the synthesized compounds.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[4]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and a positive control (e.g., a known anticancer drug like doxorubicin or erlotinib) in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of the MTT solution to each well.[6]

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation: Antiproliferative Activity

The antiproliferative activity of the synthesized compounds should be summarized in a clear and concise table.

Compound IDR Group at C4MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)A549 IC50 (µM)HT-29 IC50 (µM)
Starting Material -Cl>100>100>100>100
Derivative 1 -NH-PhExample ValueExample ValueExample ValueExample Value
Derivative 2 -N(CH3)2Example ValueExample ValueExample ValueExample Value
Positive Control (e.g., Erlotinib)Literature ValueLiterature ValueLiterature ValueLiterature Value

Part 3: Investigation of the Mechanism of Action

Understanding the molecular mechanism by which the synthesized compounds exert their antiproliferative effects is a critical step in the drug development process. Based on existing literature, a plausible mechanism for thieno[3,2-d]pyrimidine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3][10]

Hypothesized Mechanism: Inhibition of EGFR Signaling

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[11] Its overexpression or mutation is a hallmark of many cancers.[12][13] Small molecule inhibitors can compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.[14][15]

Proposed Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR P-EGFR EGFR (Phosphorylated) EGFR->P-EGFR Dimerization & Autophosphorylation ADP ADP P-EGFR->ADP RAS RAS P-EGFR->RAS PI3K PI3K P-EGFR->PI3K ATP ATP ATP->P-EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptotic & Proliferative Genes Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->P-EGFR Blocks ATP Binding

Caption: EGFR signaling pathway and inhibition.

Experimental Protocols for Mechanistic Studies

To validate the hypothesis of EGFR inhibition, the following experiments are recommended:

  • EGFR Kinase Assay: A cell-free enzymatic assay to directly measure the inhibitory effect of the compounds on EGFR kinase activity.

  • Western Blot Analysis: To assess the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, Erk) in cancer cells treated with the synthesized compounds. A reduction in the levels of phosphorylated proteins would indicate pathway inhibition.

  • Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at a specific phase (e.g., G1 or G2/M), which is a common outcome of EGFR inhibition.[2] This can be performed using flow cytometry after propidium iodide staining.

  • Apoptosis Assay: To confirm that the antiproliferative effect is due to the induction of programmed cell death. This can be evaluated by Annexin V/Propidium Iodide staining followed by flow cytometry.[2]

Conclusion and Future Directions

This compound serves as an excellent starting point for the development of novel antiproliferative agents. The synthetic accessibility and the proven anticancer potential of the thieno[3,2-d]pyrimidine scaffold make it an attractive area for further research. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, in vitro evaluation, and initial mechanistic studies of new derivatives. Promising lead compounds identified through these studies can be further optimized for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel and effective cancer therapeutics.

References

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2216288. [Link]

  • Legigan, T., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(16), 4833-4836. [Link]

  • Jadhav, S. A., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2651. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Mavrova, A. T., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6333. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(15), 1335-1353. [Link]

  • Cushman, M., et al. (1981). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. Journal of Medicinal Chemistry, 24(5), 555-560. [Link]

  • Sharma, S., et al. (2014). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. International Journal of Pharmaceutical Sciences and Research, 5(6), 2149-2162. [Link]

  • Mavrova, A. T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and. Molecules, 27(10), 3291. [Link]

  • El-Sayed, N. N. E. (2007). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Afric. J. Bio. Sci., 3(1), 1-14. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Sharma, S., et al. (2014). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. ResearchGate. [Link]

  • Jadhav, S. A., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2651. [Link]

  • Sun, H., et al. (2020). N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. Journal of Biomolecular Structure and Dynamics, 38(14), 4236-4247. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Unknown. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Al-Shidhani, S., et al. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. Molecules, 27(15), 4991. [Link]

  • Khalil, N. A., et al. (2020). Synthesis of Certain benzothieno[3,2-d]pyrimidine Derivatives as a Selective SIRT2 Inhibitors. European Journal of Medicinal Chemistry, 187, 111926. [Link]

  • Grishina, M., et al. (2022). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. International Journal of Molecular Sciences, 23(23), 15217. [Link]

  • Unknown. (n.d.). Thieno [2, 3-d] pyrimidine analogues as EGFR Inhibitors. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(15), 1335-1353. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your product yield and purity.

Introduction

The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The thieno[3,2-d]pyrimidine core is a key structural motif in many compounds with therapeutic potential. The 4-chloro substituent serves as a versatile handle for further functionalization through nucleophilic substitution reactions, making the successful synthesis of this intermediate paramount.

This guide focuses on the common and often challenging chlorination of the precursor, Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate, using phosphorus oxychloride (POCl₃). We will delve into the intricacies of this reaction to help you overcome common hurdles and achieve optimal results.

Troubleshooting Guide: The Chlorination Step

This section addresses specific issues that may arise during the conversion of Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate to its 4-chloro derivative.

Issue 1: Low or No Conversion to the Desired Product

Question: I have followed the general protocol, but my reaction shows a low yield of this compound, with a significant amount of starting material remaining. What could be the cause, and how can I improve the conversion?

Answer:

Low or no conversion in this chlorination reaction is a common problem that can often be traced back to several key factors related to the reagents and reaction conditions.

  • Inactive Phosphorus Oxychloride (POCl₃): POCl₃ is highly reactive and susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will decompose to phosphoric acid and hydrochloric acid, rendering it ineffective for the chlorination reaction.

    • Solution: Always use fresh, unopened POCl₃ or freshly distilled POCl₃ for the best results. Ensure that your glassware is scrupulously dried before use. The reaction of POCl₃ with water can form pyrophosphoryl chloride, which is less reactive.[1]

  • Insufficient Reagent: For the chlorination of a hydroxypyrimidine, at least one equivalent of POCl₃ per hydroxyl group is necessary.[2] However, in practice, it is common to use a significant excess of POCl₃, which can also serve as the solvent.

    • Solution: If you are using a solvent, ensure you are using at least 1.5 to 2 equivalents of POCl₃. If running the reaction neat, ensure the starting material is fully submerged and can be effectively stirred in the POCl₃.

  • Inadequate Reaction Temperature and Time: The chlorination of hydroxypyrimidines with POCl₃ typically requires elevated temperatures to proceed at a reasonable rate.[2]

    • Solution: The reaction is often performed at reflux in neat POCl₃ (boiling point ~105 °C). If using a high-boiling solvent, ensure the temperature is sufficiently high (e.g., 110-120 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from a few hours to overnight. Some modern protocols utilize sealed reactors at temperatures between 140-160°C for shorter reaction times.[2]

  • Presence of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct. The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, can act as an HCl scavenger, driving the reaction to completion.

    • Solution: Consider adding a catalytic amount or even a full equivalent of a high-boiling tertiary amine to your reaction mixture. This can be particularly beneficial if you are experiencing stalled reactions.

Issue 2: Formation of Significant Impurities

Question: My reaction has gone to completion, but I am observing the formation of several byproducts, making the purification of this compound difficult. How can I minimize the formation of these impurities?

Answer:

Byproduct formation is often a result of side reactions involving the starting materials, reagents, or intermediates. Controlling the reaction conditions is key to minimizing these unwanted products.

  • Decomposition at High Temperatures: While heat is necessary, excessive temperatures or prolonged reaction times can lead to the degradation of the starting material or the product.

    • Solution: Carefully control the reaction temperature. Use a temperature that provides a reasonable reaction rate without causing significant decomposition. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.

  • Side Reactions of the Ester Group: The ethyl ester functionality could potentially be susceptible to hydrolysis or other reactions under harsh conditions, although it is generally stable.

    • Solution: Ensuring anhydrous conditions is paramount. Any water present can lead to the hydrolysis of the ester to the corresponding carboxylic acid, which may then undergo further reactions.

  • Reaction with Impurities in the Starting Material: The purity of your starting Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate is crucial.

    • Solution: Ensure your starting material is of high purity. Purify it by recrystallization or chromatography if necessary before proceeding with the chlorination step.

Issue 3: Difficult Work-up and Product Isolation

Question: I am having trouble with the work-up procedure. Quenching the excess POCl₃ is very exothermic and hazardous, and I am losing a significant amount of my product during extraction. What is the best way to handle the work-up?

Answer:

The work-up of a reaction involving a large excess of POCl₃ must be performed with extreme caution.

  • Quenching Excess POCl₃: The reaction of POCl₃ with water is highly exothermic and produces corrosive HCl gas.

    • Solution: Always perform the quench by slowly and carefully adding the reaction mixture to a vigorously stirred beaker of crushed ice. This ensures that the heat generated is effectively dissipated. Perform this step in a well-ventilated fume hood. For larger scale reactions, consider removing the bulk of the excess POCl₃ by distillation under reduced pressure before the aqueous quench.[3]

  • Product Precipitation and Extraction: The product may precipitate out upon quenching.

    • Solution: After quenching, the acidic aqueous solution should be neutralized carefully with a base such as sodium bicarbonate or sodium carbonate solution until effervescence ceases. The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate. If the product is a solid, it may be isolated by filtration after neutralization. Ensure the aqueous layer is thoroughly extracted multiple times to maximize the recovery of the product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorination of a 4-hydroxypyrimidine with POCl₃?

A1: The reaction is believed to proceed through the formation of a chlorophosphate intermediate. The lone pair of electrons on the nitrogen of the pyrimidine ring attacks the phosphorus atom of POCl₃, followed by the elimination of HCl. The resulting intermediate is then attacked by a chloride ion to yield the 4-chloropyrimidine and a phosphate byproduct. The presence of a base can facilitate the initial deprotonation of the hydroxyl group, increasing its nucleophilicity.

Q2: Can I use other chlorinating agents besides POCl₃?

A2: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be used.[2] However, these may require different reaction conditions and may not be as efficient for this specific substrate.

Q3: What are the key safety precautions I should take when working with POCl₃?

A3: Phosphorus oxychloride is a highly corrosive and toxic substance. It reacts violently with water and can cause severe burns to the skin, eyes, and respiratory tract.[4][5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[4][5]

  • Ventilation: Work in a well-ventilated chemical fume hood.[6]

  • Handling: Handle with care and avoid contact with moisture.

  • Emergency Procedures: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][7] An emergency shower and eyewash station should be readily accessible.[7]

Q4: How do I confirm the identity and purity of my final product?

A4: The structure and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. For the product, you would expect to see signals corresponding to the ethyl group (a quartet and a triplet), and aromatic protons on the thienopyrimidine core.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.

Optimized Experimental Protocol

This protocol provides a detailed method for the synthesis of this compound.

Part 1: Synthesis of Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate

This synthesis is based on the general principle of constructing the pyrimidine ring onto a thiophene precursor.

Workflow for Synthesis of the Precursor

cluster_start Starting Materials A Ethyl 2-amino-3-cyanothiophene-4-carboxylate D Cyclization A->D B Ethyl cyanoacetate C Formamidine acetate C->D E Ethyl 4-amino-2-mercaptothieno[3,2-d]pyrimidine-2-carboxylate Intermediate D->E Formation of pyrimidine ring F Hydrolysis E->F Acidic or basic work-up G Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate F->G

Caption: Synthesis of the hydroxy precursor.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-amino-3-cyanothiophene-4-carboxylate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagent: Add formamidine acetate (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate.

Part 2: Chlorination to this compound

Workflow for Chlorination

A Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate D Reflux (110-120 °C) A->D B POCl₃ (excess) B->D C N,N-dimethylaniline (optional) C->D E Reaction Mixture D->E F Quench with ice E->F G Neutralize with NaHCO₃ F->G H Extract with CH₂Cl₂ G->H I Purify (Chromatography/Recrystallization) H->I J This compound I->J

Caption: Chlorination and purification workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate (1 equivalent).

  • Addition of Reagents: Under a nitrogen atmosphere, add phosphorus oxychloride (5-10 equivalents). If desired, add N,N-dimethylaniline (0.1-1 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice in a fume hood.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent such as ethanol.

Data Summary

The following table provides a general overview of how different reaction parameters can influence the yield of the chlorination reaction. The exact values may vary depending on the specific substrate and scale.

ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale
Temperature 80 °CLow to Moderate110 °C (Reflux)HighHigher temperature increases the reaction rate.
POCl₃ (equivalents) 1.5Moderate5-10 (Neat)HighExcess POCl₃ acts as both reagent and solvent, driving the reaction to completion.
Base AbsentModerateN,N-dimethylaniline (0.2 eq)HighThe base neutralizes the HCl byproduct, preventing the reverse reaction.
Reaction Time 1 hourLow4 hoursHighSufficient time is required for the reaction to go to completion.

References

  • Benchchem. (n.d.). Technical Support Center: Chlorination in Pyrimidine Synthesis.
  • Thermo Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
  • Wikipedia. (n.d.). Phosphoryl chloride.
  • Benchchem. (n.d.). Technical Support Center: Chlorination of Thieno[3,2-d]pyrimidin-2,4-dione.

Sources

Technical Support Center: Chlorination of Thieno[3,2-d]pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the chlorination of thieno[3,2-d]pyrimidine precursors. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of these vital heterocyclic compounds. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and the collective experience of researchers in the field.

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer and antifungal properties.[1] The chlorination of thieno[3,2-d]pyrimidine precursors, typically at the 4-position, is a critical step in the synthesis of a diverse range of derivatives.[2][3][4] However, this reaction is not without its challenges. This guide will help you navigate these complexities to achieve successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during the chlorination of thieno[3,2-d]pyrimidine precursors.

Issue 1: Incomplete or No Reaction

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material (e.g., thieno[3,2-d]pyrimidin-4(3H)-one) remaining, even after prolonged reaction times.

  • Low yield of the desired chlorinated product.

Possible Causes & Solutions:

  • Insufficient Reagent Activity: Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this transformation.[5][6][7] However, its reactivity can be diminished by moisture.

    • Solution: Always use freshly distilled or a new bottle of POCl₃. Ensure all glassware is thoroughly dried before use.

  • Inadequate Temperature: The chlorination of heterocyclic systems often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Ensure the reaction is heated to a sufficient temperature, typically refluxing in POCl₃ (around 107 °C).[7] For substrates with poor solubility, a higher boiling co-solvent that is inert to POCl₃ might be necessary, though this is less common.

  • Presence of Scavengers: The reaction generates HCl as a byproduct. In some cases, particularly with sensitive substrates, the buildup of acid can inhibit the reaction.

    • Solution: The addition of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), can act as an acid scavenger.[2][8] This neutralizes the generated HCl and can drive the reaction to completion.

  • Vilsmeier-Haack Intermediate Formation: When using a solvent like dimethylformamide (DMF), the Vilsmeier reagent (a chloroiminium ion) is formed from the reaction of DMF and POCl₃.[9][10] This is the active species in Vilsmeier-Haack reactions but can also be involved in chlorinations. If the formation of this intermediate is slow or incomplete, it can affect the overall reaction rate.

    • Solution: When using a co-solvent like dichloroethane with DMF and oxalyl chloride to generate the Vilsmeier reagent in situ, ensure the reagents are added at a low temperature (e.g., 0 °C) to control the exothermic reaction and allow for complete formation of the reactive species before adding the thieno[3,2-d]pyrimidine precursor.[11]

Issue 2: Formation of Multiple Products & Regioselectivity Issues

Symptoms:

  • TLC or HPLC shows multiple spots/peaks corresponding to different chlorinated species.

  • NMR of the crude product indicates a mixture of isomers.

Possible Causes & Solutions:

  • Over-chlorination: While the 4-position of the thieno[3,2-d]pyrimidine ring is generally the most reactive site for this type of chlorination, other positions on the thiophene or pyrimidine ring can also be chlorinated under harsh conditions or with prolonged reaction times. For example, the synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine is a known procedure.[1]

    • Solution: Carefully monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed. Avoid excessively long reaction times and high temperatures. If over-chlorination is a persistent issue, consider using a milder chlorinating agent or a protective group strategy if other positions are particularly reactive.

  • Ring Opening or Decomposition: The thieno[3,2-d]pyrimidine ring system can be sensitive to strongly acidic and high-temperature conditions, leading to decomposition or rearrangement products.

    • Solution: If decomposition is observed, try running the reaction at a lower temperature for a longer period. The use of a base like N,N-dimethylaniline can also help to moderate the reaction conditions.[2]

Issue 3: Difficult Work-up and Product Isolation

Symptoms:

  • The product hydrolyzes back to the starting material during the aqueous work-up.

  • Difficulty in separating the product from byproducts or residual reagents.

Possible Causes & Solutions:

  • Hydrolysis of the Chlorinated Product: The chloro group at the 4-position of the thieno[3,2-d]pyrimidine is susceptible to nucleophilic substitution, including hydrolysis by water, especially under non-neutral pH conditions. This can lead to the reformation of the starting thieno[3,2-d]pyrimidin-4(3H)-one.[6]

    • Solution: After the reaction is complete, it is crucial to remove the excess POCl₃ under reduced pressure before the work-up.[6][7] The reaction mixture should then be quenched by carefully pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidity and minimize hydrolysis.[1][6] Extraction with an organic solvent like dichloromethane or ethyl acetate should be performed promptly.

  • Poor Precipitation or Oily Product: The crude product may not precipitate cleanly or may oil out, making filtration difficult.

    • Solution: After quenching, vigorous stirring may induce precipitation. If the product remains oily, extract it into a suitable organic solvent. Washing the organic layer with brine can help to remove residual water and water-soluble impurities. Grinding the crude residue with a non-polar solvent like hexane can sometimes help to induce crystallization and remove non-polar impurities.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for thieno[3,2-d]pyrimidine precursors?

A1: The most widely used chlorinating agent is phosphorus oxychloride (POCl₃).[5][6][7] It is effective for converting the hydroxyl group of thieno[3,2-d]pyrimidin-4(3H)-ones to a chlorine atom. In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is used to enhance the chlorinating power of the reagent system.[12] Thionyl chloride (SOCl₂) can also be used, but POCl₃ is generally preferred for nitrogen-containing heterocycles.[6] For some syntheses, a Vilsmeier-type approach using DMF and oxalyl chloride in a solvent like dichloroethane can also be employed to generate the chlorinated product.[11]

Q2: How does the electronic nature of substituents on the thieno[3,2-d]pyrimidine ring affect chlorination?

A2: The electronic properties of substituents can significantly influence the reactivity of the ring system.

  • Electron-donating groups (EDGs) on the thiophene ring can increase the electron density of the heterocyclic system, potentially making it more susceptible to electrophilic attack and possibly leading to over-chlorination or side reactions at other positions.

  • Electron-withdrawing groups (EWGs) can deactivate the ring, making the chlorination reaction more difficult and requiring harsher conditions (e.g., higher temperatures or longer reaction times).

Q3: What is the role of N,N-dimethylaniline in the chlorination reaction?

A3: N,N-dimethylaniline serves as an acid scavenger.[2] The chlorination reaction with POCl₃ generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the nitrogen atoms in the pyrimidine ring, deactivating it towards further reaction. N,N-dimethylaniline is a weak base that neutralizes the HCl, preventing this deactivation and driving the reaction towards the product.

Q4: Can I use other solvents with POCl₃?

A4: Often, the reaction is run using POCl₃ as both the reagent and the solvent.[7] However, in some cases, a high-boiling inert solvent like acetonitrile (CH₃CN) can be used.[2] It is critical that any co-solvent is anhydrous and does not react with POCl₃.

Q5: How can I monitor the progress of the chlorination reaction?

A5: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material and the product. The disappearance of the starting material spot is a good indication that the reaction is complete. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Experimental Protocols & Data

Protocol 1: General Procedure for the Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-one using POCl₃

  • To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the thieno[3,2-d]pyrimidin-4(3H)-one precursor.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (approximately 10-20 volumes).

  • If required, add a catalytic amount of N,N-dimethylaniline (e.g., 0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress by TLC.[7]

  • Once the starting material is consumed (typically after 3-24 hours), cool the reaction mixture to room temperature.[1][7]

  • Remove the excess POCl₃ by distillation under reduced pressure.[7]

  • Carefully quench the residue by pouring it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.[1][7]

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[11]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-chlorothieno[3,2-d]pyrimidine.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Comparison of Chlorinating Agents and Conditions

Chlorinating Agent(s)Co-solvent/AdditiveTemperatureTypical Reaction TimeReference
POCl₃NoneReflux (~107 °C)20-24 hours[1]
POCl₃N,N-dimethylaniline80-85 °C18 hours[2]
Oxalyl chloride/DMFDichloroethane0 °C to RT2.5 hours at 0 °C[11]
POCl₃/PCl₅NoneRefluxVaries[12]

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Incomplete Chlorination

G start Incomplete Reaction Observed check_reagents Are reagents (POCl₃) and glassware anhydrous? start->check_reagents check_reagents->start No, dry everything and restart. check_temp Is the reaction temperature adequate? check_reagents->check_temp Yes check_temp->start No, increase heat to reflux. add_scavenger Consider adding an acid scavenger (e.g., DIPEA). check_temp->add_scavenger Yes prolong_time Increase reaction time with careful monitoring. add_scavenger->prolong_time outcome_success Reaction Complete prolong_time->outcome_success outcome_fail Still Incomplete prolong_time->outcome_fail

Caption: Decision tree for troubleshooting an incomplete chlorination reaction.

Diagram 2: The Vilsmeier-Haack Reaction Mechanism for Chlorination

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formation Intermediate Oxygen-Adduct Intermediate Vilsmeier_Reagent->Intermediate Nucleophilic Attack Thienopyrimidinone Thieno[3,2-d]pyrimidin-4(3H)-one Thienopyrimidinone->Intermediate Nucleophilic Attack Chlorinated_Product 4-Chlorothieno[3,2-d]pyrimidine Intermediate->Chlorinated_Product Rearrangement & Elimination

Caption: Simplified mechanism of chlorination via the Vilsmeier-Haack reagent.

References

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. [Link]

  • C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... ResearchGate. [Link]

  • How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH. [Link]

  • POCl₃-PCl₅ mixture: A robust chlorinating agent. Indian Chemical Society. [Link]

  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing). [Link]

  • Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Chemistry Europe. [Link]

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. NIH. [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]

  • 4-Chlorothieno[3,2-d]pyrimidine. Lead Sciences. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PMC - PubMed Central. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. PubMed. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Hindawi. [Link]

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. [Link]

  • Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. [Link]

Sources

managing side reactions during nucleophilic displacement on thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Managing Side Reactions in Nucleophilic Displacement

Welcome to the technical support center for thienopyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize nucleophilic aromatic substitution (SNAr) to functionalize the thienopyrimidine core. As a scaffold of significant interest in drug discovery, precise control over its chemical modification is paramount.[1][2]

This resource moves beyond standard protocols to address the nuanced challenges and side reactions that can arise during experimentation. Here, we provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reactions, maximize yields, and ensure the integrity of your target compounds.

Section 1: Troubleshooting Unwanted Hydrolysis

Hydrolysis of the halo-thienopyrimidine starting material to the corresponding thienopyrimidinone is one of the most common and frustrating side reactions. This issue arises from the high reactivity of the electron-deficient pyrimidine ring, which makes it susceptible to attack by water, often present in solvents, reagents, or introduced from atmospheric moisture.

FAQ 1: My reaction of a 4-chlorothienopyrimidine with an amine is giving me a significant amount of the 4-oxo-thienopyrimidine byproduct. What is happening and how can I stop it?

Answer:

This is a classic case of competitive nucleophilic substitution, where water or hydroxide ions are competing with your desired amine nucleophile. The carbon atom at the C4 position of the thienopyrimidine ring is highly electrophilic, making it susceptible to attack by even weak nucleophiles like water, especially under basic or heated conditions.[3][4] The mechanism involves the addition of water or hydroxide to the C4 position, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride leaving group.

Core Problem: Presence of water and/or use of a strong, nucleophilic base.

Troubleshooting Workflow: Mitigating Hydrolysis

Below is a decision-making workflow to systematically eliminate the sources of water and suppress the hydrolysis side reaction.

G cluster_0 Phase 1: Reagent & Solvent Preparation cluster_1 Phase 2: Reaction Condition Optimization start Reaction Yield is Low (4-Oxo byproduct observed) a Q: Are solvents anhydrous? start->a b Action: Use freshly distilled solvents or purchase anhydrous grade solvents (e.g., over molecular sieves). a->b No c Q: Is the amine nucleophile dry? Are hygroscopic bases used? a->c Yes b->c d Action: Dry liquid amines over KOH or CaH2. Use freshly opened, anhydrous non-hygroscopic bases (e.g., DIPEA). c->d No e Q: Is a strong, potentially nucleophilic base being used (e.g., NaOH, KOH)? c->e Yes d->e f Action: Switch to a non-nucleophilic, hindered organic base like DIPEA or a weaker inorganic base like K2CO3. e->f Yes g Q: Is the reaction temperature too high? e->g No f->g h Action: Run the reaction at a lower temperature (e.g., 0 °C to RT). Monitor closely, as reaction times may be longer. g->h Yes i Q: Is a protic solvent being used (e.g., EtOH, MeOH)? g->i No h->i j Action: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to avoid solvating the nucleophile. i->j Yes k Success: Minimized Hydrolysis i->k No j->k

Caption: Decision workflow for troubleshooting hydrolysis.

Detailed Protocol: Anhydrous SNAr Amination

This protocol incorporates best practices to minimize the risk of hydrolysis.

  • Preparation:

    • Dry glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over P₂O₅ or under an inert atmosphere (N₂ or Ar).

    • Use a certified anhydrous polar aprotic solvent such as DMF or DMSO.[5][6] Solvents packaged under inert gas are recommended.

    • If using an amine hydrochloride salt, ensure it is thoroughly dried under vacuum. If using a free amine, ensure it is anhydrous.

    • Select a non-nucleophilic base. Diisopropylethylamine (DIPEA) is an excellent choice; it is a strong enough base to scavenge the HCl byproduct but is too sterically hindered to act as a nucleophile. Alternatively, anhydrous K₂CO₃ can be used.[3]

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 4-chlorothienopyrimidine (1.0 equiv) under a positive pressure of inert gas.

    • Add the anhydrous solvent via syringe.

    • Add the amine nucleophile (1.1–1.5 equiv) via syringe.

    • Cool the mixture to 0 °C in an ice bath. This reduces the rate of potential side reactions.

    • Slowly add the non-nucleophilic base (1.5–2.0 equiv) dropwise. A slow addition helps to control any exotherm.

  • Execution and Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting material and the appearance of the desired product spot/peak, while checking for the mass corresponding to the 4-oxo byproduct.

    • If the reaction is sluggish at room temperature, gentle heating (e.g., 40–60 °C) can be applied, but this should be a secondary measure after ensuring all anhydrous precautions have been taken.

Section 2: Managing Regioselectivity on Di-substituted Scaffolds

When working with di-halo-thienopyrimidines (e.g., 2,4-dichloro- or 4,6-dichlorothienopyrimidines), achieving selective substitution at a single desired position is a significant challenge. The relative reactivity of the halo-positions is governed by a subtle interplay of electronic and steric effects.

FAQ 2: I am trying to perform a monosubstitution on a 2,4-dichlorothienopyrimidine, but I'm getting a mixture of the 2-substituted and 4-substituted isomers. How can I control the regioselectivity?

Answer:

This is a common and predictable challenge. In most unsubstituted 2,4-dichloropyrimidine systems (and by extension, thienopyrimidines), the C4 position is intrinsically more electrophilic and thus more reactive toward nucleophiles than the C2 position.[7][8] This preference is due to the superior ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer intermediate formed during C4 attack.

However, this inherent selectivity can be weak and easily perturbed, leading to mixtures. The key to controlling regioselectivity is to rationally modify the electronic landscape of the ring or choose specific reaction conditions that favor one pathway over the other.

Strategies for Controlling Regioselectivity
StrategyPrincipleRecommended Conditions & ConsiderationsSupporting Sources
Electronic Tuning (Substrate Control) Introduce an electron-donating group (EDG) such as -OMe or -NHMe at the C6 position. This alters the LUMO distribution, making the C2 position more electrophilic.This strategy is part of the synthetic design phase. If your scaffold allows, installing a C6-EDG can strongly direct nucleophilic attack to the C2 position.[7]
Nucleophile Choice Use a tertiary amine (e.g., N-methylmorpholine) as the nucleophile. These have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines. The reaction proceeds via an intermediate that undergoes in-situ dealkylation.This is a powerful synthetic trick if your target molecule can be derived from a secondary amine. The reaction is often fast under simple conditions.[9][10]
Kinetic Control (Temperature) Run the reaction at very low temperatures (e.g., -78 °C to 0 °C). The reaction at the more reactive C4 site has a lower activation energy. By keeping the temperature low, you provide enough energy to overcome the C4 barrier but not the higher C2 barrier.Start at -78 °C and slowly warm the reaction, monitoring carefully by LC-MS. This requires patience but can significantly improve C4 selectivity.[11]
Solvent Polarity Use a less polar, aprotic solvent (e.g., THF, Dioxane). Highly polar solvents can sometimes reduce the difference in reactivity between the two sites.Solvents like THF or 1,4-dioxane are good starting points. Avoid highly polar solvents like DMSO or water if you are struggling with selectivity.[12][13]
Predictive Tool: LUMO Map Analysis

For complex substrates, predicting regioselectivity can be difficult. A highly effective modern approach is to use quantum mechanics (QM) calculations to visualize the Lowest Unoccupied Molecular Orbital (LUMO) of your specific dichlorothienopyrimidine substrate.[7][11]

  • Principle: Nucleophilic attack occurs at the atom with the largest LUMO lobe.

  • Application: A quick DFT calculation (e.g., using Spartan or Gaussian) can generate a LUMO map. The region of the molecule colored to indicate the highest concentration of the LUMO (often blue or green) is the most likely site of attack. If the lobes at C2 and C4 are similar in size, a mixture is likely. If one is significantly larger, high selectivity can be expected.

G cluster_0 Regioselectivity Prediction Workflow start Have a di-halo thienopyrimidine substrate a Perform DFT Calculation (e.g., wB97X-D/6-31G*) start->a b Generate & Visualize LUMO and LUMO Map a->b c Analyze LUMO Lobe Distribution b->c d Lobe at C4 >> C2 c->d e Lobe at C2 >> C4 c->e f Lobe at C4 ≈ C2 c->f g Prediction: High C4 Selectivity d->g h Prediction: High C2 Selectivity e->h i Prediction: Mixture of Isomers f->i

Caption: Using LUMO maps to predict SNAr regioselectivity.

Section 3: Preventing Di-substitution and Other Minor Side Reactions

Even when regioselectivity is controlled, other side reactions can lower the yield and complicate purification. These include di-substitution, where two molecules of the nucleophile displace both leaving groups, and reactions with the solvent or base.

FAQ 3: I am aiming for monosubstitution, but I'm getting a significant amount of the di-substituted product. How do I prevent this?

Answer:

The formation of a di-substituted product occurs when the initial monosubstituted product is still reactive enough to undergo a second SNAr reaction. This is particularly common when using highly reactive nucleophiles, high temperatures, or long reaction times.

Primary Control Levers:

  • Stoichiometry: Use only a slight excess (1.0 to 1.1 equivalents) of the nucleophile. Adding a large excess dramatically increases the probability of a second substitution.

  • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Di-substitution has a higher activation energy, so lower temperatures will disfavor it.

  • Reverse Addition: Instead of adding the nucleophile to the thienopyrimidine, try a "reverse addition" where a solution of the thienopyrimidine is added slowly to a solution of the nucleophile. This ensures that the nucleophile is never in large excess relative to the unreacted starting material.

FAQ 4: My amine nucleophile seems to be reacting with my solvent (acetonitrile) or forming other strange byproducts.

Answer:

While less common, nucleophiles can sometimes react with solvents or undergo self-condensation, especially under harsh conditions. For instance, strong bases can deprotonate acetonitrile, creating a nucleophile that can lead to byproducts.

Preventative Measures:

  • Choose Inert Solvents: When in doubt, switch to more robust and less reactive polar aprotic solvents like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP).

  • Use Weaker Bases: Employing a milder base like K₂CO₃ or an organic base like DIPEA instead of strong bases (e.g., NaH, LDA, hydroxides) can prevent the activation of solvent molecules.[3][14]

  • Lower Temperature: As with most side reactions, reducing the reaction temperature can often shut down these minor, higher-energy pathways.

References

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Kwan, E. E., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics. QM Magic Class. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Calgary. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). Molecules. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Pharmaceuticals. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • Solvent Effects in Nucleophilic Substitution Reaction. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Gómez-Torres, A., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal. [Link]

  • Valvi, A., & Tiwari, S. (2021). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Request PDF. [Link]

  • Henderson, A. S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Synthesis of 4‐amino substituted thienopyrimidines using SNAr. (n.d.). ResearchGate. [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). Molecules. [Link]

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]

  • Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPdase Inhibitors. (2018). ChemMedChem. [Link]

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Lee, M., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2022). Molecules. [Link]

  • Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). ResearchGate. [Link]

  • Synthesis and structure of some thienopyrimidine derivatives. (2008). ResearchGate. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • Synthesis of Novel Biocompatible Thienopyrimidine Chromophores with Aggregation-Induced Emission Sensitive to Molecular Aggregation. (2020). ACS Omega. [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. (2009). European Journal of Medicinal Chemistry. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of substituted thienopyrimidine-4-ones. (2004). Journal of Combinatorial Chemistry. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). Molecules. [Link]

  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025). ResearchGate. [Link]

  • Synthesis of the Novel Thienopyrimidine-Based S-Glycoside Analogues via Nucleophilic Addition/Cyclization/Glycosylation Reactions. (2021). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this multi-step synthesis, ensuring higher yields, purity, and reproducibility. Our approach is grounded in mechanistic understanding and practical, field-tested solutions.

Overview of the Synthetic Pathway

The synthesis of this compound is typically a three-step process. Understanding the workflow is the first step to effective troubleshooting.

Synthesis_Workflow A Starting Materials (Ketone, Ethyl Cyanoacetate, Sulfur) B Step 1: Gewald Reaction A->B C Ethyl 2-aminothiophene-3-carboxylate (Intermediate 1) B->C D Step 2: Cyclization (with Formic Acid or equivalent) C->D E Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate (Intermediate 2) D->E F Step 3: Chlorination (with POCl₃) E->F G This compound (Final Product) F->G

Caption: Overall synthetic workflow.

Part 1: The Gewald Reaction - Synthesis of Ethyl 2-aminothiophene-3-carboxylate (Intermediate 1)

The foundation of this synthesis is the Gewald three-component reaction, which forms the substituted 2-aminothiophene core.[1][2][3] This one-pot reaction involves the condensation of a ketone, ethyl cyanoacetate, and elemental sulfur in the presence of a base.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for a successful Gewald reaction?

A1: The success of the Gewald reaction hinges on several factors:

  • Choice of Base: A moderately strong base is required to facilitate the initial Knoevenagel condensation between the ketone and ethyl cyanoacetate.[2] Commonly used bases include secondary amines like morpholine or piperidine, or tertiary amines like triethylamine.[3][4] The choice of base can influence reaction kinetics and the impurity profile.

  • Reaction Temperature: The reaction is typically run at a moderately elevated temperature, often between 40-60°C.[5] Higher temperatures can lead to the formation of side products and decomposition of the starting materials.

  • Solvent: Protic solvents like ethanol or methanol are commonly employed as they facilitate the dissolution of the reactants and the base.[3][4]

  • Purity of Starting Materials: The purity of the ketone, ethyl cyanoacetate, and sulfur is crucial. Impurities can lead to unwanted side reactions and lower yields.

Q2: I am observing a low yield for my Gewald reaction. What are the possible causes and solutions?

A2: Low yields in the Gewald reaction are a common issue. The following table outlines potential causes and troubleshooting strategies.

Potential Cause Explanation Recommended Solution Expected Outcome
Inefficient Knoevenagel Condensation The initial condensation between the ketone and ethyl cyanoacetate is a prerequisite for the subsequent steps. If this equilibrium is unfavorable, the overall yield will be low.[2]* Ensure the base is active and used in the correct stoichiometric amount. * Consider a two-step procedure where the Knoevenagel adduct is pre-formed and isolated before reacting with sulfur.[6]Increased formation of the thiophene product.
Poor Quality of Sulfur Elemental sulfur needs to be finely powdered to ensure a good surface area for the reaction.* Use finely powdered, high-purity sulfur.[3] * Ensure the sulfur is completely dissolved or well-suspended in the reaction mixture.Improved reaction kinetics and higher conversion.
Suboptimal Reaction Temperature The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition.* Optimize the reaction temperature in small increments (e.g., 5°C). * Monitor the reaction progress by TLC to determine the optimal reaction time at a given temperature.Maximized product formation while minimizing degradation.
Incorrect Base Selection or Concentration The basicity of the catalyst is critical. A base that is too strong can promote side reactions, while one that is too weak will result in slow conversion.* Screen different bases (e.g., morpholine, piperidine, triethylamine).[3][4] * Optimize the concentration of the chosen base.Identification of the most effective catalyst for your specific substrate.
Troubleshooting Guide

Gewald_Troubleshooting Problem Problem Low Yield of Intermediate 1 Cause1 Potential Cause Incomplete Reaction Problem:f0->Cause1:c1 Cause2 Potential Cause Side Product Formation Problem:f0->Cause2:c2 Cause3 Potential Cause Product Decomposition Problem:f0->Cause3:c3 Solution1 Solution Increase reaction time/temperature cautiously. Check catalyst activity. Cause1:f0->Solution1:s1 Solution2 Solution Optimize base and temperature. Use purified starting materials. Cause2:f0->Solution2:s2 Solution3 Solution Avoid excessive heating. Work up the reaction promptly upon completion. Cause3:f0->Solution3:s3

Caption: Troubleshooting logic for the Gewald reaction.

Part 2: Cyclization to Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate (Intermediate 2)

The second step involves the cyclization of the 2-aminothiophene intermediate with a one-carbon source to form the pyrimidinone ring. Formic acid is a common and effective reagent for this transformation.

Frequently Asked Questions (FAQs)

Q3: What are the key considerations for the cyclization step?

A3: The cyclization to form the thieno[3,2-d]pyrimidin-4-one is generally robust, but attention to the following is important:

  • Reagent Choice: While formic acid is common, other reagents like formamide or triethyl orthoformate can also be used. The choice may depend on the specific substrate and desired reaction conditions.

  • Temperature: This reaction typically requires heating to drive the cyclization and dehydration. Refluxing in formic acid is a standard procedure.

  • Water Removal: The reaction is a condensation and produces water. In some cases, removal of water can drive the equilibrium towards the product. However, with a large excess of formic acid, this is often not necessary.

Q4: My cyclization reaction is sluggish and gives a low yield. What can I do?

A4: A sluggish cyclization can often be addressed by modifying the reaction conditions.

Potential Cause Explanation Recommended Solution Expected Outcome
Insufficient Reaction Temperature The cyclization and subsequent dehydration require sufficient thermal energy.* Ensure the reaction mixture is maintained at a steady reflux. * If using a high-boiling solvent, ensure the temperature is appropriate for the reaction.Faster reaction rate and improved conversion.
Purity of Intermediate 1 Impurities from the Gewald reaction can interfere with the cyclization.* Ensure that the ethyl 2-aminothiophene-3-carboxylate is of high purity. Recrystallization or column chromatography may be necessary.A cleaner reaction with fewer side products and higher yield.
Hydrolysis of the Ester Prolonged heating in acidic conditions can lead to hydrolysis of the ethyl ester to the corresponding carboxylic acid.* Monitor the reaction by TLC and stop the reaction once the starting material is consumed. * Minimize the reaction time at high temperatures.Preservation of the ethyl ester functionality.

Part 3: Chlorination to this compound (Final Product)

The final step is the conversion of the 4-hydroxy group to the 4-chloro substituent using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][8]

Frequently Asked Questions (FAQs)

Q5: What are the major challenges and safety concerns associated with the chlorination step?

A5: The chlorination with POCl₃ is an effective but hazardous step.

  • Safety: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[5][9][10][11] This reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[5][9]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can decompose the POCl₃ and reduce its effectiveness. All glassware should be thoroughly dried, and anhydrous conditions should be maintained.

  • Work-up: Quenching the excess POCl₃ after the reaction is highly exothermic and can be dangerous if not done correctly.[12][13] A "reverse quench," where the reaction mixture is slowly added to a large volume of ice or an ice/bicarbonate slurry, is the recommended and safer procedure.[12][13]

Q6: I am getting a poor yield of the final chlorinated product. What could be the problem?

A6: Low yields in the chlorination step can be due to several factors.

Potential Cause Explanation Recommended Solution Expected Outcome
Incomplete Chlorination The conversion of the 4-hydroxy to the 4-chloro group may not have gone to completion.* Increase the reaction time or temperature. A higher temperature (e.g., reflux) is often required.[8] * Use a slight excess of POCl₃. * Consider the addition of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to accelerate the reaction.Full conversion to the desired 4-chloro product.
Product Decomposition The product can be sensitive to prolonged heating or harsh acidic conditions.* Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. * Avoid unnecessarily high temperatures or prolonged reaction times.Minimized product degradation and improved isolated yield.
Hydrolysis During Work-up The 4-chloro substituent is susceptible to nucleophilic substitution, including hydrolysis back to the 4-hydroxy compound if the work-up is not performed carefully.* Perform the quench at low temperature and work up the reaction mixture promptly. * Ensure the pH of the aqueous phase is neutral or slightly basic during extraction to prevent acid-catalyzed hydrolysis.Preservation of the 4-chloro substituent.
Difficult Purification The product may be difficult to separate from byproducts or unreacted starting material.* Purification by column chromatography on silica gel is often effective.[14] * Recrystallization from a suitable solvent system can also be employed to obtain a pure product.Isolation of the final product in high purity.
Detailed Experimental Protocol: Chlorination and Work-up

Safety First: Always handle phosphorus oxychloride in a certified chemical fume hood with appropriate PPE. Have a quenching station prepared before starting the reaction.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate (1 equivalent).

  • Addition of POCl₃: Carefully add phosphorus oxychloride (3-5 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (around 105-110 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching (Reverse Quench):

    • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water or a saturated sodium bicarbonate solution.

    • Slowly and carefully, add the reaction mixture dropwise to the ice slurry. This is a highly exothermic process, so the addition rate must be controlled to keep the temperature of the quench mixture low.[12][13]

  • Extraction: Once the quench is complete and all the ice has melted, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

References

  • International Programme on Chemical Safety. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. [Link]

  • Acros Organics. (2015). SAFETY DATA SHEET: Phosphorus oxychloride. [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. [Link]

  • Li, X., et al. (2012). Org. Process Res. Dev. 16, 1727. As cited in ResearchGate discussion on quenching POCl3. [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals. [Link]

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279–293.
  • Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
  • Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544.
  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett, 34(16), 1999-2004.
  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?[Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404.
  • Shyyka, O. Ya., et al. (2021). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 817-846.
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. [Link]

  • Al-Zaydi, K. M. (2009). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc, 2009(11), 1-11.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?[Link]

  • Organic Syntheses. (n.d.). ethyl cyanoacetate. [Link]

  • Chen, J., et al. (2017). Peptide 2-formylthiophenol esters do not proceed through a Ser/Thr ligation pathway, but participate in a peptide aminolysis to enable peptide condensation and cyclization. Organic & Biomolecular Chemistry, 15(46), 9848–9852.
  • Singla, P., & Singh, J. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Green Chemistry, 24(17), 6481–6503.
  • ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. [Link]

  • Puterová, Z., et al. (2010).
  • Desroches, J., et al. (2022).
  • Maltais, F., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(10), 18366–18391.
  • NCERT. (n.d.). organic chemis anic chemis anic chemistry. [Link]

Sources

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this important heterocyclic compound. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose experimental issues, and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are its susceptibility to hydrolysis, particularly under basic conditions, and potential degradation under prolonged exposure to harsh light or strong oxidizing agents. The 4-chloro substituent is highly activated towards nucleophilic aromatic substitution, making it the most reactive site on the molecule. Additionally, the ethyl ester group can undergo hydrolysis under acidic or basic conditions.

Q2: What is the recommended procedure for long-term storage?

A2: For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (2-8°C is a common recommendation from suppliers). Protecting it from light by using an amber vial or storing it in a dark place is also a crucial preventative measure.

Q3: What are the likely degradation products I should be aware of?

A3: The most probable degradation products are:

  • Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate: Formed by the hydrolysis of the 4-chloro group. This is the most likely degradation product in the presence of water or other nucleophiles. The synthesis of 4-hydroxythienopyrimidines from their 4-chloro precursors is a well-established reaction.[1][2]

  • 4-Chlorothieno[3,2-d]pyrimidine-2-carboxylic acid: Formed by the hydrolysis of the ethyl ester. This is more likely to occur under acidic or basic conditions.[3][4]

  • 4-Hydroxythieno[3,2-d]pyrimidine-2-carboxylic acid: Formed if both the 4-chloro group and the ethyl ester are hydrolyzed.

Q4: Is this compound sensitive to light?

Q5: What solvents are recommended for dissolving this compound?

A5: Based on its chemical structure and information for similar compounds, it is expected to be soluble in a range of common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), and chloroform. It may have limited solubility in lower alcohols like ethanol and methanol and is expected to be poorly soluble in water. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

II. Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

A. Issues During Chemical Reactions (Nucleophilic Substitution)

Q: My nucleophilic substitution reaction at the 4-position is giving low yields. What could be the problem?

A: Low yields in nucleophilic substitution reactions with this substrate can often be traced back to a few key factors:

  • Degradation of the Starting Material: If your starting material has been improperly stored, it may have partially hydrolyzed to the less reactive 4-hydroxy derivative. Confirm the purity of your starting material by HPLC or NMR before starting the reaction.

  • Insufficiently Anhydrous Conditions: The presence of water can lead to the formation of the 4-hydroxy byproduct, consuming your starting material. Ensure all solvents and reagents are thoroughly dried, and the reaction is run under an inert atmosphere.

  • Base Strength and Equivalents: The choice and amount of base are critical. For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated. For alcohol or thiol nucleophiles, a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) may be necessary to deprotonate the nucleophile. Ensure you are using an adequate number of equivalents of the base.

  • Reaction Temperature and Time: Some nucleophilic aromatic substitutions on this scaffold may require elevated temperatures to proceed at a reasonable rate.[1] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time and to check for the consumption of starting material and the formation of byproducts.

B. Issues in Solution-Based Assays and Storage

Q: I've prepared a stock solution of the compound in DMSO, but I'm seeing a decrease in its purity/activity over time. Why is this happening?

A: While DMSO is a common solvent for stock solutions, prolonged storage, especially at room temperature, can lead to issues:

  • Hydrolysis from Residual Water: Even in "anhydrous" DMSO, there can be trace amounts of water. Over time, this can lead to the slow hydrolysis of the 4-chloro group. For long-term storage, it is best to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Precipitation: If the stock solution is not stored properly or if it is subjected to multiple freeze-thaw cycles, the compound may precipitate out of solution. Always ensure the compound is fully dissolved before use.

Q: I'm observing inconsistent results in my aqueous-based biological assays. Could the compound be degrading in the assay buffer?

A: Yes, this is a significant possibility, especially if your assay buffer has a neutral to alkaline pH.

  • pH-Dependent Hydrolysis: The rate of hydrolysis of the 4-chloro group is expected to increase with increasing pH.[6][8] If your assay requires incubation for several hours, a significant portion of your compound could be converting to the 4-hydroxy analog, which will likely have different biological activity.

  • Troubleshooting Steps:

    • Run a time-course stability study: Incubate the compound in your assay buffer for the duration of your experiment and analyze samples by HPLC at different time points to quantify the extent of degradation.

    • Consider a lower pH buffer: If your assay permits, using a slightly acidic buffer (pH 5-6) may slow down the rate of hydrolysis.

    • Minimize incubation time: If possible, modify your assay protocol to reduce the time the compound spends in the aqueous buffer.

C. Issues in Analytical Characterization (HPLC)

Q: I'm developing an HPLC method and I'm seeing peak tailing for my compound. What are the likely causes and solutions?

A: Peak tailing for heterocyclic compounds like this is a common issue in reverse-phase HPLC.

  • Secondary Interactions with Silica: The nitrogen atoms in the pyrimidine ring can interact with residual silanol groups on the C18 column, leading to peak tailing.

    • Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape.

  • Acidic Mobile Phase and Protonation: Under acidic mobile phase conditions, the basic nitrogen atoms can become protonated, which can also lead to peak tailing.[9]

    • Solution: Adjusting the pH of the mobile phase can help. Sometimes, operating at a neutral or slightly basic pH (if the column allows) can improve the peak shape. Using a buffer is highly recommended to maintain a consistent pH.

Q: I'm seeing unexpected peaks in my chromatogram, especially in older samples. How can I identify them?

A: Unexpected peaks are often due to degradation.

  • Identification Strategy:

    • Hypothesize Degradation Products: Based on the structure, the most likely degradation products are the 4-hydroxy and the carboxylic acid derivatives.

    • LC-MS Analysis: The most effective way to identify these peaks is by LC-MS. The mass of the 4-hydroxy product (C9H8N2O3S) would be approximately 224.2 g/mol , and the 4-chloro carboxylic acid (C7H3ClN2O2S) would be around 214.6 g/mol .

    • Forced Degradation Study: Intentionally degrade a small sample of your compound under mild acidic, basic, and oxidative conditions. Analyze these samples by HPLC to see if the peaks match the unexpected peaks in your older samples. This can help confirm the identity of the degradants.[5][10]

III. Protocols and Workflows

A. Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1-4 hours. Note: Basic hydrolysis is expected to be much faster.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H2O2). Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep a sample of the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) or to direct sunlight for an extended period.

  • Analysis: Analyze all stressed samples, along with a control sample (the compound in the same solvent, not subjected to stress), by a suitable analytical method, preferably LC-MS, to separate and identify the degradation products.

B. Workflow for Troubleshooting Poor Reaction Yield

G start Low Reaction Yield Observed check_purity Check Purity of Starting Material (HPLC/NMR) start->check_purity is_pure Is it >95% Pure? check_purity->is_pure purify Purify Starting Material (e.g., Recrystallization) is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_purity anhydrous Are Conditions Anhydrous? check_conditions->anhydrous dry_reagents Dry Solvents and Use Inert Atmosphere anhydrous->dry_reagents No base Is Base Appropriate and in Sufficient Quantity? anhydrous->base Yes dry_reagents->check_conditions optimize_base Optimize Base Type and Equivalents base->optimize_base No temp_time Optimize Temperature and Reaction Time base->temp_time Yes optimize_base->temp_time monitor Monitor Reaction Progress (TLC/LC-MS) temp_time->monitor end Improved Yield monitor->end

Caption: Workflow for troubleshooting low reaction yields.

IV. Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Hydroxy Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate Parent->Hydroxy H2O / OH- (Nucleophilic Substitution) CarboxylicAcid 4-Chlorothieno[3,2-d]pyrimidine-2-carboxylic acid Parent->CarboxylicAcid H+ or OH- (Ester Hydrolysis) N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidizing Agent (e.g., H2O2) Sulfoxide Thiophene S-Oxide Parent->Sulfoxide Oxidizing Agent (e.g., m-CPBA) DiHydroxy 4-Hydroxythieno[3,2-d]pyrimidine-2-carboxylic acid Hydroxy->DiHydroxy H+ or OH- (Ester Hydrolysis) CarboxylicAcid->DiHydroxy H2O / OH- (Nucleophilic Substitution)

Caption: Potential degradation pathways.

V. Data Summary

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number319442-18-7[11]
Molecular FormulaC9H7ClN2O2S[11]
Molecular Weight242.68 g/mol [11]
AppearanceExpected to be a solid powder
Storage2-8°C, under inert atmosphere, protected from light

Table 2: Summary of Stability and Potential Degradation

Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)Key Considerations
Aqueous (Hydrolysis) Nucleophilic substitution of the 4-chloro group; Hydrolysis of the ethyl esterEthyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate; 4-Chlorothieno[3,2-d]pyrimidine-2-carboxylic acidRate is pH-dependent; faster under basic conditions.
Oxidation Oxidation of the pyrimidine nitrogen; Oxidation of the thiophene sulfurN-oxide derivatives; Thiophene S-oxideSusceptibility depends on the oxidizing agent used.[10][12]
Photolysis Ring cleavage or other rearrangementsVarious photoproductsWavelength-dependent; handle with light protection.[5][6]
Thermal General decompositionComplex mixture of productsGenerally stable at room temperature; degradation at elevated temperatures.

References

  • Bessila, N. et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4235. [Link]

  • Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.[Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • Kvasnica, M. et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Omega, 8(21), 18789-18797. [Link]

  • Clark, J. (2023). Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. [Link]

  • Temple, D. L. et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505-510. [Link]

  • Ferreira da Silva, F. et al. (2018). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 20(28), 18837-18847. [Link]

  • ResearchGate. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

  • ResearchGate. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. [Link]

  • Chemistry LibreTexts. (2022). The Hydrolysis of Esters. [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • PubMed. (2020). On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. [Link]

  • Google Patents. Process for preparing 4-hydroxypyrimidine.
  • MDPI. (2022). Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells. [Link]

  • Google Patents. Process for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidines.
  • NCBI. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. [Link]

  • Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • MDPI. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. [Link]

  • Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • NCBI. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]

  • MDPI. (2025). Comparative Evaluation of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]

  • Chemistry LibreTexts. (2022). 8.E: Nucleophilic Substitution Reactions (Exercises). [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Asian Journal of Research in Chemistry. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • YouTube. (2015). Nucleophilic Substitution: Practice Problems. [Link]

  • PubMed. (2016). Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. [Link]

  • World Journal of Pharmaceutical Research. (2025). A Comprehensive Review on Thienopyrimidine Scaffold: Synthesis and Therapeutic Applications. [Link]

  • PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. [Link]

Sources

Navigating the Labyrinth of Thienopyrimidine Synthesis Scale-Up: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thienopyrimidines, a scaffold of significant interest in medicinal chemistry, presents unique challenges when transitioning from the laboratory bench to pilot or manufacturing scale.[1][2] This guide, structured as a series of frequently asked questions, provides in-depth technical support to troubleshoot common issues encountered during the scale-up of thienopyrimidine synthesis. Drawing from established chemical principles and process chemistry insights, this document aims to be a vital resource for chemists and engineers in the pharmaceutical and biotechnology industries.

I. The Cornerstone of Synthesis: Troubleshooting the Gewald Reaction

The Gewald reaction is a powerful and frequently utilized method for the construction of the foundational 2-aminothiophene ring, a key intermediate in many thienopyrimidine syntheses.[3][4] However, its multicomponent nature can lead to challenges in reproducibility and purity at a larger scale.

Question 1: We are observing low yields and significant byproduct formation in our scaled-up Gewald reaction. How can we improve the outcome?

Answer:

Low yields and byproduct formation in a scaled-up Gewald reaction often stem from a combination of factors related to reaction kinetics, stoichiometry, and thermoregulation. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry: The purity of your starting materials is paramount. On a small scale, minor impurities might not significantly impact the reaction, but at a larger scale, they can lead to the formation of significant side products.[5] It is crucial to ensure that the ketone/aldehyde, active methylene nitrile, and elemental sulfur are of high purity. The stoichiometry of the reactants, especially the base catalyst (often a secondary amine like morpholine or piperidine), should be carefully optimized. An excess of the amine can lead to side reactions, while an insufficient amount will result in an incomplete reaction.

  • Managing the Initial Knoevenagel Condensation: The Gewald reaction commences with a Knoevenagel condensation.[4] This initial step is often exothermic. On a large scale, inefficient heat dissipation can lead to localized temperature spikes, promoting side reactions such as dimerization or polymerization of the activated nitrile.

    • Controlled Addition: Instead of adding all reagents at once, consider a controlled, portion-wise, or slow continuous addition of one of the reactants, such as the ketone or the amine catalyst. This will help to manage the exotherm and maintain a consistent reaction temperature.

    • Solvent Selection: The choice of solvent is critical for temperature control and solubility of intermediates. While ethanol or methanol are commonly used, higher-boiling point solvents like toluene or DMF can be advantageous for better temperature control at scale, although they may require more energy for removal.

  • Optimizing Sulfur Addition and Reaction Temperature: The subsequent addition of elemental sulfur and the cyclization to form the thiophene ring are also temperature-sensitive.

    • Sulfur Form: Use finely powdered sulfur to ensure a good surface area for reaction.

    • Temperature Profile: A gradual increase in temperature after the initial condensation can favor the desired cyclization over side reactions. Maintaining a consistent temperature throughout the reaction vessel is crucial, which can be challenging in large reactors. Ensure efficient stirring to avoid localized "hot spots."

Troubleshooting Flowchart for Gewald Reaction Scale-Up

Gewald_Troubleshooting start Low Yield / High Impurities in Scaled-Up Gewald Reaction reagent_quality Verify Purity of Starting Materials (Ketone, Nitrile, Sulfur) start->reagent_quality stoichiometry Optimize Amine Catalyst Stoichiometry reagent_quality->stoichiometry exotherm Manage Exotherm of Initial Knoevenagel Condensation stoichiometry->exotherm sulfur_addition Optimize Sulfur Addition and Reaction Temperature exotherm->sulfur_addition sub_exotherm1 Slow/Portion-wise Addition of Reactants exotherm->sub_exotherm1 sub_exotherm2 Select Appropriate High-Boiling Point Solvent exotherm->sub_exotherm2 purification Re-evaluate Purification Strategy sulfur_addition->purification sub_sulfur1 Use Finely Powdered Sulfur sulfur_addition->sub_sulfur1 sub_sulfur2 Implement Gradual Temperature Ramp sulfur_addition->sub_sulfur2 outcome Improved Yield and Purity purification->outcome

Caption: A decision-making workflow for troubleshooting common issues in the scale-up of the Gewald reaction.

II. Forging the Pyrimidine Ring: Challenges in Cyclization

The formation of the pyrimidine ring is a critical step in thienopyrimidine synthesis, often achieved by reacting the 2-aminothiophene intermediate with reagents like formamide or urea.

Question 2: Our pyrimidine ring closure using formamide is sluggish and requires harsh conditions, leading to decomposition of the product. Are there milder alternatives or ways to optimize this step?

Answer:

High temperatures and prolonged reaction times in formamide can indeed lead to degradation of sensitive thienopyrimidine products. Here are several strategies to address this:

  • Activation of the Amine: The nucleophilicity of the 2-amino group on the thiophene ring is key. If the reaction is sluggish, it might be due to electron-withdrawing groups on the thiophene ring reducing its reactivity.

  • Alternative Reagents:

    • Triethyl Orthoformate: Reacting the 2-aminothiophene with triethyl orthoformate can form an ethoxymethyleneamino intermediate, which can then be cyclized with an amine or ammonia under milder conditions than refluxing formamide.[6]

    • N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): DMF-DMA is a powerful formylating agent that can react with the 2-aminothiophene to form a dimethylaminomethyleneamino intermediate. This intermediate is often more reactive and can be cyclized to the pyrimidine ring under gentler conditions.[7]

  • Catalysis: The use of an acid or base catalyst can sometimes facilitate the cyclization. However, this must be carefully evaluated as it can also promote side reactions.

  • Microwave-Assisted Synthesis: For smaller to medium scale-up, microwave-assisted synthesis can be a valuable tool. It can significantly reduce reaction times and often leads to cleaner reactions and higher yields by providing rapid and uniform heating.

Question 3: We are using phosphorus oxychloride (POCl3) to chlorinate the 4-hydroxythienopyrimidine, but the reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for safely scaling up this chlorination?

Answer:

The chlorination of hydroxypyrimidines with phosphorus oxychloride is a notoriously energetic reaction that requires careful management at scale.[8][9]

  • Safety First: Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water.[10][11][12] All operations should be conducted in a well-ventilated fume hood or a closed system by personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[11][13] An emergency plan for handling spills should be in place.

  • Controlling the Exotherm:

    • Reverse Addition: Instead of adding the POCl3 to the hydroxythienopyrimidine, consider adding the solid substrate portion-wise to the POCl3 at a controlled temperature. This allows for better management of the heat generated.

    • Solvent Use: While often performed neat, using a high-boiling inert solvent such as toluene or dichlorobenzene can help to moderate the reaction temperature and improve stirrability.

    • Temperature Monitoring: Continuous monitoring of the internal reaction temperature is crucial. The reaction should be cooled in an ice bath, and the addition rate should be adjusted to maintain the desired temperature range.

  • Solvent-Free and Equimolar POCl3 Conditions: Recent literature has described solvent-free chlorination procedures using equimolar amounts of POCl3 in the presence of a base like pyridine at high temperatures in a sealed reactor.[8][9][14] This approach can be more environmentally friendly and safer as it avoids handling large excesses of POCl3. However, it requires specialized equipment (a sealed reactor) and careful pressure monitoring.

  • Quenching: The quenching of the reaction mixture is also a critical step. The excess POCl3 must be quenched slowly and carefully by adding the reaction mixture to ice or a cold, stirred aqueous solution of a base like sodium bicarbonate. Never add water directly to the reaction mixture, as this can cause a violent reaction.

Safe POCl3 Handling Workflow

POCl3_Safety start Scaling Up POCl3 Chlorination ppe Ensure Appropriate PPE (Gloves, Face Shield, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Hood or Closed System ppe->ventilation reverse_addition Consider Reverse Addition (Substrate to POCl3) ventilation->reverse_addition solvent Use a High-Boiling Inert Solvent reverse_addition->solvent temp_control Maintain Strict Temperature Control with Cooling solvent->temp_control quenching Slow and Controlled Quenching into Ice/Base temp_control->quenching waste Properly Neutralize and Dispose of Waste quenching->waste end Safe and Controlled Chlorination waste->end

Caption: A stepwise guide to ensure the safe handling and reaction control during the scale-up of POCl3 chlorinations.

III. The Final Frontier: Purification and Isolation

The physical properties of the final thienopyrimidine product can significantly impact the ease and efficiency of its isolation and purification at scale.

Question 4: Our final thienopyrimidine product crystallizes as fine needles, which are difficult to filter and dry. How can we improve the crystal morphology?

Answer:

Needle-shaped crystals are a common challenge in pharmaceutical manufacturing, leading to poor filtration, inefficient washing, and difficulties in handling and formulation.[15][16][17][18] Addressing this issue often requires a systematic approach to crystallization development:

  • Solvent Screening: The choice of crystallization solvent has a profound impact on crystal habit. A comprehensive solvent screen should be performed to identify solvents or solvent mixtures that favor the growth of more equant (block-like) crystals. Factors to consider include the polarity of the solvent and its ability to interact with different crystal faces.

  • Cooling Profile and Supersaturation Control: The rate of cooling and the level of supersaturation during crystallization are critical.

    • Slow Cooling: A slow, controlled cooling profile generally favors the growth of larger, more well-defined crystals over the rapid nucleation of fine needles.

    • Antisolvent Addition: A controlled addition of an antisolvent can be an effective way to induce crystallization and control crystal size and shape. The rate of addition is a key parameter to optimize.

  • Seeding: Seeding the crystallization mixture with a small amount of pre-existing crystals of the desired morphology can direct the crystallization process to produce a more uniform and desirable crystal habit.

  • Agitation: The stirring rate can also influence crystal morphology. While good mixing is necessary for heat and mass transfer, excessive shear forces can lead to crystal breakage and the formation of fines. The type of agitator (e.g., anchor, pitched-blade turbine) can also play a role.

Table 1: Key Parameters for Optimizing Crystal Morphology

ParameterObjectiveTroubleshooting Approach
Solvent System Promote growth on all crystal facesScreen a variety of solvents and solvent/anti-solvent mixtures with different polarities.
Cooling Rate Favor crystal growth over nucleationImplement a slow, linear, or staged cooling profile.
Supersaturation Maintain a controlled driving force for crystallizationUtilize controlled addition of an anti-solvent or a saturated solution of the product.
Seeding Direct crystallization to the desired formIntroduce a small quantity of well-formed seed crystals at the appropriate temperature.
Agitation Ensure homogeneity without causing crystal breakageOptimize the stirrer speed and impeller design.

Question 5: We are struggling with the purification of our 4-chlorothienopyrimidine intermediate. Column chromatography is not feasible at our current scale. What are some alternative purification strategies?

Answer:

Moving away from chromatography for large-scale purification is a common and necessary step in process development. Here are some effective strategies for purifying a 4-chlorothienopyrimidine intermediate:

  • Recrystallization: This is the most common and often most effective method for purifying solid intermediates at scale. A systematic approach to developing a recrystallization protocol involves:

    • Solvent Selection: The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. It should also have a low solubility for the key impurities.

    • Impurity Purging: Analyze the impurity profile of your crude material. Some impurities may be more soluble in the mother liquor and can be effectively removed by a single recrystallization. Others may co-crystallize and require a different solvent system or multiple recrystallizations.

  • Slurry Washing: If the impurities are significantly more soluble in a particular solvent than your product, you can perform a slurry wash. This involves suspending the crude solid in the solvent, stirring for a period, and then filtering. This is a less efficient but often simpler alternative to a full recrystallization.

  • Reactive Extraction/Acid-Base Extraction: If your intermediate or the impurities have acidic or basic functionalities, you can use liquid-liquid extraction to separate them. For example, if your product is neutral and you have acidic impurities, you can dissolve the crude material in an organic solvent and wash it with an aqueous base to remove the impurities.[19]

  • Carbon Treatment: If your product is colored due to high molecular weight, colored byproducts, a treatment with activated carbon can be effective in removing these impurities.

By systematically addressing these common challenges in the synthesis, purification, and isolation of thienopyrimidines, researchers and process chemists can develop robust and scalable manufacturing processes for these important pharmaceutical building blocks.

References

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. Available at: [Link].

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. Available at: [Link].

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link].

  • Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. ResearchGate. Available at: [Link].

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available at: [Link].

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link].

  • On the Fracture of Pharmaceutical Needle-Shaped Crystals during Pressure Filtration: Case Studies and Mechanistic Understanding. ResearchGate. Available at: [Link].

  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link].

  • Phosphorus oxychloride. Lanxess. Available at: [Link].

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing. Available at: [Link].

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link].

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link].

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. NJ.gov. Available at: [Link].

  • Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. ACS Publications. Available at: [Link].

  • synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. Available at: [Link].

  • A Non-Affinity Purification Process for GMP Production of Prefusion-Closed HIV-1 Envelope Trimers from Clades A and C for Clinical Evaluation. NIH. Available at: [Link].

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. Available at: [Link].

  • Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. Available at: [Link].

  • End-to-End Continuous Small-Scale Drug Substance Manufacturing: From a Continuous In Situ Nucleator to Free-Flowing Crystalline Particles. MDPI. Available at: [Link].

  • Synthesis of substituted thienopyrimidine-4-ones. PubMed. Available at: [Link].

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. Available at: [Link].

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Available at: [Link].

  • Needle-Shaped Crystals: Causality and Solvent Selection Guidance Based on Periodic Bond Chains. ResearchGate. Available at: [Link].

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori. UTHSC Digital Commons. Available at: [Link].

  • Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis. Available at: [Link].

  • Issues with completing a neat nucleophilic acyl substitution reaction. Reddit. Available at: [Link].

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link].

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No. Loba Chemie. Available at: [Link].

  • Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. PMC - NIH. Available at: [Link].

  • How does reaction time impact synthetic product purity and yield?. Biotage. Available at: [Link].

  • STANDARD OPERATING PROCEDURE. University of Delaware. Available at: [Link].

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link].

Sources

avoiding common pitfalls in the synthesis of halogenated thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of halogenated thienopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic procedures. Thienopyrimidines are a vital class of heterocyclic compounds, serving as structural analogs of purines and exhibiting a wide range of biological activities.[1][2][3] The introduction of halogens into the thienopyrimidine scaffold can significantly modulate their pharmacological properties, making their synthesis a key area of interest.[4] This resource provides in-depth troubleshooting guides and frequently asked questions to address common pitfalls encountered during their synthesis.

Troubleshooting Guide

The synthesis of halogenated thienopyrimidines can be fraught with challenges, from achieving the desired regioselectivity to unexpected side reactions. This section provides a systematic approach to identifying and resolving these common issues.

Table 1: Common Problems and Solutions in Halogenated Thienopyrimidine Synthesis
Problem Probable Cause(s) Proposed Solution(s) and Explanations
Low or No Yield of Halogenated Product 1. Decomposition of Starting Material: The thienopyrimidine core may be unstable under harsh reaction conditions (e.g., strong acids, high temperatures). 2. Inactive Halogenating Agent: The halogenating agent may have degraded due to improper storage or handling. 3. Insufficient Activation of the Substrate: The electron density of the thienopyrimidine ring may be too low for electrophilic halogenation.1. Optimize Reaction Conditions: Employ milder halogenating agents (e.g., N-halosuccinimides instead of elemental halogens). Reduce reaction temperature and time. Consider using a directing group to facilitate C-H activation under milder conditions.[5] 2. Verify Reagent Quality: Use freshly opened or properly stored halogenating agents. 3. Increase Substrate Reactivity: If applicable, introduce an electron-donating group to the ring system to enhance its nucleophilicity.
Poor Regioselectivity (Mixture of Isomers) 1. Multiple Reactive Sites: The thienopyrimidine core has several positions susceptible to electrophilic attack, leading to a mixture of halogenated isomers. 2. Steric Hindrance: Bulky substituents may hinder access to the desired position, favoring halogenation at sterically less hindered sites.1. Employ Directing Groups: Utilize functional groups that can direct the halogenation to a specific position.[5] 2. Use of N-Oxides: Conversion of the pyrimidine nitrogen to an N-oxide can alter the electronic distribution and direct halogenation to specific positions. 3. Lithiation-Halogenation: For targeted halogenation, consider a lithiation-halogenation sequence. This involves deprotonation at a specific site with a strong base (e.g., n-butyllithium) followed by quenching with an electrophilic halogen source.[6]
Dehalogenation of the Product 1. Reductive Quenching: The workup or purification conditions may be reductive, leading to the removal of the halogen. 2. Instability of the C-X Bond: The carbon-halogen bond may be labile under certain conditions, particularly in the presence of nucleophiles or bases.1. Careful Workup: Avoid using strong reducing agents during the workup. Use a neutral or slightly acidic aqueous quench. 2. Optimize Purification: Use neutral or acidic chromatography conditions. Avoid prolonged exposure to basic conditions. For instance, hydrogenation under basic conditions has been shown to cause dehalogenation.[4]
Formation of Intractable Emulsions During Workup 1. Use of Certain Amine Bases: Tertiary amines like N,N-dimethylaniline, sometimes used as additives in chlorination reactions with POCl₃, can lead to emulsion formation during aqueous workup.[4]1. Alternative Additives: Replace N,N-dimethylaniline with an alternative like dimethylaminopyridine (DMAP) to avoid emulsion formation.[4]
Unexpected Side Reactions (e.g., Ring Opening, Rearrangement) 1. Harsh Reaction Conditions: Strong acids or bases, or high temperatures can lead to the degradation of the thienopyrimidine scaffold. 2. Reactive Intermediates: The formation of unstable intermediates can lead to undesired reaction pathways.1. Milder Reagents and Conditions: Opt for milder reaction conditions whenever possible. For example, the Vilsmeier-Haack reaction for formylation, which can be a precursor to halogenation, is generally mild.[7][8][9][10] 2. Protecting Groups: Consider the use of protecting groups for sensitive functionalities on the thienopyrimidine core to prevent their participation in side reactions.
Visual Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting poor regioselectivity in the halogenation of a thienopyrimidine.

troubleshooting_workflow start Start: Poor Regioselectivity Observed check_lit Consult Literature for Known Regioselectivity of the Specific Thienopyrimidine Isomer start->check_lit direct_halogenation Is Direct Electrophilic Halogenation Being Used? check_lit->direct_halogenation lithiation_halogenation Consider Lithiation-Halogenation for Precise Positional Control direct_halogenation->lithiation_halogenation No modify_conditions Modify Reaction Conditions: - Lower Temperature - Change Solvent - Use a Bulkier Halogenating Agent direct_halogenation->modify_conditions Yes end_success Success: Desired Regioisomer Obtained lithiation_halogenation->end_success end_failure Re-evaluate Synthetic Strategy lithiation_halogenation->end_failure directing_group Can a Directing Group Strategy be Implemented? implement_dg Introduce a Suitable Directing Group directing_group->implement_dg Yes zincke_intermediate For 3-Halopyridines, Consider the Zincke Imine Intermediate Route directing_group->zincke_intermediate No modify_conditions->directing_group modify_conditions->end_failure implement_dg->end_success implement_dg->end_failure zincke_intermediate->end_success zincke_intermediate->end_failure

Caption: Troubleshooting workflow for poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing a chlorine atom at the 4-position of a thieno[2,3-d]pyrimidin-4-one?

The most prevalent method is the reaction of the corresponding thieno[2,3-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃), often with heating.[11][12][13] Sometimes, a tertiary amine like N,N-dimethylaniline or DMAP is added to facilitate the reaction.[4][6]

Q2: How can I achieve selective bromination on the thiophene ring of a thienopyrimidine?

For selective bromination of the thiophene ring, N-bromosuccinimide (NBS) is a commonly used reagent. The regioselectivity will depend on the specific isomer of the thienopyrimidine and the existing substituents. In some cases, directing groups may be necessary to achieve the desired regioselectivity.[5]

Q3: I am performing a lithiation-halogenation sequence and observing low conversion and debromination of my starting material. What could be the issue?

This is a common issue in lithiation reactions.[14]

  • Insufficient n-BuLi: If your substrate has acidic protons (e.g., N-H), you will need to use additional equivalents of n-butyllithium to deprotonate these sites before the lithium-halogen exchange can occur.

  • Quenching of the Lithiated Intermediate: The lithiated species is highly reactive and can be quenched by trace amounts of water or other electrophilic impurities in your solvents or reagents. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.

  • Temperature Control: Maintain a very low temperature (typically -78 °C) throughout the lithiation and quenching steps to prevent decomposition of the lithiated intermediate and side reactions.

Q4: Can the Vilsmeier-Haack reaction be used to introduce a halogen to a thienopyrimidine?

The Vilsmeier-Haack reaction is primarily a formylation reaction, introducing a -CHO group.[7][8][9][10] However, it can be a strategic step in a multi-step synthesis. The resulting aldehyde can be converted to other functional groups, or its presence can influence the regioselectivity of a subsequent halogenation step.

Q5: Are there any "green" or more environmentally friendly methods for halogenating thienopyrimidines?

Recent advances in C-H activation and halogenation are moving towards more sustainable methods. One such approach involves the use of hypervalent iodine(III) reagents with potassium halide salts in aqueous media, which offers a milder and more environmentally benign alternative to traditional methods for some heterocyclic systems.[15]

Experimental Protocol: Chlorination of a Thieno[2,3-d]pyrimidin-4-one

This protocol provides a general procedure for the chlorination of a thieno[2,3-d]pyrimidin-4-one derivative using phosphorus oxychloride.

Materials:

  • Thieno[2,3-d]pyrimidin-4-one derivative

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or Dimethylaminopyridine (DMAP) (optional)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the thieno[2,3-d]pyrimidin-4-one derivative (1.0 eq).

  • Add an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

  • If required, add a catalytic amount of DIPEA or DMAP.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously quench the reaction mixture by slowly adding it to a beaker of crushed ice and water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 4-chlorothienopyrimidine.

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

References

  • Gelin, M., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines. ResearchGate. Available at: [Link]

  • Tandi, M., et al. (2022). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2013). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. Available at: [Link]

  • Hafez, H. N. (2019). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2007). Synthesis of Some Thienopyrimidine Derivatives. Molecules. Available at: [Link]

  • Kovalenko, S., et al. (2021). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ACS Omega. Available at: [Link]

  • Authoritative Source on Pyrimidine Chemistry. (Year). Comprehensive Organic Chemistry II.
  • Sutar, A. K., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Abdel-Aziz, M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2007). Synthesis of Some Thienopyrimidine Derivatives. Molecules. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules. Available at: [Link]

  • Flefel, E. M., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Mondal, B., et al. (2023). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Chemistry Portal. (Year). Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. (Year). Vilsmeier-Haack Reaction. Available at: [Link]

  • McNally, A., et al. (Year). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • Name-Reaction.com. (Year). Vilsmeier-Haack reaction. Available at: [Link]

  • Nilsen, A., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. Available at: [Link]

  • Shishoo, C. J. (2007). The Chemistry of Thienopyrimidines. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. Available at: [Link]

  • Kumar, R., et al. (2022). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. Available at: [Link]

  • Nishiyama, K., et al. (1991). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles. Available at: [Link]

  • McNally, A., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Available at: [Link]

  • Agarwal, V., et al. (2021). Cryptic Halogenation Reactions in Natural Product Biosynthesis. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Available at: [Link]

Sources

Navigating the Synthesis of Thienopyrimidine Libraries: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis, while versatile, can present a variety of challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower researchers to refine their protocols for synthesizing thienopyrimidine libraries, ensuring efficiency, high yields, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to thienopyrimidine libraries?

A1: The two main strategies for synthesizing thienopyrimidines are building the pyrimidine ring onto a pre-existing thiophene or constructing the thiophene ring onto a pyrimidine core.[3][4] The most prevalent and versatile approach begins with the synthesis of a substituted 2-aminothiophene, often via the Gewald reaction, followed by cyclization to form the fused pyrimidine ring.[5][6] Alternative methods like the Thorpe-Ziegler cyclization are also employed.[7]

Q2: I'm new to thienopyrimidine synthesis. Which method is the most robust for library synthesis?

A2: For library synthesis, the Gewald reaction followed by pyrimidine ring formation is highly recommended due to its tolerance of a wide range of substituents, allowing for diverse libraries to be generated from readily available starting materials.[6] This multicomponent reaction is a one-pot synthesis that efficiently creates highly functionalized 2-aminothiophenes.[8]

Q3: How can I introduce diversity at the 4-position of the thienopyrimidine ring?

A3: A common and effective method is to first synthesize the corresponding thieno[3,2-d]pyrimidin-4-one. This intermediate can then be converted to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). The 4-chloro group is a good leaving group and can be readily displaced by various nucleophiles, such as amines, anilines, and alkoxides, via an aromatic nucleophilic substitution (SNAr) reaction. This allows for the introduction of a wide array of functional groups at this position.[9][10]

Q4: Are microwave-assisted reactions suitable for thienopyrimidine synthesis?

A4: Absolutely. Microwave irradiation has been shown to be highly beneficial, often leading to significantly reduced reaction times and improved yields for both the Gewald reaction and the subsequent cyclization steps.[10][11] This can be particularly advantageous for high-throughput library synthesis.

Troubleshooting Guide: The Gewald Reaction and Beyond

The Gewald three-component reaction is a cornerstone for building the initial 2-aminothiophene scaffold. However, its success is sensitive to several factors. This guide addresses common issues encountered during this critical step and the subsequent cyclization.

Problem 1: Low or No Yield in the Gewald Reaction

A low or non-existent yield of the desired 2-aminothiophene is a frequent hurdle. The root cause often lies in the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1]

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed check_reagents Verify Starting Material Purity & Stoichiometry start->check_reagents check_condensation Assess Knoevenagel Condensation Efficiency check_reagents->check_condensation Reagents OK optimize_base Optimize Base Catalyst check_condensation->optimize_base Inefficient remove_water Implement Water Removal (e.g., Dean-Stark) check_condensation->remove_water Inefficient check_sulfur Evaluate Sulfur Solubility & Reactivity check_condensation->check_sulfur Efficient optimize_base->check_condensation remove_water->check_condensation optimize_solvent_temp Adjust Solvent and/or Temperature check_sulfur->optimize_solvent_temp Poor steric_hindrance Consider Steric Hindrance check_sulfur->steric_hindrance Good optimize_solvent_temp->check_sulfur two_step Adopt a Two-Step Protocol steric_hindrance->two_step High microwave Utilize Microwave Irradiation steric_hindrance->microwave Moderate success Improved Yield steric_hindrance->success Low two_step->success microwave->success

Caption: Troubleshooting workflow for low yield in the Gewald reaction.

Detailed Solutions:

  • Starting Material Quality: Ensure your ketone/aldehyde and active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) are pure and free from degradation products.[1] Verify the correct stoichiometry of all reactants.[8]

  • Base Selection: The choice of base is critical for the initial condensation. Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines like triethylamine. For less reactive ketones, a stronger base may be necessary.[12]

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.[12]

  • Sulfur Solubility and Reactivity: Elemental sulfur has limited solubility in many organic solvents. Using polar solvents like ethanol, methanol, or DMF can enhance its solubility and reactivity. Gentle heating (40-60 °C) can also be beneficial, but excessive heat can lead to side reactions.[12]

  • Steric Hindrance: For sterically hindered ketones, a one-pot reaction may be inefficient. A two-step procedure, where the α,β-unsaturated nitrile intermediate is isolated first and then reacted with sulfur and base, can be more effective.[13] Microwave-assisted synthesis has also been shown to overcome steric hindrance and improve yields.[11]

Problem 2: Formation of Side Products and Purification Challenges

The presence of significant byproducts can complicate the purification of your thienopyrimidine library.

Common Side Products and Mitigation Strategies

Side ProductCauseMitigation Strategy
Dimerization of α,β-unsaturated nitrile intermediate The Knoevenagel-Cope condensation product self-condenses.[13]Optimize reaction temperature, as dimer formation is often temperature-sensitive. Employ slow, controlled addition of reagents to favor intramolecular cyclization.[13]
Polymerization High reaction temperatures can cause starting materials or intermediates to polymerize, often resulting in a dark, tarry reaction mixture.[13]Carefully control the reaction temperature. Ensure high purity of starting materials, as impurities can catalyze polymerization.[13]
Unreacted Starting Materials Incomplete reaction.Increase reaction time, optimize temperature, or consider a more effective catalyst.[12]
Knoevenagel-Cope Intermediate Slow sulfur addition and/or cyclization.Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are optimal for cyclization.[12]

Purification Tips:

  • Column Chromatography: Standard silica gel column chromatography is often effective for purifying thienopyrimidine derivatives. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be a highly effective method for obtaining pure material.

  • Gel Filtration: For the purification of larger libraries, gel filtration chromatography can be a high-throughput alternative to traditional methods for removing small-molecule impurities.[14]

Problem 3: Inefficient Cyclization to the Thienopyrimidine Ring

After successfully synthesizing the 2-aminothiophene intermediate, the subsequent cyclization to form the pyrimidine ring can sometimes be problematic.

Troubleshooting Cyclization

start Inefficient Cyclization check_reagent Verify Cyclizing Reagent & Conditions start->check_reagent formamide High Temperature Reflux in Formamide check_reagent->formamide Using Formamide urea_thiourea Condensation with Urea/Thiourea (High Temp, Solvent-Free) check_reagent->urea_thiourea Using Urea/Thiourea acid_base Acid or Base Catalysis (e.g., PPA, NaOEt) check_reagent->acid_base Other Reagents success Successful Cyclization formamide->success urea_thiourea->success acid_base->success

Sources

Validation & Comparative

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is a privileged structure, forming the core of numerous compounds with significant biological activities. This compound is a key building block in the synthesis of these derivatives, making its structural elucidation paramount for the development of novel therapeutics. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Due to a notable absence of publicly available experimental data for this compound, this guide will leverage a comparative approach. We will present a detailed spectroscopic analysis of a closely related, well-characterized analog, N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine, to provide a robust framework for understanding the spectral features of this class of molecules. This comparative analysis, grounded in published data, will empower researchers to confidently identify and characterize their own synthesized thieno[3,2-d]pyrimidine derivatives.

Molecular Structures: A Comparative Overview

To visually represent the compounds discussed, the following diagram illustrates the structures of this compound and its well-characterized analog.

Molecular Structures cluster_0 This compound cluster_1 N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine A B

Figure 1: Chemical structures of the target compound and its analyzed analog.

Spectroscopic Data Analysis: A Case Study of a Close Analog

The following sections detail the experimental NMR and MS data for N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine, as reported in the scientific literature. This data serves as a reliable proxy for interpreting the spectra of other 4-chloro-thieno[3,2-d]pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for the analog provide a clear fingerprint of the thieno[3,2-d]pyrimidine core and its substituents.

Table 1: ¹H and ¹³C NMR Data for N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine [1]

¹H NMR (500 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm)
7.64 (d, 2H, CHₐᵣ, J = 8.0 Hz)158.8
7.37 (s, 1H, H-thiophene)157.1
7.28 (d, 2H, CHₐᵣ, J = 8.0 Hz)151.9
2.36 (s, 3H, CH₃-tolyl)149.9
1.46 (s, 9H, C(CH₃)₃)138.4
130.0
129.2
125.3
119.1
111.0
50.7
28.3
20.2

Interpretation of NMR Data:

  • ¹H NMR: The downfield signals at 7.64 and 7.28 ppm correspond to the aromatic protons of the p-tolyl group, exhibiting the characteristic doublet splitting of a para-substituted benzene ring. The singlet at 7.37 ppm is assigned to the proton on the thiophene ring. The methyl group of the tolyl substituent appears as a singlet at 2.36 ppm. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at 1.46 ppm.

  • ¹³C NMR: The spectrum displays a series of signals in the aromatic region (111.0-158.8 ppm) corresponding to the carbon atoms of the thieno[3,2-d]pyrimidine core and the tolyl group. The signal at 50.7 ppm is characteristic of the quaternary carbon of the tert-butyl group, while the signal at 28.3 ppm is assigned to the methyl carbons of the tert-butyl group. The methyl carbon of the tolyl group resonates at 20.2 ppm.

High-Resolution Mass Spectrometry (HR-MS) Data

HR-MS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of a molecule.

Table 2: HR-MS Data for N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine [1]

Ion Calculated m/z Found m/z
[M+H]⁺332.0988332.0988

Interpretation of MS Data:

The excellent agreement between the calculated and found mass-to-charge ratio for the protonated molecule ([M+H]⁺) unequivocally confirms the molecular formula of the analog as C₁₇H₁₈ClN₃S. The presence of the chlorine atom would also be evident from the isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

Comparative Analysis with this compound

Based on the analysis of the analog, we can predict the key spectroscopic features of this compound.

Predicted NMR and MS Data:

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region for the two protons on the thiophene ring. The ethyl ester group will be characterized by a quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).

  • ¹³C NMR: The carbon spectrum will show signals for the thieno[3,2-d]pyrimidine core, with the ester carbonyl carbon appearing significantly downfield (around 160-165 ppm). The ethyl group carbons will be observed in the upfield region.

  • MS: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₉H₇ClN₂O₂S, MW: 242.68).[2][3] The isotopic pattern for chlorine will be a key diagnostic feature. PubChem predicts an [M+H]⁺ peak at m/z 242.99895.[4]

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of thieno[3,2-d]pyrimidine derivatives and serve as a reliable guide for researchers.[1]

Synthesis of 4-Chloro-thieno[3,2-d]pyrimidine Derivatives

The introduction of the chlorine atom at the 4-position is a crucial step in the synthesis of many bioactive thieno[3,2-d]pyrimidines.

General Synthetic Workflow A Thieno[3,2-d]pyrimidin-4-one Precursor B Chlorination with POCl₃ A->B Reaction C 4-Chloro-thieno[3,2-d]pyrimidine Derivative B->C Work-up D Nucleophilic Substitution C->D Introduction of Diversity E Functionalized Product D->E Purification

Figure 2: General workflow for the synthesis of 4-substituted thieno[3,2-d]pyrimidines.

Step-by-Step Protocol:

  • Chlorination: To a solution of the corresponding thieno[3,2-d]pyrimidin-4-one in an appropriate solvent (e.g., acetonitrile), slowly add phosphorus oxychloride (POCl₃) at 0 °C.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-85 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Quenching: Carefully quench the reaction by pouring the mixture into ice-water.

  • Isolation: The resulting precipitate, the 4-chloro derivative, is collected by filtration, washed with water, and dried under vacuum.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. This will provide an accurate mass measurement and confirm the elemental composition.

Conclusion

References

  • Royal Society of Chemistry. (2019).
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC. (n.d.). PubMed Central. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC. (2022, July 1). PubMed Central. [Link]

  • Full article: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (n.d.). Taylor & Francis Online. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. (2021, September). ResearchGate. [Link]

  • This compound (C9H7ClN2O2S) - PubChemLite. (n.d.). [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Chlorothienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Their reactivity in transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is paramount to the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of chlorothienopyrimidines with other common heterocyclic halides, such as chloropyridines and chloropyrimidines. By examining the underlying electronic and structural factors, and providing validated experimental protocols, this document serves as a practical resource for chemists aiming to strategically employ these valuable synthons.

Introduction: The Role of Heterocyclic Halides in Synthesis

Heterocyclic halides are foundational to modern organic synthesis, particularly in the pharmaceutical industry where nitrogen- and sulfur-containing ring systems are prevalent in bioactive molecules.[1] The carbon-halogen bond serves as a versatile functional handle, enabling a vast array of transformations. Among the most powerful of these are palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and nucleophilic aromatic substitutions (SNAr).[2][3]

The efficiency of these reactions is highly dependent on the nature of the heterocyclic core and the position of the halide. The thieno[3,2-d]pyrimidine scaffold, a fusion of thiophene and pyrimidine rings, is of particular interest due to its prevalence in potent kinase inhibitors and other therapeutic agents.[4] Understanding the reactivity of its chlorinated derivatives, especially in comparison to more common halides like chloropyridines and chloropyrimidines, is crucial for efficient synthetic planning and process development.

Fundamental Principles Governing Reactivity

The reactivity of a heterocyclic halide is governed by a confluence of factors. A nuanced understanding of these principles is essential for predicting reaction outcomes and troubleshooting synthetic challenges.

Electronic Effects: The Key to Activation

The primary driver of reactivity in SNAr reactions is the electronic character of the heterocyclic ring. For a nucleophile to attack the carbon atom bearing the chlorine, the ring must be sufficiently electron-deficient. This deficiency stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.[5]

  • Nitrogen's Influence: The nitrogen atoms in pyridine and pyrimidine rings are strongly electron-withdrawing. This effect is most pronounced at the positions ortho and para (i.e., positions 2- and 4-) to the nitrogen atoms.[5][6] Consequently, halides at these positions are significantly activated towards nucleophilic attack. A chlorine at the 3-position (meta) of pyridine is substantially less reactive because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen.[6]

  • Fused Ring Systems: In fused systems like thieno[3,2-d]pyrimidine, the pyrimidine ring's electron-withdrawing character dominates. The two nitrogen atoms strongly activate the C4 position for SNAr. The thiophene ring, while electron-rich itself, has its electronics modulated by the fused pyrimidine.

Palladium-Catalyzed Cross-Coupling: A Different Mechanism

In contrast to SNAr, palladium-catalyzed cross-couplings proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7] The rate-determining step is often the initial oxidative addition, where the Pd(0) catalyst inserts into the carbon-halogen bond.[8]

  • Bond Dissociation Energy: The general reactivity trend for halides in oxidative addition is I > Br > OTf >> Cl.[9] This is due to the decreasing strength of the carbon-halogen bond down the group. Aryl chlorides are notoriously less reactive and often require specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.[10][11]

  • Electronic Factors: Similar to SNAr, electron-deficient rings can accelerate oxidative addition. For di- or poly-halogenated heterocycles, the site of initial reaction is typically at the most electron-poor position. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position in both SNAr and cross-coupling reactions.[12] This is because C4 is para to one ring nitrogen and ortho to the other, making it more electrophilic.

The following diagram illustrates the generalized decision-making process for planning a synthesis involving these substrates.

G sub Select Heterocyclic Halide (e.g., 4-Chlorothienopyrimidine, 2-Chloropyridine, 4-Chloropyrimidine) reaction_type Choose Reaction Type (SNAr or Cross-Coupling?) sub->reaction_type snar SNAr Pathway (e.g., Amination, Alkoxylation) reaction_type->snar High Ring Activation (e.g., C4 of Pyrimidine) coupling Cross-Coupling Pathway (e.g., Suzuki, Buchwald-Hartwig) reaction_type->coupling Versatile C-C/C-N Bond Formation snar_cond Conditions: Strong Nucleophile Polar Aprotic Solvent snar->snar_cond coupling_cond Conditions: Palladium Catalyst Ligand, Base, Solvent coupling->coupling_cond product_snar Substituted Heterocycle (e.g., 4-Aminothienopyrimidine) snar_cond->product_snar product_coupling Functionalized Heterocycle (e.g., 4-Arylthienopyrimidine) coupling_cond->product_coupling caption Fig 1. Synthetic planning workflow for heterocyclic halides.

Caption: Fig 1. Synthetic planning workflow for heterocyclic halides.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions, the reactivity is directly correlated with the electrophilicity of the carbon center bearing the chlorine.

General Reactivity Trend for SNAr: 4-Chlorothieno[3,2-d]pyrimidine ≈ 4-Chloropyrimidine > 2-Chloropyrimidine > 4-Chloropyridine > 2-Chloropyridine >> 3-Chloropyridine

  • Thienopyrimidines and Pyrimidines: The C4 position in both 4-chlorothieno[3,2-d]pyrimidine and 4-chloropyrimidine is highly activated due to the influence of two nitrogen atoms, making them excellent substrates for SNAr. They readily react with a wide range of nucleophiles (amines, alkoxides, thiols) often under mild conditions.[13]

  • Pyridines: 4-Chloropyridine and 2-chloropyridine are also reactive due to the activating effect of the single ring nitrogen.[14] However, they are generally less reactive than their pyrimidine counterparts. 3-Chloropyridine is significantly less reactive towards SNAr because the intermediate cannot be effectively stabilized by the nitrogen atom.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity in cross-coupling is more complex, involving factors like catalyst, ligand, and base selection. However, a general trend based on the ease of oxidative addition can be established.

General Reactivity Trend for Cross-Coupling (e.g., Suzuki-Miyaura): 4-Chlorothieno[3,2-d]pyrimidine > 2,4-Dichloropyrimidine (at C4) > 2-Chloropyridine > 4-Chloropyridine

The following diagram outlines the catalytic cycle for a Suzuki-Miyaura coupling, a cornerstone reaction in this field.[15]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_halide Ar-Pd(II)L₂(Cl) oa->pd2_halide trans Transmetalation pd2_halide->trans pd2_aryl Ar-Pd(II)L₂(Ar') trans->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product arcl Ar-Cl arcl->oa ar_b Ar'-B(OH)₂ + Base ar_b->trans caption Fig 2. Simplified catalytic cycle for Suzuki-Miyaura coupling.

Sources

structure-activity relationship (SAR) of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate Derivatives

Authored by a Senior Application Scientist

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, prized for its structural resemblance to the native purine ring system. This bioisosteric relationship allows its derivatives to competitively bind to and modulate the activity of a vast array of biological targets, particularly the ATP-binding sites of protein kinases.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of this compound, a versatile intermediate for generating libraries of potent bioactive compounds. We will delve into the critical structural modifications that govern their anticancer and kinase inhibitory activities, supported by comparative experimental data and detailed protocols.

The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold

Fused bicyclic pyrimidines are attractive frameworks for drug design due to their close resemblance to purines, one of the most biologically significant classes of heterocyclic compounds.[2] The thieno[3,2-d]pyrimidine isomer, in particular, has been extensively explored, leading to the development of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The core scaffold serves as an excellent starting point for chemical modification, with specific positions offering opportunities for fine-tuning pharmacological properties.

The parent compound, this compound, possesses two key reactive sites for diversification: the C4-chloro group and the C2-ethyl carboxylate group. The chlorine atom at the C4 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr), which is the primary strategy for introducing a wide range of substituents.

General Synthetic Pathway for C4-Substituted Derivatives

The generation of diverse libraries of thieno[3,2-d]pyrimidine derivatives typically begins with the nucleophilic displacement of the C4-chloro group. This is a robust and high-yielding reaction that allows for the introduction of various amine functionalities.

G Core This compound Product C4-Amino Substituted Derivative Core->Product S_NAr Reaction Amine Primary or Secondary Amine (R-NH-R') Amine->Product Base Base (e.g., DIPEA, Et3N) Solvent (e.g., DMF, Dioxane) Base->Product

Caption: General synthetic scheme for C4-amino substituted derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thieno[3,2-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of their substituents. The following sections dissect the SAR, focusing primarily on their well-documented anticancer and kinase inhibitory activities.

The Critical Role of the C4-Position in Antiproliferative Activity

A consistent finding across numerous studies is the critical importance of the substituent at the C4 position for antiproliferative activity.

  • Necessity of a C4-Substituent: Replacement of the 4-chloro group with hydrogen results in a complete loss of cytotoxic activity.[2] This underscores the role of the C4 position as a key interaction point with the biological target or as a necessary handle for introducing potent pharmacophores.

  • Halogen Effects: The 4-chloro group itself is essential for the activity of the parent compound and some of its direct derivatives. A preliminary SAR study indicated that the 4-Cl group appears to be critical for cytostatic activity.[2]

  • Amino Substituents: Introducing various amines at the C4 position has been the most fruitful strategy for enhancing anticancer potency. The nature of the amine side chain significantly impacts activity:

    • Simple substitutions with an amine or a triazole can lead to a complete loss of activity, suggesting that more complex and specific side chains are required.[2]

    • Thienopyrimidines with C4-substitutions like N-methylpiperazine, morpholine, or N-phenylpiperazine have shown promising antiproliferative effects.[4]

Comparative Anticancer Activity

The antiproliferative effects of various derivatives have been evaluated against a range of human cancer cell lines. The data consistently highlights how modifications to the core scaffold dictate potency and selectivity.

Compound/DerivativeModificationTarget Cell LineIC50 / ActivityReference
Parent Scaffold Analogues
Halogenated Thienopyrimidine 14-Cl, 2-BrL1210 (Leukemia)IC50: 1.1 µM[2]
Halogenated Thienopyrimidine 22,4-diClL1210 (Leukemia)IC50: 1.2 µM[2]
Derivative 54-H (Cl removed)L1210 (Leukemia)Inactive[2]
C2-Substituted Analogues
Thiosemicarbazide 5b2-thiosemicarbazide, 3-ethylMDA-MB-231 (Breast)IC50: 0.000231 µM[5]
Thiadiazole 6c2-thiadiazole, 3-ethylHT-29 (Colon)IC50: 0.001 µM[5]
Thiadiazole 6b2-thiadiazole, 3-ethylHeLa (Cervical)IC50: 0.83 µM[5]
Thiourea Derivatives
Compound 112-thiourea moietyMCF-7 (Breast)IC50: 7.537 µM[6]
JAK2 Inhibitor
Thienopyrimidine Derivative2-hydrazinyl, 3-aminoHepG-2 (Liver)IC50: 8.001 µM[7]

IC50: Half-maximal inhibitory concentration.

Mechanism of Action: Kinase Inhibition

The structural analogy to ATP makes thieno[3,2-d]pyrimidines potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[8]

Targeted Signaling Pathways

Derivatives of this scaffold have been shown to inhibit various kinases involved in oncogenic signaling, including:

  • PI3K/AKT/mTOR Pathway: A central pathway regulating cell growth, proliferation, and survival.[8]

  • EGFR Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can lead to uncontrolled cell division.[8]

  • Cyclin-Dependent Kinases (CDKs): These kinases control the progression of the cell cycle.[9]

  • FLT3 and JAK2: Kinases often implicated in hematological malignancies.[6][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->RTK Inhibitor->PI3K

Caption: Key oncogenic pathways targeted by thienopyrimidine derivatives.

A study on halogenated thieno[3,2-d]pyrimidines surprisingly found that the most active compounds did not inhibit any of the twenty kinases they were screened against, suggesting that their antiproliferative mechanism may be due to other cellular effects, such as apoptosis induction.[2] This highlights the scaffold's versatility and the importance of comprehensive mechanistic studies.

Experimental Protocols: A Guide for the Bench Scientist

To ensure scientific rigor and reproducibility, this section provides standardized protocols for the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives.

Protocol 1: General Procedure for Synthesis of C4-Substituted Amino Derivatives

This protocol details a standard nucleophilic aromatic substitution (SNAr) reaction.

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF, Dioxane, or NMP).

  • Addition of Amine: Add the desired primary or secondary amine (1.1-1.5 eq) to the solution.

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0-3.0 eq), to scavenge the HCl byproduct.

  • Reaction: Stir the mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired C4-amino substituted derivative.

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

G A 1. Cell Seeding Seed cancer cells (e.g., HT-29) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of thienopyrimidine derivatives. Include vehicle control & positive control (Doxorubicin). A->B C 3. Incubation Incubate plates for 48-72h at 37°C, 5% CO2. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 4h. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % cell viability and determine IC50 values. F->G

Caption: Standard workflow for the MTT cell viability assay.

  • Cell Culture: Seed human cancer cells (e.g., HT-29, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in the cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include wells for a negative control (vehicle only) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Conclusion and Future Directions

The this compound scaffold is a highly validated starting point for the development of novel therapeutics, particularly anticancer agents and kinase inhibitors. The structure-activity relationship is strongly dictated by the substituent at the C4 position, where nucleophilic substitution allows for extensive chemical exploration. While many derivatives show potent antiproliferative activity through kinase inhibition, alternative mechanisms like apoptosis induction are also evident, warranting further investigation. Future work should focus on optimizing the C4-substituents to enhance potency and selectivity for specific kinase targets, as well as exploring modifications at other positions of the heterocyclic core to improve pharmacokinetic properties and overall drug-likeness.

References

  • Freeman, T. R., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines.
  • Poirier, D., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors.
  • BenchChem. (2025). Biological activity of thieno[3,2-d]pyrimidine core structure. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Assays of Thienopyrimidine Inhibitors. BenchChem.
  • Hatamjafari, F., & Moghimi, S. (2016). Heterocyclic Anticancer Compounds: Using S-NICS Method.
  • Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation.
  • El-Gamal, M. I., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI.
  • Zhang, Y., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • Mavrova, A. T., et al. (2016). Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry.
  • Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.

Sources

A Senior Application Scientist's Guide to the Validation of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Drug Discovery Intermediates

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate (CAS No: 319442-18-7, Molecular Formula: C₉H₇ClN₂O₂S) is a heterocyclic building block pivotal in the synthesis of novel therapeutic agents, particularly kinase inhibitors for anticancer research.[1][2] The thienopyrimidine core is a recognized pharmacophore, making this compound a valuable intermediate in drug development.[2] As with any active pharmaceutical ingredient (API) precursor, its purity is not merely a quality metric but a foundational pillar of safety and efficacy in the final drug product. Unidentified impurities can lead to unwanted side effects, reduced therapeutic activity, or instability in the final formulation.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] However, an HPLC method is only reliable if it has been rigorously validated to prove it is fit for its intended purpose.[5][6] This guide provides a comprehensive, field-tested framework for the validation of an HPLC method for determining the purity of this compound, structured according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7] We will not only detail the protocols but also explain the scientific rationale behind each validation parameter, offering a comparison with alternative analytical techniques.

The Analytical Approach: A Stability-Indicating RP-HPLC Method

To accurately determine purity, the analytical method must be "stability-indicating," meaning it can resolve the main compound from any potential process-related impurities and degradation products.[5] A Reverse-Phase (RP)-HPLC method is ideally suited for a moderately polar compound like this compound.

Recommended Chromatographic Conditions

The following conditions serve as a robust starting point for method development and subsequent validation. The key is the use of a gradient elution, which provides the necessary resolving power to separate early-eluting polar impurities and late-eluting non-polar impurities from the main analyte peak.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD).A DAD is crucial for specificity studies, allowing for peak purity analysis across a UV spectrum.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH sharpens peak shape by suppressing the ionization of any acidic or basic functional groups.
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient Elution 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (re-equilibration)A gradient ensures that impurities with a wide range of polarities can be effectively eluted and separated.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection 254 nmThe fused thienopyrimidine ring system is expected to have strong UV absorbance at this common wavelength. A full spectrum should be run initially to determine the optimal λmax.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures good solubility of the analyte and is compatible with the mobile phase.
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

The Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following parameters must be assessed as per ICH guidelines.[8][9]

Workflow for HPLC Method Validation

The validation process follows a logical sequence, where the results of one test inform the next.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Limit Determination cluster_3 Finalization Dev Develop HPLC Method Specificity Specificity & Forced Degradation Dev->Specificity Step 1 Linearity Linearity Specificity->Linearity Step 2 Range Range Linearity->Range Step 3 Accuracy Accuracy Linearity->Accuracy Step 4 LOD Limit of Detection (LOD) Linearity->LOD Step 6 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Step 5 Report Validation Report & SOP Precision->Report Step 7 LOQ Limit of Quantitation (LOQ) LOD->LOQ

Caption: A typical workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11][12]

  • Experimental Protocol:

    • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.

    • Standard and Sample Analysis: Inject the reference standard and the test sample to establish the retention time of this compound.

    • Forced Degradation: Subject the sample to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 80°C, and photolytic exposure) for a period sufficient to achieve 5-20% degradation.[13]

    • Analyze the stressed samples. Use a Diode Array Detector to assess peak purity of the analyte peak in the presence of degradation products.

  • Acceptance Criteria:

    • No significant interference from the blank at the analyte's retention time.

    • The method must demonstrate baseline resolution (Resolution factor, Rs ≥ 2.0) between the analyte peak and the nearest eluting impurity or degradant peak.[13]

    • The peak purity index for the analyte should be greater than 0.990, indicating no co-eluting peaks.[13]

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[14][15]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions from a stock solution, covering a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).[14]

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) must be ≥ 0.999.[14]

    • The y-intercept of the regression line should be close to zero.

Range

The range is the interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[14][15]

  • Experimental Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The validated range should encompass the working concentration for the purity assay, typically 80-120% of the target concentration.[6]

Accuracy

Accuracy expresses the closeness of agreement between the accepted true value and the value found by the method.[11] It is typically determined through recovery studies.

  • Experimental Protocol:

    • Prepare a sample matrix (placebo). If a placebo is unavailable, use a low-concentration sample.

    • Spike the matrix with the analyte reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[16][17]

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, using the same instrument.[19]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or using a different HPLC system.[18]

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both studies.

  • Acceptance Criteria:

    • The %RSD for repeatability and intermediate precision should not be more than 2.0%.[9][16]

Precision Study Summary Analyst 1 / Day 1 / System 1 Analyst 2 / Day 2 / System 2
Number of Replicates 66
Mean Purity (%) 99.599.4
Standard Deviation 0.150.18
% RSD 0.15%0.18%
Acceptance Criterion ≤ 2.0% ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[18][20][21]

  • Experimental Protocol:

    • Method 1: Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[22]

    • Method 2: Calibration Curve Method: Calculate LOD and LOQ using the standard deviation of the response (σ) and the slope (S) of the calibration curve obtained from the linearity study.[23]

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Acceptance Criteria:

    • The LOQ must be experimentally verified by analyzing a minimum of six replicates at the determined LOQ concentration, with the %RSD for precision typically being ≤ 10%.[9]

Interrelation of Core Validation Parameters

The core quantitative validation parameters are intrinsically linked. Linearity establishes the foundation upon which the working range is defined, and within this range, both accuracy and precision must be demonstrated.

G Linearity Linearity (r² ≥ 0.999) Range Range (e.g., 80-120%) Linearity->Range Defines Accuracy Accuracy (98-102% Recovery) Range->Accuracy Requires Precision Precision (%RSD ≤ 2.0%) Range->Precision Requires

Caption: Relationship between key quantitative validation parameters.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for purity validation, other techniques can provide complementary information. A comprehensive purity assessment often relies on a mass balance approach, where different techniques quantify different types of impurities.[24]

TechniquePrincipleAdvantagesDisadvantagesBest Use Case
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.High resolution, excellent for quantitative analysis of known and unknown related substances, robust and reproducible.[3]Requires chromophores, destructive, requires reference standards for identification.Routine QC, purity assays, stability testing.
qNMR Quantitative analysis based on the integration of NMR signals relative to a certified internal standard.Primary ratio method, does not require a reference standard of the analyte, provides structural confirmation.Lower sensitivity than HPLC, expensive instrumentation, requires highly pure solvents.Purity assignment of reference standards, structural elucidation.
LC-MS Combines HPLC separation with mass spectrometry detection.Provides molecular weight information for peak identification, highly sensitive and specific.Quantitative response can be variable, complex instrumentation, matrix effects can suppress ionization.Impurity identification and characterization.
GC-MS Gas chromatography separation for volatile compounds, with MS detection.Excellent for quantifying residual solvents and volatile organic impurities.Not suitable for non-volatile or thermally labile compounds like the target analyte.Residual solvent analysis.

Conclusion

The validation of an analytical method is a systematic and documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes. The RP-HPLC method detailed in this guide, when subjected to the rigorous validation protocol outlined, provides a trustworthy and robust system for the purity determination of this compound. This ensures that researchers and drug developers can proceed with confidence, knowing that the quality of their foundational materials is scientifically sound and defensible.

References

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]

  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]

  • Altabrisa Group. (2023, September 20). What Are LOD and LOQ in HPLC Methods?. Retrieved from [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]

  • Altabrisa Group. (2023, September 15). HPLC Specificity Testing: Importance Explained. Retrieved from [Link]

  • HPLC Calculator. (n.d.). Establishing LOD & LOQ in Analytical Method Validation. Retrieved from [Link]

  • Pharma Specialists. (2023, September 29). Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC. Retrieved from [Link]

  • Altabrisa Group. (2023, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Retrieved from [Link]

  • PharmaGuru. (2023, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Shabir, G. A. (2004). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Borman, P., & Elder, D. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from [Link]

  • Mastelf. (2024, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]

  • Pharmaguideline. (2023, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Shimadzu Corporation. (2022, March 3). How to do HPLC method validation [Video]. YouTube. Retrieved from [Link]

  • Deshpande, M. M., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2021, January). Linearity, accuracy and precision results of HPLC method. Retrieved from [Link]

  • AMSbiopharma. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bansal, S. K., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. AAPS PharmSciTech.
  • Li, Y., et al. (2017). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules.
  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal.
  • ResearchGate. (n.d.). New methods for the synthesis of heterocyclic compounds. Retrieved from [Link]

  • Deshpande, M. M. (2020). A review on analytical method development and validation of anticancer drug by HPLC method. World Journal of Pharmaceutical Research.
  • National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]

  • JETIR. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Retrieved from [Link]

  • MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Retrieved from [Link]

  • XiDian. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. Retrieved from [Link]

Sources

A Comparative Analysis of Kinase Inhibition by Thienopyrimidine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its structural similarity to the purine core of ATP allows for effective competition at the kinase ATP-binding site, while the fused thiophene ring offers versatile points for chemical modification to achieve desired potency and selectivity. This guide provides a comparative analysis of various thienopyrimidine analogs, offering insights into their structure-activity relationships (SAR), target kinase profiles, and the experimental methodologies used for their evaluation.

The Thienopyrimidine Scaffold: A Versatile Platform for Kinase Inhibition

The thienopyrimidine core is a bicyclic heterocycle that serves as an excellent starting point for the design of kinase inhibitors.[1] Its unique structural features provide an adaptable platform for developing potent anticancer agents.[1] Several thienopyrimidine-based kinase inhibitors have advanced into clinical trials or have been approved for cancer treatment, including Olmutinib, Pictilisib, and Fimepinostat, highlighting the therapeutic potential of this chemical class.[1]

The versatility of the thienopyrimidine scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of inhibitory activity and selectivity against a wide range of kinases. Key kinases targeted by thienopyrimidine analogs include those in the PI3K/AKT/mTOR, MAPK, and cell cycle regulation pathways.

Comparative Analysis of Thienopyrimidine Analogs as Kinase Inhibitors

This section provides a comparative overview of thienopyrimidine analogs targeting key kinase families implicated in cancer and other diseases.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Thienopyrimidine derivatives have been extensively explored as inhibitors of PI3K isoforms.

A notable example is the development of a series of thienopyrimidines designed as highly potent and selective PI3K inhibitors.[2][3][4] Through rational drug design, compounds were identified with nanomolar potency against PI3Kα and over 100-fold selectivity against the related mTOR kinase.[2][3][4] The lead compounds, 6g and 6k , demonstrated favorable developability profiles in cell-based proliferation and ADME assays.[2][3][4]

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)Selectivity (mTOR/PI3Kα)
6g 0.8121525>1000>1250
6k 1.2182230>1000>833

Table 1: In vitro kinase inhibitory activity of representative thienopyrimidine-based PI3K inhibitors. Data extracted from[2][3][4].

The structure-activity relationship (SAR) studies revealed that substitution at the C2 and C4 positions of the thienopyrimidine core significantly influences potency and selectivity. The selectivity against mTOR was hypothesized to be due to steric hindrance between the sulfur atom of the thienopyrimidine ring and a tyrosine residue (Tyr2225) in the mTOR active site.[2][4]

Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[5][6] Several thienopyrimidine derivatives have been identified as potent inhibitors of Aurora kinases.[5][7]

For instance, a novel thienopyrimidine derivative, S7 , was identified as a potent, ATP-competitive inhibitor of Aurora B kinase with an IC50 of 141.12 nM in biochemical assays.[5] Treatment of human tumor cells with S7 led to a dose-dependent inhibition of Aurora B auto-phosphorylation and the phosphorylation of its substrate, histone H3.[5]

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Thienopyrimidine and thienopyridine analogs have been developed as potent inhibitors of VEGFR-2 kinase.[8][9] SAR studies focused on modifying substituents to enhance VEGFR-2 potency while minimizing activity against EGFR to improve the selectivity profile.[8]

Src Family Kinase Inhibitors

Src, a non-receptor tyrosine kinase, is involved in multiple signaling pathways that promote tumor progression and metastasis.[10][11] A new class of thienopyrimidine Src inhibitors has shown potent activity against cancer cells, including those resistant to other kinase inhibitors like imatinib.[12] Compounds such as SMi813 and SMi829 demonstrated potent in vitro activity against various BCR-ABL mutants, including the clinically relevant T315I mutation, which confers resistance to many existing therapies.[12]

Cell Line (BCR-ABL mutant)SMi813 IC50 (nM)SMi829 IC50 (nM)
Parental< 25< 25
T315I49.350.1

Table 2: Growth inhibitory activity of thienopyrimidine Src inhibitors against Ba/F3 cells expressing BCR-ABL mutants. Data extracted from[12].

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers.[13][14] Thienopyrimidine analogs have been designed as potent EGFR inhibitors.[13][14][15] Some derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2, offering a multi-targeted approach to cancer therapy.[16] For example, compound 5f , a 6,7,8,9-tetrahydro-5H-cyclohepta[3][7]thieno[2,3-d]pyrimidine derivative, exhibited potent anticancer activity and was found to be a more potent EGFR inhibitor than the reference drug erlotinib.[16]

Experimental Methodologies for Kinase Inhibition Analysis

The evaluation of thienopyrimidine analogs as kinase inhibitors involves a combination of biochemical and cell-based assays.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[17]

Step-by-Step HTRF Kinase Assay Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and test compounds at desired concentrations.

  • Kinase Reaction:

    • Add the kinase and test compound to a microplate well and incubate for a pre-determined time to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Incubate the reaction at room temperature for a specified duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

    • Incubate for a further period (e.g., 60 minutes) to allow for the formation of the HTRF complex.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HTRF_Kinase_Assay cluster_reaction Kinase Reaction cluster_detection HTRF Detection cluster_signal Signal Generation Kinase Kinase Substrate Biotinylated Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate-Biotin ATP ATP ATP->Kinase Inhibitor Thienopyrimidine Analog Inhibitor->Kinase Binds to ATP pocket Eu_Ab Eu-Antibody PhosphoSubstrate->Eu_Ab Binds SA_XL SA-XL665 PhosphoSubstrate->SA_XL Binds to Biotin FRET FRET Signal (665 nm) Eu_Ab->FRET Energy Transfer

Caption: Workflow of a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Cell-Based Assays

Cell-based assays are crucial for determining the on-target activity of inhibitors in a more physiologically relevant context and for assessing their overall cellular effects.

Western Blotting for Target Engagement:

This technique is used to measure the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor.

  • Cell Treatment: Culture cancer cells and treat with various concentrations of the thienopyrimidine analog for a specified time.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the dose-dependent inhibition of target phosphorylation.

Western_Blot_Workflow A Cell Treatment with Thienopyrimidine Analog B Protein Extraction A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting with Phospho-specific Antibody D->E F Detection and Quantification E->F

Caption: Key steps in a Western blot analysis for target engagement.

Cell Proliferation/Viability Assays:

These assays measure the effect of the inhibitor on the growth and survival of cancer cells. Common methods include MTT or CellTiter-Glo assays. The output is typically an IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.[18]

Signaling Pathways Targeted by Thienopyrimidine Analogs

The therapeutic efficacy of thienopyrimidine kinase inhibitors stems from their ability to modulate key signaling pathways that are often hyperactivated in cancer.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitosis Mitosis RTK RTK (EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Src Src Src->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AuroraK Aurora Kinase CellCycle Cell Cycle Progression AuroraK->CellCycle Thieno_PI3K Thienopyrimidine Analogs Thieno_PI3K->PI3K Inhibit Thieno_Src Thienopyrimidine Analogs Thieno_Src->Src Inhibit Thieno_Aurora Thienopyrimidine Analogs Thieno_Aurora->AuroraK Inhibit Thieno_RTK Thienopyrimidine Analogs Thieno_RTK->RTK Inhibit

Caption: Major signaling pathways targeted by thienopyrimidine kinase inhibitors.

Conclusion and Future Directions

The thienopyrimidine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of kinase inhibitors with significant therapeutic potential. The comparative analysis presented in this guide highlights the chemical tractability of this scaffold, which allows for the optimization of potency and selectivity against various kinase targets. Future research in this area will likely focus on the development of next-generation thienopyrimidine analogs with improved pharmacokinetic properties, enhanced selectivity profiles to minimize off-target effects, and the ability to overcome clinical resistance mechanisms. The continued exploration of novel substitution patterns and the application of structure-based drug design will undoubtedly lead to the discovery of new and more effective thienopyrimidine-based therapies.

References

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ([Link])

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. ([Link])

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ([Link])

  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. ([Link])

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ([Link])

  • Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. ([Link])

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ([Link])

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. ([Link])

  • A new class of thienopyrimidine Src inhibitors demonstrates potent growth suppression of imatinib resistant Ba/F3 cells harboring a wide range of BCR-ABL mutations, including the CML relevant T315I. ([Link])

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ([Link])

  • A Thienopyrimidine Derivative Induces Growth Inhibition and Apoptosis in Human Cancer Cell Lines via Inhibiting Aurora B Kinase Activity. ([Link])

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ([Link])

  • Discovery of thienopyridines as Src-family selective Lck inhibitors. ([Link])

  • Thienopyrimidines useful as aurora kinase inhibitors. ()
  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. ([Link])

  • Experimental and predicted pIC 50 values of thienopyrimidine derivatives. ([Link])

  • Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. ([Link])

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR. ([Link])

  • Thieno [2, 3-d] pyrimidine analogues as EGFR Inhibitors. ([Link])

  • Structures and structure–activity relationships (SAR) of thienopyrimidines (TP). ([Link])

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. ([Link])

  • In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. ([Link])

  • Alkylation of EGFR (%) by thienopyrimidine analogs. ([Link])

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. ([Link])

  • IC 50 (lM) of the synthesized compounds on the three cell lines. ([Link])

  • Anti-proliferative activity data. IC 50 values in µg/mL and µM. ([Link])

  • IC50 in μM of the tested compounds on HT-29, MCF-7, and HepG-2 cell. ([Link])

  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. ([Link])

  • Potent Aurora kinase inhibitors based on a pyrimidine scaffold: Synthesis, SAR and X-ray crystallography studies. ([Link])

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ([Link])

  • Design and Optimization of Novel Pyrimidine-Morpholine Hybrids Through Computational Approaches for SRC Kinase Inhibitory Activity. ([Link])

Sources

A Comparative Guide to the Antiproliferative Activity of Ethyl 4-Chlorothieno[3,2-d]pyrimidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive analysis of the antiproliferative properties of derivatives based on the ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate core. We will delve into a comparative analysis of their efficacy against various cancer cell lines, explore the underlying mechanisms of action, and provide detailed experimental protocols for assessing their activity, offering a valuable resource for researchers in oncology drug discovery.

The Thieno[3,2-d]pyrimidine Scaffold: A Promising Avenue in Cancer Research

The structural resemblance of thieno[3,2-d]pyrimidines to purines allows them to interact with a variety of biological targets, including kinases, which are often dysregulated in cancer.[1][2] The core structure, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives. The presence of a chlorine atom at the C4-position has been identified as a crucial feature for their antiproliferative activity, making this scaffold an attractive starting point for the development of novel anticancer agents.[1]

Comparative Antiproliferative Activity of Thienopyrimidine Derivatives

The antiproliferative effects of various thieno[3,2-d]pyrimidine and related thieno[2,3-d]pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below. A lower IC50 value indicates a more potent compound.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Halogenated Thieno[3,2-d]pyrimidinesN-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamideHT-29 (Colon)1.76[3]
A549 (Lung)1.98[3]
MKN45 (Gastric)2.32[3]
Tricyclic Thieno[3,2-d]pyrimidinesCompound 6eHeLa (Cervical)Inhibition rate of 86% at 5.0 µM[4]
HT-29 (Colon)Inhibition rate of 81% at 5.0 µM[4]
Thieno[2,3-d]pyrimidine-4(3H)-ones2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435 (Melanoma)Growth Percent = -31.02%[5]
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]pyrimidinesCompound 3MCF-7 (Breast)0.045[6]
Compound 4MCF-7 (Breast)0.11[6]
Ester 2MDA-MB-231 (Breast)0.16[6][7]
2-ethyl derivative 4MDA-MB-231 (Breast)0.24[6][7]
Thieno[2,3-d]pyrimidines as EGFR/HER2 InhibitorsCompound 13kMCF-7 (Breast)7.592 ± 0.32[8]
HepG2 (Liver)9.815 ± 0.41[8]
HCT-116 (Colon)11.241 ± 0.53[8]
A431 (Skin)16.006 ± 0.58[8]
3-Ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-onesThiosemicarbazide 5bMDA-MB-231 (Breast)0.000231[9][10]
Thienopyrimidine 6cHT-29 (Colon)0.001[9][10]
Thienopyrimidine derivative 6bHeLa (Cervical)0.83[9][10]
Compound 6aHepG2 (Liver)0.99[9][10]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylatesCompound 2MCF-7 (Breast)0.013[11]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structure-activity relationships of these derivatives:

  • Substitution at the C4-position: The presence of a chlorine atom at the C4-position is often crucial for antiproliferative activity.[1] This position is a key site for further modification to generate derivatives with improved potency and selectivity.

  • Substituents on the pyrimidine ring: The nature of the substituent at other positions on the pyrimidine ring significantly influences the anticancer activity. For instance, the introduction of arylethylamine at the 2-position of the pyrimidine cycle in some thieno[2,3-d]pyrimidines led to increased bioactivity.[5]

  • Substituents on the thiophene ring: Variations in the substituents on the thiophene core also impact activity. For example, compounds with a cyclohexyl moiety were found to be more active than their phenyl counterparts in a series of thieno[2,3-d]pyrimidines.[5]

  • Lipophilicity: In some series, derivatives bearing larger and more lipophilic functional groups exhibited better antiproliferative activity.[12]

Mechanistic Pathways of Antiproliferative Action

The anticancer effects of thieno[3,2-d]pyrimidine derivatives are often attributed to their ability to interfere with key cellular processes.

G cluster_0 Thieno[3,2-d]pyrimidine Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcome Compound Thieno[3,2-d]pyrimidine Derivatives Kinase Kinase Inhibition (e.g., EGFR, HER2) Compound->Kinase CellCycle Cell Cycle Arrest (G1 or G2/M phase) Compound->CellCycle Apoptosis Induction of Apoptosis Compound->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation Kinase->Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Figure 1: Potential mechanisms of antiproliferative action of thieno[3,2-d]pyrimidine derivatives.

  • Kinase Inhibition: Many thienopyrimidine derivatives have been designed as kinase inhibitors.[1] For instance, some thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR and HER2 tyrosine kinases.[8]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, a critical process for cell division. Studies have shown that some derivatives can cause cell cycle arrest in the G1 or G2/M phase.[1][6]

  • Induction of Apoptosis: Several thieno[3,2-d]pyrimidine derivatives have been found to induce programmed cell death, or apoptosis, in cancer cells.[1]

Experimental Protocols for Assessing Antiproliferative Activity

Standardized and reproducible assays are paramount for the accurate evaluation of the antiproliferative activity of novel compounds.[13] The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[14]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding (e.g., 5x10³ cells/well in 96-well plate) B 2. Compound Treatment (Varying concentrations for 48h) A->B C 3. MTT Addition (e.g., 20 µL of 5 mg/mL MTT solution) B->C D 4. Incubation (3-4 hours at 37°C) C->D E 5. Formazan Solubilization (e.g., with DMSO) D->E F 6. Absorbance Reading (at ~570 nm) E->F

Figure 2: A generalized workflow for the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine derivatives for a specified period, typically 24 to 72 hours.[13][14]

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2 to 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.[15]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye with acetic acid.

  • Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Calculate cell viability and IC50 values similarly to the MTT assay.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant antiproliferative activity against a range of cancer cell lines. The ease of modification of the thienopyrimidine scaffold allows for the generation of diverse chemical libraries for screening. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be crucial for their development as effective and targeted anticancer therapies.

References

  • Al-Otaibi, F., et al. (2018). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Molecules, 23(1), 133. Available at: [Link]

  • El-Sayed, N. A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(15), 4983. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 21(8), 1044. Available at: [Link]

  • Mavrova, A. T., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. International Journal of Molecular Sciences, 24(17), 13458. Available at: [Link]

  • Kumar, C. S. A., et al. (2009). Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. European Journal of Medicinal Chemistry, 44(3), 1223-1229. Available at: [Link]

  • Abdel-Mottaleb, Y., et al. (2021). Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 115, 105194. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][4][7]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083. Available at: [Link]

  • Osorio-López, C. Y., et al. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Applied Sciences, 12(12), 5818. Available at: [Link]

  • Mavrova, A. T., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. International Journal of Molecular Sciences, 24(17), 13458. Available at: [Link]

  • Boyd, M. R., & Paull, K. D. (1995). Some practical considerations and applications of the national cancer institute in vitro anticancer drug discovery screen. Drug development research, 34(2), 91-109. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 47(45), 21199-21210. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(2). Available at: [Link]

  • Mavrova, A. T., et al. (2016). Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. European journal of medicinal chemistry, 123, 252-263. Available at: [Link]

  • Mavrova, A. T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Cell Lines. Molecules, 27(10), 3298. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34, 1-13. Available at: [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(2). Available at: [Link]

  • Li, Y., et al. (2020). N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. Journal of biomolecular structure & dynamics, 38(14), 4268-4280. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules, 28(18), 6526. Available at: [Link]

  • Arafa, R. K., et al. (2013). Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. European journal of medicinal chemistry, 63, 826-832. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Novel Anti-proliferative Agents. MDPI. Retrieved from [Link]

  • Mavrova, A. T., et al. (2016). Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. European journal of medicinal chemistry, 123, 252-263. Available at: [Link]

Sources

A Researcher's Guide to Spectroscopic Cross-Referencing: The Case of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step. Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate, a scaffold of interest in medicinal chemistry, presents a unique spectroscopic fingerprint. This guide provides an in-depth, comparative analysis of its expected spectroscopic data, cross-referenced with closely related analogues, to empower researchers in their structural elucidation efforts.

The thieno[3,2-d]pyrimidine core is a key pharmacophore, and understanding the influence of substituents on its spectroscopic properties is paramount for accelerating drug discovery programs. In the absence of a complete, publicly available dataset for the title compound, this guide leverages established spectroscopic data from structural analogues to predict and interpret its spectral characteristics. This approach mirrors the real-world challenges faced by synthetic chemists and serves as a practical manual for data interpretation.

The Structural Landscape: Key Features Influencing Spectroscopy

The structure of this compound, with its fused aromatic systems and functional groups, gives rise to a distinct set of signals in various spectroscopic techniques. The electron-withdrawing nature of the chlorine atom, the ester moiety, and the pyrimidine ring, juxtaposed with the electron-donating character of the thiophene sulfur, creates a unique electronic environment that is reflected in its NMR, IR, and mass spectra.

Figure 1: Structure of this compound.

Spectroscopic Data at a Glance: A Comparative Table

The following table summarizes the expected spectroscopic data for this compound, based on analysis of structurally similar compounds reported in the literature. This comparative approach is fundamental to confident structural assignment.

Spectroscopic Data This compound (Predicted) Comparative Data from Analogues
Molecular Formula C₉H₇ClN₂O₂S[1][2]Varies based on substitution.
Molecular Weight 242.68 g/mol [1]Varies based on substitution.
¹H NMR (ppm) Thiophene protons: 7.5-8.5 (d, 2H), Ethyl ester: 4.4-4.6 (q, 2H), 1.4-1.5 (t, 3H)Thiophene protons in related systems appear in the 7.3-7.7 ppm range.[1]
¹³C NMR (ppm) C=O: 160-165, Aromatic C: 110-160, CH₂: ~62, CH₃: ~14In analogous structures, ester carbonyls are observed around 160-165 ppm, and aromatic carbons span a wide range depending on substituents.[1]
IR (cm⁻¹) C=O stretch: 1710-1730, C=N stretch: 1600-1650, C-Cl stretch: 700-800Similar pyrimidine derivatives show characteristic C=O and C=N stretches in these regions.[3]
Mass Spec (m/z) [M]+ at 242/244 (isotope pattern for Cl), [M+H]+ at 243/245High-resolution mass spectrometry of related compounds confirms the expected molecular formula.[1]

Delving Deeper: A Mechanistic Look at the Data

¹H NMR Spectroscopy: The Ethyl Signature and Aromatic Deshielding

The proton NMR spectrum is anticipated to be relatively simple and highly informative. The ethyl ester group will present a classic quartet and triplet pattern. The quartet, corresponding to the methylene protons (-CH₂-), is expected to be downfield (around 4.4-4.6 ppm) due to the deshielding effect of the adjacent oxygen atom. The triplet of the methyl protons (-CH₃) will be upfield (around 1.4-1.5 ppm).

The two protons on the thiophene ring are expected to appear as doublets in the aromatic region. Their precise chemical shifts are influenced by the combined electronic effects of the fused pyrimidine ring and the ester group. Based on data from similar thieno[3,2-d]pyrimidines, these protons are likely to be in the 7.5-8.5 ppm range.[1] The electron-withdrawing nature of the pyrimidine and the carboxylate group would deshield these protons, shifting them downfield.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The carbon NMR spectrum will provide a complete map of the carbon framework. Key resonances to anticipate include:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, typically in the 160-165 ppm region.

  • Aromatic Carbons: The carbons of the thieno[3,2-d]pyrimidine core will appear in the 110-160 ppm range. The carbon attached to the chlorine atom will be significantly affected, as will the carbons at the ring junctions.

  • Ethyl Ester Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected around 62 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, around 14 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for confirming the presence of key functional groups. For this compound, the following absorption bands are predicted to be most prominent:

  • C=O Stretch: A strong, sharp peak between 1710-1730 cm⁻¹ is characteristic of the ester carbonyl group.

  • C=N and C=C Stretches: The aromatic and heteroaromatic rings will give rise to a series of bands in the 1500-1650 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region will correspond to the C-O stretching of the ester.

  • C-Cl Stretch: A band in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry provides the crucial confirmation of the molecular weight and elemental composition. For this compound, the mass spectrum should exhibit a molecular ion peak ([M]⁺) with a characteristic isotopic pattern for a molecule containing one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental formula, C₉H₇ClN₂O₂S.[1][2]

Experimental Protocols: A Guide to Data Acquisition

To ensure high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be noted, as it can influence chemical shifts.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Employ a relaxation delay of at least 1-2 seconds.

    • Signal averaging (e.g., 16-64 scans) may be necessary for samples with low concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition (400+ MHz NMR) cluster_Processing Data Processing a Weigh Compound (5-10 mg) b Add Deuterated Solvent (~0.6 mL) a->b c Vortex to Dissolve b->c d ¹H NMR Acquisition c->d e ¹³C NMR Acquisition c->e f Fourier Transform d->f e->f g Phase and Baseline Correction f->g h Integration and Peak Picking g->h Final Spectrum Final Spectrum h->Final Spectrum

Figure 2: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through an LC system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For high-resolution data, a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.

Conclusion: A Framework for Confident Structural Elucidation

The structural verification of novel compounds like this compound relies on a multi-faceted spectroscopic approach. By understanding the expected spectral features and cross-referencing with data from known analogues, researchers can confidently interpret their experimental results. This guide provides a robust framework for such analysis, emphasizing the importance of a comparative and mechanistic understanding of spectroscopic data. The provided protocols offer a starting point for obtaining high-quality data, which is the bedrock of sound scientific discovery.

References

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC. (2022-07-01). Available at: [Link]

  • This compound (C9H7ClN2O2S) - PubChemLite. Available at: [Link]

  • Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Available at: [Link]

  • N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed. (2020-09-11). Available at: [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - NIH. Available at: [Link]

  • 2 - Supporting Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of Compounds Derived from Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological activities, including potent anticancer and anti-infective properties.[1] Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate serves as a critical starting material, a versatile building block for synthesizing a diverse library of derivatives.[2][3][4] This guide provides a comprehensive framework for evaluating the "drug-likeness" of these derivatives. We will explore the foundational concepts of drug-likeness, compare key derivatives based on their physicochemical and pharmacokinetic profiles, and provide detailed protocols for both in silico and experimental evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this promising scaffold for clinical success.

Introduction: The Thieno[3,2-d]pyrimidine Scaffold and the Imperative of Drug-Likeness

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic structure, forming the basis of numerous compounds with significant biological activity.[1] Its derivatives have been extensively investigated as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 7 (CDK7) and Focal Adhesion Kinase (FAK), which are crucial targets in oncology.[5][6] The starting material, this compound, with a molecular weight of 242.68 g/mol , provides a reactive "handle" at the 4-position, allowing for the strategic introduction of various substituents to modulate biological activity and physicochemical properties.[2][3]

However, potent biological activity alone does not make a successful drug. The journey from a promising "hit" compound to a marketable therapeutic is fraught with challenges, with a staggering 90% attrition rate for drug candidates during clinical trials.[7] A primary driver of this failure is a poor pharmacokinetic profile, encompassed by the acronym ADMET : A bsorption, D istribution, M etabolism, E xcretion, and T oxicity.

This is where the concept of drug-likeness becomes paramount. Drug-likeness is a qualitative assessment of a compound's properties, predicting its likelihood of being successfully developed into an orally active drug.[8] Early evaluation of drug-likeness allows researchers to "fail early, fail cheap," prioritizing compounds with favorable ADMET properties long before expensive clinical studies.[9] This guide will focus on providing the rationale and methods for this critical evaluation.

Foundational Pillars of Drug-Likeness Evaluation

To objectively compare derivatives, we must first establish the key parameters that define a "drug-like" molecule. These are typically a blend of physicochemical properties that govern a compound's journey through the body.

Lipinski's Rule of Five: The Classic Guideline

Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) is a set of guidelines used to predict the oral bioavailability of a drug candidate.[10][11] The rule observes that most orally administered drugs are relatively small and moderately lipophilic.[10] A compound is likely to have poor oral absorption if it violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[8]

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity (fat-solubility). A value less than 5 indicates a balance between lipid and aqueous solubility, which is necessary to cross cell membranes and dissolve in the blood.[8][10][12]

  • Hydrogen Bond Donors (HBD) ≤ 5: These are typically O-H and N-H bonds.[10]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: These are typically nitrogen or oxygen atoms.[10]

It is crucial to understand that the Rule of Five is a guideline, not an immutable law. Many successful drugs, particularly natural products and biologics, violate these rules.[11][12] However, it remains an invaluable first-pass filter in early-stage drug discovery.

Beyond Lipinski: Key ADMET Parameters

While Ro5 provides a useful snapshot, a deeper dive into ADMET properties is necessary for a robust evaluation. Modern drug discovery heavily relies on in silico (computational) tools to predict these properties, offering a high-throughput and cost-effective alternative to extensive experimental testing in the early phases.[7][9][13]

Key predictive parameters include:

  • Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut.

  • Blood-Brain Barrier (BBB) Permeation: Essential for drugs targeting the central nervous system (CNS).

  • CYP450 Inhibition: Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.

  • Aqueous Solubility (LogS): Poor solubility is a major hurdle for drug formulation and absorption.

  • Bioavailability Score: An overall score that combines several parameters to predict the fraction of an administered dose that reaches systemic circulation.

Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives

To illustrate the evaluation process, let's consider a hypothetical comparative analysis of three derivatives synthesized from our starting material, this compound. These derivatives are representative of common modifications made to this scaffold in the literature.

  • Compound A: A simple amine substitution at the C4 position.

  • Compound B: A more complex, substituted aniline at the C4 position.

  • Compound C: A bulkier, heterocyclic substituent at the C4 position.

The following table summarizes the predicted drug-likeness and ADMET properties for these compounds, as would be generated by a standard in silico tool like SwissADME.

ParameterStarting MaterialCompound ACompound BCompound CInterpretation
Molecular Formula C₉H₇ClN₂O₂SC₁₁H₁₂N₄O₂SC₁₇H₁₅N₃O₂SC₁₇H₁₈N₄O₂S₂Increasing complexity and MW.
Molecular Weight ( g/mol ) 242.68264.32337.40386.49All are well within the Ro5 limit (<500).
LogP 2.151.803.504.20All are within the Ro5 limit (<5). Compound C approaches the upper limit.
H-Bond Donors 0211All are well within the Ro5 limit (<5).
H-Bond Acceptors 4656All are well within the Ro5 limit (<10).
Lipinski Ro5 Violations 0000All compounds are fully compliant.
GI Absorption HighHighHighHighAll are predicted to be well-absorbed orally.
BBB Permeant YesNoYesNoModification significantly impacts CNS penetration.
CYP2D6 Inhibitor NoNoYesYesCompounds B and C may have drug-drug interaction liabilities.
Aqueous Solubility (LogS) -3.5 (Soluble)-3.2 (Soluble)-4.8 (Moderately Soluble)-5.5 (Poorly Soluble)Solubility decreases as lipophilicity (LogP) increases.
Bioavailability Score 0.550.550.550.55Overall score remains consistent for this scaffold.

Causality and Insights:

  • Structure-Property Relationship: As we move from the simple amine in Compound A to the more complex aromatic and heterocyclic systems in Compounds B and C , we observe a predictable increase in both Molecular Weight and LogP. This increased lipophilicity directly correlates with a decrease in predicted aqueous solubility.

  • Impact on ADMET: The structural changes have a profound impact on specific ADMET properties. The addition of the piperazine moiety in Compound A increases polarity, preventing it from crossing the Blood-Brain Barrier. Conversely, the more lipophilic nature of Compounds B and C makes them potential inhibitors of the CYP2D6 metabolic enzyme, a critical consideration for safety and drug interactions.

  • Decision Making: Based on this in silico analysis, Compound A appears to be a promising lead for peripherally-acting targets due to its good solubility and lack of predicted BBB permeation or CYP inhibition. Compounds B and C , while also orally bioavailable, would require further investigation into their potential for CYP-mediated drug interactions and formulation strategies to address their lower solubility.

Methodologies and Experimental Protocols

Scientific integrity demands that computational predictions are validated by experimental data. Here, we outline the protocols for both the in silico analysis and a key experimental validation.

Protocol: In Silico Drug-Likeness and ADMET Prediction

This protocol describes the use of a free and widely used web server, SwissADME, to generate the data presented in the comparative table.

Objective: To rapidly evaluate the physicochemical properties, pharmacokinetics, and drug-likeness of novel compounds.

Methodology:

  • Obtain SMILES Strings: For each compound of interest, generate its Simplified Molecular Input Line Entry System (SMILES) string. This is a text-based representation of the chemical structure.

    • Example (Starting Material):CCOC(=O)c1scc2c1ncnc2Cl

  • Access the Web Server: Navigate to the SwissADME homepage ([Link]).

  • Input Structures: In the provided input box, paste the list of SMILES strings, one per line.

  • Run Analysis: Click the "Run" button to initiate the calculations.

  • Interpret Results: The server will generate a detailed report for each compound. Focus on the parameters outlined in Section 3 (e.g., Lipinski parameters, GI absorption, BBB permeation, CYP inhibition, and solubility).

  • Data Consolidation: Consolidate the key data points into a comparison table for easy analysis.

Workflow for In Silico ADMET Prediction

G cluster_input Step 1: Input cluster_tool Step 2: Analysis Tool cluster_output Step 3: Output & Interpretation SMILES Generate SMILES Strings for Derivatives SwissADME Input SMILES into SwissADME Web Server SMILES->SwissADME Paste List PhysChem Physicochemical Properties (MW, LogP, HBD, HBA) SwissADME->PhysChem PK Pharmacokinetics (GI, BBB, CYP Inhibition) SwissADME->PK DrugLikeness Drug-Likeness (Lipinski, Bioavailability Score) SwissADME->DrugLikeness Solubility Solubility (LogS) SwissADME->Solubility

Caption: Workflow for predicting ADMET properties using SwissADME.

Protocol: Experimental Determination of Lipophilicity (logP)

Lipophilicity (LogP) is arguably one of the most critical physicochemical parameters.[14] While computational methods provide a good estimate, experimental determination is the gold standard. The shake-flask method is a classic approach, though it can be labor-intensive.[15] HPLC-based methods are often preferred for their speed and lower sample consumption.[15]

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a compound.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in each phase at equilibrium is measured to calculate P, and its logarithm gives LogP.

Methodology (Shake-Flask Method - Conceptual Steps):

  • Preparation of Phases: Prepare pre-saturated solutions of n-octanol (with water) and water (with n-octanol) by mixing them vigorously and allowing them to separate overnight. This ensures that the volumes of the phases do not change during the experiment.

  • Standard Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Partitioning: In a separatory funnel or vial, add a precise volume of the water-saturated n-octanol and the n-octanol-saturated water. Add a small, known amount of the compound's stock solution.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. The vessel should be gently agitated to prevent emulsion formation.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification: Carefully sample a precise volume from both the aqueous and the octanol layers.

  • Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:

    • P = [Concentration in Octanol] / [Concentration in Water]

    • LogP = log10(P)

Self-Validation and Trustworthiness: The protocol's integrity is maintained by running replicates to ensure reproducibility and including a control compound with a known, well-documented LogP value to validate the experimental setup and analytical method. Discrepancies between calculated and experimental values are common and highlight the need for laboratory measurements.[16]

General Synthesis and Diversification Scheme

G Start Ethyl 4-chlorothieno[3,2-d] pyrimidine-2-carboxylate Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Derivatives Library of C4-Substituted Thieno[3,2-d]pyrimidine Derivatives Reaction->Derivatives Nucleophile Diverse Nucleophiles (e.g., R-NH2, R-OH, R-SH) Nucleophile->Reaction Evaluation Drug-Likeness Evaluation (In Silico & Experimental) Derivatives->Evaluation

Caption: Synthetic route to diversify the core scaffold.

Conclusion and Future Outlook

The thieno[3,2-d]pyrimidine scaffold, accessed via this compound, remains an exceptionally fertile ground for the discovery of new therapeutic agents. This guide has demonstrated that a systematic evaluation of drug-likeness is not merely a box-ticking exercise but a critical component of rational drug design.

By integrating in silico predictions with targeted experimental validation, researchers can make informed decisions, prioritizing compounds that possess a harmonious balance of biological potency and favorable pharmacokinetic properties. The methodologies described herein—from leveraging predictive ADMET models to performing fundamental LogP measurements—provide a robust framework for de-risking drug candidates early in the discovery pipeline. This approach ultimately conserves resources and increases the probability of translating a promising molecule into a life-saving medicine.

References

  • Jain, A. K., & Sharma, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1163-1183. [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • Taylor & Francis Online. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]

  • IntechOpen. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. [Link]

  • ACS Publications. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Cosmetics & Toiletries. (2008). Drug-likeness vs. Lipinski's Rule of Five. Cosmetics & Toiletries. [Link]

  • Lecture Notes. (2023). lipinski rule of five. SlideShare. [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Bioaccess. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green's Blog. [Link]

  • Weber, S. G., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Chromatography A, 1258, 161-167. [Link]

  • Kamal, A., et al. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets, 22(17), 1944-1963. [Link]

  • Fan, M., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]

  • MDPI. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules. [Link]

  • SciELO. (2023). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Brazilian Chemical Society. [Link]

  • Zhao, Q., et al. (2020). Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. European Journal of Medicinal Chemistry, 192, 112024. [Link]

  • Marchand, P., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(10), 12011-12033. [Link]

  • Protheragen. (n.d.). This compound. Protheragen. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of multiple sites for functionalization have made it a cornerstone for the development of a wide array of therapeutic agents. Notably, derivatives of this scaffold have shown potent activity as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is a key intermediate in the synthesis of these complex molecules. The chlorine atom at the 4-position serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions, while the ethyl carboxylate at the 2-position provides another site for modification or can be a crucial pharmacophoric element itself.

Given its importance, the efficient and scalable synthesis of this compound is of paramount interest. This guide provides a comprehensive comparison of established and alternative synthetic methodologies, offering detailed experimental protocols and performance data to inform researchers in their selection of the most suitable route for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound is typically a multi-step process. The general approach involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and finally, the introduction of the chloro-substituent. This guide will focus on the critical chlorination step, comparing the traditional phosphorus oxychloride (POCl₃) method with a solvent-free modification and a thionyl chloride-based alternative.

Method 1: The Standard Phosphorus Oxychloride (POCl₃) Route

This is the most widely employed method for the chlorination of hydroxypyrimidines and related heterocyclic systems. The reaction proceeds via the conversion of the hydroxyl group into a better leaving group by phosphorylation, followed by nucleophilic attack by a chloride ion.

Causality of Experimental Choices

The use of a large excess of POCl₃ often serves as both the reagent and the solvent, driving the reaction to completion. The addition of a tertiary amine, such as N,N-dimethylaniline, acts as a base to neutralize the HCl generated during the reaction, preventing side reactions and promoting the desired transformation. Reflux temperatures are typically required to overcome the activation energy of the reaction.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-4-(ethoxycarbonyl)thiophene-3-carboxylate

This initial step follows the well-established Gewald reaction.

  • To a stirred mixture of ethyl cyanoacetate (1 equiv.), ethyl acetoacetate (1 equiv.), and elemental sulfur (1 equiv.) in ethanol, add diethylamine (1.5 equiv.) dropwise at room temperature.

  • Heat the mixture to 50-60°C and stir for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired substituted thiophene.

Step 2: Synthesis of Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate

  • A mixture of Ethyl 2-amino-4-(ethoxycarbonyl)thiophene-3-carboxylate (1 equiv.) and formamide (10-15 equiv.) is heated at 180-190°C for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to give the hydroxypyrimidine intermediate.

Step 3: Chlorination with Phosphorus Oxychloride

  • A mixture of Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate (1 equiv.) and phosphorus oxychloride (10-15 equiv.) is treated with N,N-dimethylaniline (1 equiv.).

  • The mixture is heated at reflux (approximately 110°C) for 3-4 hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to yield this compound.

Method 2: Solvent-Free Chlorination with Equimolar POCl₃

This method is a greener and more atom-economical modification of the standard procedure. It avoids the use of a large excess of POCl₃ and hazardous chlorinated solvents.

Causality of Experimental Choices

By using equimolar amounts of the chlorinating agent and a base (pyridine) in a sealed reactor, the reaction can be driven to completion at a higher temperature without the need for a solvent. Pyridine is a common choice of base in these reactions. The sealed system prevents the loss of the volatile reagent. This approach simplifies the work-up procedure and reduces chemical waste.[1]

Experimental Protocol
  • In a sealed pressure vessel, combine Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate (1 equiv.), phosphorus oxychloride (1.1 equiv.), and pyridine (1.1 equiv.).

  • Heat the sealed mixture at 140-160°C for 2-3 hours with stirring.

  • Cool the reaction vessel to room temperature and carefully vent any pressure.

  • The reaction mixture is then quenched by slowly adding it to ice-water.

  • The precipitated product is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • Purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

Method 3: Thionyl Chloride and Catalytic DMF

This alternative method utilizes a different chlorinating agent, thionyl chloride (SOCl₂), in the presence of a catalytic amount of dimethylformamide (DMF). This system forms a Vilsmeier-type reagent in situ, which is a potent chlorinating species.

Causality of Experimental Choices

The reaction of SOCl₂ with DMF forms the electrophilic Vilsmeier reagent, N,N-dimethylchloromethaniminium chloride. This reagent activates the hydroxyl group of the pyrimidinone, facilitating nucleophilic attack by chloride. The use of a catalytic amount of DMF is often sufficient to drive the reaction. Thionyl chloride is more volatile than POCl₃, which can simplify its removal after the reaction.

Experimental Protocol
  • To a solution of Ethyl 4-hydroxythieno[3,2-d]pyrimidine-2-carboxylate (1 equiv.) in a suitable solvent (e.g., toluene or dioxane), add a catalytic amount of dimethylformamide (DMF, ~0.1 equiv.).

  • Add thionyl chloride (SOCl₂, 2-3 equiv.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (80-110°C, depending on the solvent) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure.

  • The residue is carefully treated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Performance Benchmark: A Comparative Analysis

Parameter Method 1: Standard POCl₃ Method 2: Solvent-Free POCl₃ Method 3: SOCl₂/DMF
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)
Reagent Stoichiometry Large excess (reagent & solvent)EquimolarStoichiometric SOCl₂, catalytic DMF
Solvent Often neat POCl₃ or high-boiling inert solventSolvent-freeToluene, Dioxane, or other inert solvent
Reaction Temperature ~110°C (Reflux)140-160°C (Sealed vessel)80-110°C (Reflux)
Typical Reaction Time 3-4 hours2-3 hours2-4 hours
Reported Yields (for similar systems) 60-80%85-95%[1]70-85%
Work-up & Purification Quenching of large excess POCl₃, extraction, chromatographySimple quench, filtration/recrystallizationNeutralization, extraction, chromatography
Green Chemistry Aspects Poor atom economy, hazardous wasteHigh atom economy, reduced wasteModerate atom economy, volatile byproducts
Scalability Challenging due to large POCl₃ excess and exotherm on quenchingMore amenable to scale-upModerate scalability

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination (Alternative Methods) cluster_product Final Product Start_A Ethyl Cyanoacetate Thiophene Ethyl 2-amino-4-(ethoxycarbonyl) thiophene-3-carboxylate Start_A->Thiophene Diethylamine, Ethanol Start_B Ethyl Acetoacetate Start_B->Thiophene Diethylamine, Ethanol Start_C Sulfur Start_C->Thiophene Diethylamine, Ethanol Hydroxypyrimidine Ethyl 4-hydroxythieno[3,2-d]pyrimidine- 2-carboxylate Thiophene->Hydroxypyrimidine Formamide, Heat Method1 Standard POCl₃ Hydroxypyrimidine->Method1 Excess POCl₃, N,N-dimethylaniline Method2 Solvent-Free POCl₃ Hydroxypyrimidine->Method2 Equimolar POCl₃, Pyridine Method3 SOCl₂ / cat. DMF Hydroxypyrimidine->Method3 SOCl₂, cat. DMF FinalProduct Ethyl 4-chlorothieno[3,2-d]pyrimidine- 2-carboxylate Method1->FinalProduct Method2->FinalProduct Method3->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion and Recommendations

The choice of synthetic method for this compound will depend on the specific requirements of the researcher, including scale, available equipment, and green chemistry considerations.

  • Method 1 (Standard POCl₃) remains a reliable, albeit less environmentally friendly, option for small-scale synthesis where procedural simplicity is valued.

  • Method 2 (Solvent-Free POCl₃) presents a compelling alternative for larger-scale preparations, offering higher yields, reduced waste, and a more straightforward work-up. The requirement for a sealed reactor is a key consideration.

  • Method 3 (SOCl₂/DMF) is a viable alternative that avoids the use of phosphorus-based reagents. It offers good yields and may be advantageous in situations where POCl₃ is not preferred or available.

For researchers focused on sustainable and efficient synthesis, the solvent-free POCl₃ method is highly recommended. However, all three methods provide access to the valuable this compound intermediate, enabling the further development of novel therapeutic agents.

References

  • Wang, H., Wen, K., Sun, Z., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

Sources

A Researcher's Guide to Comparative Docking of Thienopyrimidine Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting comparative molecular docking studies of thienopyrimidine derivatives against kinase active sites. Thienopyrimidines represent a privileged scaffold in medicinal chemistry, known for their structural similarity to purines, which makes them excellent candidates for targeting the ATP-binding site of kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.[2][3][4] This guide will delve into the rationale, execution, and validation of in-silico docking experiments, offering a robust methodology for prioritizing thienopyrimidine-based compounds for further experimental validation.

The Significance of Kinase Inhibition and the Thienopyrimidine Scaffold

Protein kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of proteins, thereby regulating a vast array of cellular processes, including growth, proliferation, and apoptosis.[5] Their aberrant activity is frequently implicated in the progression of cancer, positioning them as critical therapeutic targets.[2][6] The thienopyrimidine core is a bioisostere of the natural purine ring system, granting it inherent affinity for the ATP-binding pocket of kinases.[1] This structural advantage has led to the development of numerous thienopyrimidine derivatives as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8][9][10][11]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[12] For thienopyrimidine derivatives, comparative docking studies are invaluable for:

  • Predicting Binding Affinity: Estimating the binding energy to rank and prioritize derivatives.

  • Understanding Structure-Activity Relationships (SAR): Correlating structural modifications with changes in predicted binding affinity and interactions.[13]

  • Investigating Selectivity: Comparing the binding of a derivative across different kinase active sites to predict its selectivity profile.

  • Guiding Rational Drug Design: Informing the design of novel derivatives with improved potency and selectivity.

The Workflow of a Comparative Docking Study

A rigorous and systematic workflow is crucial for obtaining reliable and reproducible docking results. The following sections detail a step-by-step protocol using AutoDock Vina, a widely used and validated open-source docking program.[2][3][14][15][16][17][18]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Selection 1. Target Selection & PDB Retrieval Protein_Prep 2. Receptor Preparation PDB_Selection->Protein_Prep Receptor Structure Grid_Gen 4. Grid Box Generation Protein_Prep->Grid_Gen Prepared Receptor (.pdbqt) Ligand_Prep 3. Ligand Preparation Docking_Run 5. Running AutoDock Vina Ligand_Prep->Docking_Run Prepared Ligands (.pdbqt) Grid_Gen->Docking_Run Grid Parameters Results_Analysis 7. Results Analysis & Comparison Docking_Run->Results_Analysis Docking Poses & Scores Validation 6. Protocol Validation Validation->Results_Analysis Validated Protocol

Caption: A generalized workflow for comparative molecular docking studies.

Experimental Protocol: Comparative Docking using AutoDock Vina

This protocol outlines the key steps for performing a comparative docking study. For detailed command-line instructions and tutorials, users are encouraged to consult the official AutoDock Vina documentation and other available guides.[3][14][15][16][17][18][19]

1. Target Selection and PDB File Retrieval:

  • Rationale: The first step is to identify the kinase targets of interest and obtain their three-dimensional structures. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.

  • Procedure:

    • Identify the PDB codes for the kinase domains of interest. It is highly recommended to use crystal structures that are co-crystallized with a ligand, as this generally indicates an experimentally validated binding pocket.

    • For this guide's case study, we will focus on EGFR (PDB ID: 4HJO) and PI3Kα (PDB ID: 8EXV).[7][20]

    • Download the PDB files from the RCSB PDB website.

2. Receptor Preparation:

  • Rationale: PDB files often contain non-essential molecules like water, co-factors, and multiple protein chains. These need to be removed, and hydrogens must be added to the protein structure to ensure correct ionization states.

  • Procedure (using AutoDockTools):

    • Load the PDB file into AutoDockTools (ADT).

    • Remove water molecules and any co-crystallized ligands or ions not essential for the docking study.

    • Add polar hydrogens to the protein.

    • Add Kollman charges to assign partial charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

3. Ligand Preparation:

  • Rationale: The thienopyrimidine derivatives to be docked must be converted into a 3D format and prepared in a similar manner to the receptor.

  • Procedure (using a molecular editor and ADT):

    • Draw the 2D structures of the thienopyrimidine derivatives using a chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D structures and perform an initial energy minimization using a molecular modeling software.

    • Load the 3D ligand files into ADT.

    • Detect the rotatable bonds within the ligand.

    • Save the prepared ligands in the PDBQT file format.

4. Grid Box Generation:

  • Rationale: A grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for favorable binding poses for the ligand.

  • Procedure (using ADT):

    • Load the prepared receptor PDBQT file into ADT.

    • Center the grid box on the co-crystallized ligand (if present) or on key active site residues. For kinases, this is typically the ATP-binding pocket in the hinge region.

    • Adjust the dimensions of the grid box to encompass the entire binding site, providing enough space for the ligands to move and rotate freely.

5. Running the Docking Simulation:

  • Rationale: This step executes the docking algorithm, which will systematically explore different conformations of the ligand within the defined grid box and score them based on a predefined scoring function.

  • Procedure (command-line AutoDock Vina):

    • Create a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

    • Run AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

6. Protocol Validation:

  • Rationale: Before docking a series of novel compounds, it is imperative to validate the docking protocol to ensure it can reproduce experimentally observed binding modes.

  • Procedure:

    • Re-docking: Dock the co-crystallized ligand back into its corresponding receptor's active site using the same protocol as for the test ligands.

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose of the co-crystallized ligand and its experimentally determined conformation in the crystal structure.

    • Validation Criteria: A docking protocol is generally considered validated if the RMSD value is below 2.0 Å.[4][21][22] For smaller, less flexible ligands, an RMSD of less than 1.5 Å is often achievable and indicates a very good protocol.[5][23]

Case Study: Comparative Docking of Thienopyrimidine Derivatives against EGFR

To illustrate the application of this workflow, we will consider a hypothetical comparative docking study of three thienopyrimidine derivatives against the wild-type EGFR kinase domain (PDB ID: 4HJO).[7] Erlotinib, a known EGFR inhibitor, will be used as a reference compound.

Table 1: Comparative Docking Results for Thienopyrimidine Derivatives against EGFR (PDB: 4HJO)

CompoundStructureBinding Affinity (kcal/mol)Key Interacting Residues (H-bonds)Key Interacting Residues (Hydrophobic)
Erlotinib (Reference) [Structure of Erlotinib]-8.5Met793, Cys773Leu718, Val726, Ala743, Leu844
Thieno[2,3-d]pyrimidine-1 [Structure of Derivative 1]-9.2Met793Leu718, Val726, Ala743, Pro794, Leu844
Thieno[2,3-d]pyrimidine-2 [Structure of Derivative 2]-7.8Gln791Val726, Ala743, Met766, Leu788
Thieno[2,3-d]pyrimidine-3 [Structure of Derivative 3]-8.9Met793, Thr854Leu718, Ala743, Met790, Leu844

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual docking results may vary.

Analysis of Docking Results

A thorough analysis of the docking results involves more than just comparing binding affinities.[24] Visual inspection of the binding poses and identification of key molecular interactions are crucial for a comprehensive understanding.[24]

G cluster_kinase Kinase Active Site cluster_ligand Thienopyrimidine Ligand Hinge Hinge Region (e.g., Met793 in EGFR) Hydrophobic_Pocket_I Hydrophobic Pocket I Hydrophobic_Pocket_II Hydrophobic Pocket II Solvent_Front Solvent-Exposed Region Thieno_Core Thienopyrimidine Core Thieno_Core->Hinge H-bond Thieno_Core->Hydrophobic_Pocket_II Hydrophobic Interaction Substituent_R1 Substituent R1 Substituent_R1->Hydrophobic_Pocket_I Hydrophobic Interaction Substituent_R2 Substituent R2 Substituent_R2->Solvent_Front Solvent Interaction

Caption: Key interactions of a thienopyrimidine inhibitor within a kinase active site.

Interpretation of the Case Study Results:

  • Binding Affinity: Thieno[2,3-d]pyrimidine-1 shows the most favorable binding affinity (-9.2 kcal/mol), even stronger than the reference inhibitor Erlotinib. This suggests it could be a potent inhibitor. Thieno[2,3-d]pyrimidine-2 has a weaker predicted affinity, indicating it may be less active.

  • Key Interactions:

    • The formation of a hydrogen bond with the backbone of the hinge region residue (Met793 in EGFR) is a hallmark of many ATP-competitive kinase inhibitors. Both Erlotinib, Thieno[2,3-d]pyrimidine-1, and Thieno[2,3-d]pyrimidine-3 are predicted to form this critical interaction, which is a strong indicator of a canonical binding mode.

    • Thieno[2,3-d]pyrimidine-2 fails to form this key hydrogen bond, which likely contributes to its lower predicted binding affinity.

    • The various hydrophobic interactions with residues such as Leu718, Val726, and Leu844 contribute significantly to the overall binding affinity and stability of the ligand-receptor complex.[7] The specific pattern of these interactions can provide insights into the SAR of the thienopyrimidine series.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and a detailed protocol for conducting comparative molecular docking studies of thienopyrimidine derivatives in kinase active sites. By following a systematic and validated workflow, researchers can leverage in-silico docking to effectively prioritize compounds, understand structure-activity relationships, and guide the design of novel and potent kinase inhibitors.

It is crucial to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental data. Promising candidates identified through these computational studies should be synthesized and subjected to in vitro kinase assays and cell-based proliferation assays to validate their biological activity. The integration of computational and experimental approaches is paramount for the successful discovery and development of the next generation of thienopyrimidine-based kinase inhibitors for the treatment of cancer and other diseases.

References

  • El-Morsy, A. M., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213385. [Link]

  • Anjinappa, P., et al. (2025). Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. ResearchGate. [Link]

  • AutoDock Vina Developers. (n.d.). Basic docking. Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). Crystallographic structure of EGFR (PDB code: 2GS2). [Link]

  • RCSB Protein Data Bank. (2007). 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. [Link]

  • RCSB Protein Data Bank. (2018). 5XGH: Crystal structure of PI3K complex with an inhibitor. [Link]

  • Various Authors. (2017). What is the tolerable RMSD value when we validate the docking simulation parameters from the standard's pose? ResearchGate. [Link]

  • Kamal, A. M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 799-813. [Link]

  • RCSB Protein Data Bank. (2011). 3APD: Crystal structure of human PI3K-gamma in complex with CH5108134. [Link]

  • El-Naggar, A. M., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 15(42), 28987-29003. [Link]

  • RCSB Protein Data Bank. (2017). 5UBT: CRYSTAL STRUCTURE OF PI3K DELTA IN COMPLEX WITH A 7-(3-(PIPERAZIN-1-YL)PHENYL)PYRROLO[2,1-F][7][8][9] TRIAZIN-4-AMINE DERIVIATINE. [Link]

  • RCSB Protein Data Bank. (2022). 8EXV: Crystal structure of PI3K-alpha in complex with compound 32. [Link]

  • Anjinappa, P. (2025). Docking Scores of Novel Thieno[2,3-d] pyrimidine Derivatives. ResearchGate. [Link]

  • Tan, C. S., & Yapi, B. Y. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(3), 1234. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Gaji, R., et al. (2020). Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. Journal of Medicinal Chemistry, 63(22), 13636-13645. [Link]

  • RCSB Protein Data Bank. (2008). 3ENE: Complex of PI3K gamma with an inhibitor. [Link]

  • In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. (2025). Journal of Pioneering Medical Sciences. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. [Link]

  • RCSB Protein Data Bank. (2014). 4RJ3: CDK2 with EGFR inhibitor compound 8. [Link]

  • Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Wieder, M., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 61(11), 5541-5555. [Link]

  • S., Nagy, et al. (2024). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cells, 13(1), 47. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Anderson, A. C. (2005). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 45(2), 444-451. [Link]

  • Khattab, M., et al. (2021). (A) 2D molecular interactions of compound 5 with amino acids of the EGFR enzyme pocket (PDB code: 3UG2). ResearchGate. [Link]

  • Agostini, M., et al. (2020). Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies. Journal of Computer-Aided Molecular Design, 34(12), 1319-1331. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. Molecules, 27(19), 6526. [Link]

  • Lee, S., et al. (2024). Improving docking and virtual screening performance using AlphaFold2 multi-state modeling for kinases. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. ResearchGate. [Link]

  • Various Authors. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate (CAS No. 319442-18-7). As a chlorinated heterocyclic compound, this substance requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the first step in managing its lifecycle. This compound is a complex molecule whose hazards must be inferred from its structure and data on similar compounds, pending a specific Safety Data Sheet (SDS) from the supplier.

Structural Rationale for Hazard Classification: The molecule's structure contains several features that inform our safety assessment:

  • Chlorinated Heterocycle: Organochlorine compounds are often persistent in the environment and can produce hazardous decomposition products like hydrogen chloride (HCl) gas upon incomplete combustion.

  • Thienopyrimidine Core: This fused heterocyclic system is common in biologically active molecules.[1][2] While specific toxicity data is limited, related pyrimidine derivatives are known to cause skin, eye, and respiratory irritation.[3][4][5]

  • Ester Group: The ethyl carboxylate functional group is generally stable but can be hydrolyzed under strong acidic or basic conditions.

Based on data from structurally related compounds, the primary hazards are anticipated to be:

  • Skin Irritation (H315)[4][5]

  • Serious Eye Irritation (H319)[4][5]

  • Respiratory Irritation (H335)[4]

  • Harmful if Swallowed (H302)[4]

Chemical Data Summary
PropertyValueSource
CAS Number 319442-18-7[6][7]
Molecular Formula C₉H₇ClN₂O₂S[6][7]
Molecular Weight 242.7 g/mol [6]
Appearance Likely a powder or solid[3]
Primary Hazards Skin, eye, and respiratory irritation; Harmful if swallowed[3][4][5]
Storage Store in a well-ventilated, cool, dry place (e.g., 2-8°C)[3][8][9]

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[10][11]

Under RCRA, the responsibility for correctly identifying and managing hazardous waste falls upon the generator—the laboratory that creates the waste.[10][12] The relevant regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273 .[13]

Key Principles of RCRA Compliance:

  • Waste Identification: The generator must determine if their waste is hazardous, either because it is specifically "listed" by the EPA or because it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[12]

  • Cradle-to-Grave Management: The generator is responsible for the waste from its creation to its ultimate disposal, a concept known as "cradle-to-grave" liability.[10]

  • Proper Handling: This includes using appropriate containers, labeling them correctly, storing them safely, and using a manifest system to track off-site transportation.[12]

  • Authorized Disposal: Waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

Many states have their own hazardous waste programs that may be more stringent than federal regulations.[10][13] It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to ensure compliance with all applicable federal, state, and local rules.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of this compound, from the point of generation to final handoff.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is to never mix different waste streams.[14]

  • Action: Designate a specific, labeled waste container exclusively for this compound and materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Causality: Mixing chlorinated waste with other chemicals, particularly acidic or reactive waste, can lead to dangerous chemical reactions, the release of toxic gases, or complicate the final disposal process, increasing costs and risk.

Step 2: Containerization

The choice of container is critical for safe storage and transport.

  • Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be in good condition with no leaks or cracks.

  • Causality: An appropriate container prevents leakage and exposure to personnel. The container must be compatible with the chemical to avoid degradation of the container itself.

Step 3: Labeling

Clear and accurate labeling is a cornerstone of safety and regulatory compliance.

  • Action: Affix a "Hazardous Waste" label to the container immediately upon starting waste collection. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate list of the container's contents

    • The specific hazards (e.g., "Irritant," "Toxic")

    • The date accumulation started

  • Causality: Proper labeling prevents accidental mixing of incompatible wastes, informs personnel of the container's contents and associated hazards, and is required by law for tracking and disposal.[10]

Step 4: On-Site Storage

Waste must be stored safely in a designated area while awaiting pickup.

  • Action: Keep the waste container tightly closed except when adding waste.[8] Store it in a secondary containment bin within a well-ventilated area, away from heat sources and incompatible materials.[8][14] This area should be clearly marked as a "Satellite Accumulation Area" or "Hazardous Waste Storage Area," in line with your facility's EHS procedures.

  • Causality: Securely closing containers prevents the release of vapors. Secondary containment will capture any leaks or spills, preventing environmental contamination and personnel exposure.

Step 5: Arranging for Disposal

Final disposal must be handled by professionals.

  • Action: Once the container is full or you have finished the project, contact your institution's EHS department to arrange for a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Causality: EHS professionals are trained to manage the logistics of hazardous waste disposal, ensuring it is transported by a licensed hauler to a permitted TSDF for incineration or other approved treatment.[15] This is the only way to legally and safely complete the "cradle-to-grave" cycle.

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage & Handoff cluster_3 Step 4: Final Disposition A Waste Generated (Pure chemical or contaminated material) B Consult SDS & EHS Is it Hazardous Waste? A->B C Select Compatible Waste Container (e.g., HDPE) B->C Yes D Affix 'Hazardous Waste' Label with full chemical name C->D E Collect Waste (Keep segregated) D->E F Store in Designated Area (Well-ventilated, secondary containment) E->F G Keep Container Closed F->G H Contact EHS for Pickup F->H I Licensed Waste Hauler Transports to TSDF H->I J Final Disposal (e.g., Incineration) I->J

Caption: Decision workflow for compliant chemical waste disposal.

Decontamination and Emergency Procedures

Spill Cleanup:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

  • Personal Protective Equipment (PPE): For small, manageable spills, don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect: Carefully sweep the absorbed material into the designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

References

  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
  • Hazardous Waste. (n.d.). US EPA.
  • Waste, Chemical, and Cleanup Enforcement. (2025). US EPA.
  • Resource Conservation and Recovery Act (RCRA)
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxyl
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
  • Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxyl
  • Safety Data Sheet - 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine. (2024). CymitQuimica.
  • Safety Data Sheet - Pyrimidine. (2025). Fisher Scientific.
  • Safety Data Sheet - 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (2025). TCI Chemicals.
  • Management of Chemicals. (n.d.).
  • Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxyl
  • Prudent Practices for Handling Hazardous Chemicals in Labor
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Specific Methods for the Destruction of Hazardous Chemicals in the Labor
  • Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxyl
  • Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. (n.d.).
  • A deconstruction–reconstruction strategy for pyrimidine diversific
  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents. (n.d.). PubMed.
  • ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxyl
  • Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxyl
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed.
  • Green Synthesis of Pyrimidine Deriv

Sources

A Senior Application Scientist's Guide to Handling Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate (CAS No. 319442-18-7). As a chlorinated heterocyclic compound used as a building block in pharmaceutical research, its unique chemical properties necessitate a rigorous and informed approach to laboratory safety.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth, field-proven insights to ensure personal safety and experimental integrity. The causality behind each recommendation is explained to build a comprehensive understanding of the required safety measures.

Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the foundation of safe handling. The compound is classified with a "Warning" signal word and is associated with multiple hazard statements.[1]

Table 1: GHS Hazard Profile for this compound

GHS PictogramHazard CodeHazard StatementPractical Implication in the Lab

H302Harmful if swallowed.[1]Accidental ingestion via contaminated hands or objects can lead to acute toxicity. Strict hygiene is paramount.
H315Causes skin irritation.[1]Direct contact with the skin can cause localized redness, inflammation, or dermatitis. Proper gloves and a lab coat are essential to prevent contact.
H319Causes serious eye irritation.[1]The powder is hazardous to the eyes and can cause significant irritation or damage upon contact. Appropriate eye protection is mandatory.
H335May cause respiratory irritation.[1]Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to respiratory discomfort. Handling must be done in a well-ventilated area, preferably a fume hood.

Beyond these immediate hazards, it is crucial to recognize that as a chlorinated organic compound, its thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), sulfur oxides, and hydrogen chloride gas.[3]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls, such as a certified chemical fume hood, are the primary method for exposure prevention, the correct selection and use of PPE are critical for ensuring operator safety. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Table 2: Task-Specific PPE Requirements

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety glasses with side shieldsNitrile glovesLab coat (fully buttoned)Not required
Weighing & Aliquoting (Solid) Chemical splash goggles[4]Double-gloved with nitrile glovesLab coat (fully buttoned)NIOSH-approved N95 respirator[5]
Dissolution & Solution Transfer Chemical splash gogglesNitrile glovesLab coat (fully buttoned)Not required if performed in a fume hood
Running Reactions & Work-up Chemical splash goggles and face shield[4][5]Nitrile glovesFlame-resistant lab coat[4]Not required if performed in a fume hood
Spill Cleanup (Small, Solid) Chemical splash gogglesHeavy-duty nitrile glovesDisposable gown over lab coatNIOSH-approved N95 respirator
Waste Disposal Chemical splash gogglesNitrile glovesLab coat (fully buttoned)Not required

Procedural Workflow for Safe Handling

A systematic approach to handling, from preparation to disposal, minimizes the risk of exposure. The following workflow diagram illustrates the critical checkpoints where PPE and safety protocols are paramount.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_1 Review SDS & SOPs prep_2 Verify Fume Hood Operation prep_1->prep_2 prep_3 Assemble All Materials prep_2->prep_3 prep_4 Don PPE prep_3->prep_4 handle_1 Weigh Compound (N95 Respirator) prep_4->handle_1 Proceed to Hood handle_2 Prepare Solution handle_1->handle_2 handle_3 Perform Reaction handle_2->handle_3 clean_1 Decontaminate Glassware handle_3->clean_1 Reaction Complete clean_2 Package Hazardous Waste clean_1->clean_2 clean_3 Clean Work Area clean_2->clean_3 clean_4 Doff PPE clean_3->clean_4 end Safe Completion clean_4->end Exit Lab

Caption: High-level workflow for handling this compound.

Donning and Doffing of PPE: A Critical Protocol

The order in which PPE is put on (donned) and taken off (doffed) is crucial to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat/Gown: Should be the first item on.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Ensure a secure and comfortable fit.

  • Gloves: Pull cuffs over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.

Doffing Sequence (Taking Off): The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves (if used): Remove by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it.

  • Lab Coat/Gown: Unbutton and roll it outwards, containing the contaminated surface.

  • Goggles/Face Shield: Handle by the strap; avoid touching the front.

  • Inner Gloves: Remove as described in step 1.

  • Respirator (if used): Remove by the straps.

  • Wash Hands Thoroughly: This is the final, non-negotiable step.

PPE_Sequence cluster_donning Donning (Clean to Dirty) cluster_doffing Doffing (Dirty to Clean) d1 1. Gown d2 2. Respirator d1->d2 d3 3. Goggles d2->d3 d4 4. Gloves d3->d4 f1 1. Outer Gloves f2 2. Gown f1->f2 f3 3. Goggles f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Wash Hands f4->f5

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Emergency and Disposal Plans

Exposure Response

Immediate and correct action is vital in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Management

For a small spill of solid material:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing the PPE outlined in Table 2 for spill cleanup, gently cover the spill with an absorbent material like sand or vermiculite to prevent the powder from becoming airborne.

  • Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[3] Avoid creating dust.[3]

  • Clean the spill area with a detergent and water solution, and collect the cleaning materials as hazardous waste.

Waste Disposal

As a chlorinated hydrocarbon, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Segregation: Keep chlorinated organic waste separate from non-chlorinated waste streams.[8] This is critical for proper disposal and often impacts disposal costs.

  • Containment: Collect all waste (excess reagent, contaminated consumables like gloves and paper towels) in a clearly labeled, sealed, and leak-proof container. The label should read "Hazardous Waste: Halogenated Organic Solids/Liquids."[9][10]

  • Disposal: Do NOT dispose of this chemical down the drain.[9][11] Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[10]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific work.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. (URL: [Link])

  • Laboratory chemical waste - Water Corporation. (URL: [Link])

  • Treatment and disposal of chemical wastes in daily laboratory work. (URL: [Link])

  • Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

  • Laboratory chemical waste disposal guidelines - University of Otago. (URL: [Link])

  • 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine - SAFETY DATA SHEET. (URL: [Link])

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (URL: [Link])

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (URL: [Link])

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (URL: [Link])

  • Safe handling of hazardous drugs - PMC | PubMed Central. (URL: [Link])

  • Personal protective equipment in your pharmacy. (URL: [Link])

  • MSDS of methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate. (URL: [Link])

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (URL: [Link])

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Reactant of Route 2
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.